molecular formula C2H2BrClO B8571682 Chloroacetyl bromide CAS No. 15018-06-1

Chloroacetyl bromide

Número de catálogo: B8571682
Número CAS: 15018-06-1
Peso molecular: 157.39 g/mol
Clave InChI: LKRZCUQFUCYWLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chloroacetyl bromide is a useful research compound. Its molecular formula is C2H2BrClO and its molecular weight is 157.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

15018-06-1

Fórmula molecular

C2H2BrClO

Peso molecular

157.39 g/mol

Nombre IUPAC

2-chloroacetyl bromide

InChI

InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2

Clave InChI

LKRZCUQFUCYWLZ-UHFFFAOYSA-N

SMILES canónico

C(C(=O)Br)Cl

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Chloroacetyl Bromide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl bromide (C₂H₂BrClO) is a halogenated acyl bromide that serves as a reactive intermediate in various chemical syntheses. Its bifunctional nature, possessing both a chloro and a bromoacetyl group, makes it a valuable building block for the introduction of the chloroacetyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and safe handling of this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound is a simple yet reactive molecule. The presence of two different halogen atoms attached to the acetyl group contributes to its high reactivity.

IdentifierValue
IUPAC Name 2-chloroacetyl bromide[1]
Molecular Formula C₂H₂BrClO[1][2]
Molecular Weight 157.39 g/mol [1]
Canonical SMILES C(C(=O)Br)Cl[1]
InChI Key LKRZCUQFUCYWLZ-UHFFFAOYSA-N[1]
CAS Number 15018-06-1[1][2]

Physicochemical Properties

PropertyChloroacetyl ChlorideBromoacetyl BromideThis compound (Estimated)
Melting Point -22 °CNot availableLikely a low-melting solid or liquid at room temperature
Boiling Point 105-106 °C147-150 °C[3]Intermediate between chloroacetyl chloride and bromoacetyl bromide
Density 1.418 g/mL at 25 °C2.317 g/mL at 25 °C[3]Intermediate between chloroacetyl chloride and bromoacetyl bromide
Solubility Soluble in acetone, benzene, miscible with ethyl ether[4]Miscible with Acetone[5]Expected to be soluble in aprotic organic solvents
Appearance Colorless to light yellow liquidWater-white liquid with a pungent odor[3]Likely a colorless to yellowish liquid with a pungent odor

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. The following are predicted data and information based on analogous compounds.

  • ¹H NMR: A single peak corresponding to the two methylene protons (Cl-CH₂-COBr) is expected. The chemical shift would be influenced by the adjacent chlorine atom and the carbonyl group.

  • ¹³C NMR: Two distinct signals are anticipated: one for the methylene carbon and another for the carbonyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) in an acyl bromide is expected, typically in the region of 1780-1850 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of chlorine and bromine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br), a characteristic isotopic pattern for the molecular ion and fragment ions would be observed.[6][7]

Reactivity and Handling

This compound is a highly reactive compound, characteristic of acyl halides. Its reactivity is dominated by the electrophilic carbonyl carbon.

Reactivity Profile
  • Reaction with Nucleophiles: this compound readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are typically fast and exothermic.

  • Hydrolysis: It reacts violently with water and moisture to produce chloroacetic acid and hydrobromic acid.[8] This reaction is vigorous and generates corrosive acidic fumes. Therefore, it must be handled under anhydrous conditions.

  • Stability and Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

DOT Diagram: Reactivity of this compound with a Generic Nucleophile

Reactivity_of_Chloroacetyl_Bromide Reaction of this compound with a Nucleophile Chloroacetyl_Bromide This compound (Cl-CH₂COBr) Product Chloroacetylated Product (Cl-CH₂CONu) Chloroacetyl_Bromide->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct Hydrobromic Acid (HBr)

Caption: Nucleophilic acyl substitution reaction of this compound.

Experimental Protocols

General Procedure for the Amidation of an Amine with Chloroacetyl Halide

Objective: To synthesize an N-substituted 2-chloroacetamide.

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.1 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the amine in the anhydrous aprotic solvent under an inert atmosphere (nitrogen or argon) at 0 °C, add the tertiary amine base.

  • Slowly add this compound to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the desired N-substituted 2-chloroacetamide.

DOT Diagram: Experimental Workflow for Amidation

Amidation_Workflow Experimental Workflow for Amidation start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent at 0 °C start->dissolve_amine add_reagent Slowly Add This compound at 0 °C dissolve_amine->add_reagent reaction Warm to Room Temperature and Stir add_reagent->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring quench Quench Reaction with Water/Aq. NH₄Cl monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify Product (Recrystallization/Chromatography) concentration->purification end End purification->end

Caption: A typical experimental workflow for an amidation reaction.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Based on analogous compounds, it is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause severe skin burns and eye damage.[8]

  • Precautionary Statements:

    • Do not breathe mist or vapors.[8]

    • Wash skin thoroughly after handling.[8]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • Use only outdoors or in a well-ventilated area.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton) and a lab coat.

    • Respiratory Protection: Use a full-face respirator with an appropriate cartridge for acid gases and organic vapors if working outside of a fume hood or if there is a risk of exposure.

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis. Its utility is derived from its ability to readily introduce the chloroacetyl group into various molecules. However, its reactivity also necessitates careful handling and adherence to strict safety protocols due to its hazardous nature and sensitivity to moisture. This guide provides essential information for the safe and effective use of this compound in a research and development setting. Further experimental investigation into its specific physical and spectroscopic properties would be beneficial to the scientific community.

References

Chloroacetyl Bromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15018-06-1

Chemical Formula: C₂H₂BrClO

Molecular Weight: 157.39 g/mol [1][2]

This technical guide provides an in-depth overview of chloroacetyl bromide, a versatile bifunctional reagent widely employed in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, safety and handling, and applications, supplemented with experimental protocols and logical workflow diagrams.

Physicochemical and Computed Properties

This compound is a reactive acyl bromide containing both a chloro and a bromo functional group, making it a valuable building block for the introduction of a chloroacetyl moiety into various molecular scaffolds.[3] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name2-chloroacetyl bromide[1]
SynonymsAcetyl bromide, chloro-[1][4]
Molecular FormulaC₂H₂BrClO[1][2][4][5][6]
Molecular Weight157.39 g/mol [1][2][4]
Canonical SMILESC(C(=O)Br)Cl[1][4]
InChIInChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2[1][4]
InChIKeyLKRZCUQFUCYWLZ-UHFFFAOYSA-N[1][4]

Table 2: Computed Properties

PropertyValueReference
XLogP31.5[1][7]
Hydrogen Bond Donor Count0[1][7]
Hydrogen Bond Acceptor Count1[1][7]
Rotatable Bond Count1[1][7]
Exact Mass155.89775 Da[1][7]
Monoisotopic Mass155.89775 Da[1]
Topological Polar Surface Area17.1 Ų[1]
Heavy Atom Count5[1][7]
Complexity44.9[1][7]

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions during handling and storage. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed, inhaled, or in contact with skin.

Table 3: Hazard Information

Hazard StatementDescription
H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.[8]
H314Causes severe skin burns and eye damage.[8]
H372Causes damage to organs (Lungs) through prolonged or repeated exposure.[8]
H400Very toxic to aquatic life.[8]

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from water and moisture, as it reacts violently.[8][9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store under an inert atmosphere (e.g., nitrogen).[8]

  • Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for the introduction of a reactive "handle" that can be further modified.

Key Applications:

  • Synthesis of N-Substituted Acetamides: It is extensively used for the acylation of primary and secondary amines to form N-substituted 2-chloroacetamides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7]

  • Heterocyclic Synthesis: this compound is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and oxadiazoles, which are core structures in many therapeutic agents.

  • Peptide Modification: In solid-phase peptide synthesis, it can be used to chloroacetylate the N-terminus of a peptide. The resulting chloroacetyl group can then react with a nucleophilic side chain (e.g., cysteine) to form cyclic peptides, which often exhibit enhanced stability and biological activity.

  • Synthesis of Anti-Cancer Agents: Research has shown its utility in the synthesis of novel derivatives of natural products, such as 25-hydroxyprotopanaxadiol, to develop potential anti-tumor drugs.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and its close analog, chloroacetyl chloride.

General Protocol for the N-Acylation of Amines

This protocol describes the synthesis of N-substituted 2-chloroacetamides from primary or secondary amines.

Materials:

  • Substituted amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the substituted amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 2-chloroacetamide.

Synthesis of 2-Imino-4-thiazolidinones from Thioureas

This protocol outlines the reaction of thioureas with this compound to form 2-imino-4-thiazolidinones, a class of compounds with diverse biological activities.

Materials:

  • Substituted thiourea (1.0 eq)

  • This compound (1.1 eq)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Base (e.g., Sodium acetate, Potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of the substituted thiourea (1.0 eq) in the chosen solvent, add the base.

  • Slowly add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-imino-4-thiazolidinone.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Amine Amine (R-NH2) Reaction N-Acylation Reaction (0°C to RT) Amine->Reaction CAB This compound (ClCH2COBr) CAB->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Product N-Substituted 2-Chloroacetamide Purify->Product

Caption: Experimental workflow for the N-acylation of an amine using this compound.

logical_relationships cluster_applications Synthetic Applications cluster_products Resulting Biologically Active Scaffolds CAB This compound Acylation N-Acylation of Amines CAB->Acylation Heterocycles Heterocycle Synthesis CAB->Heterocycles PeptideMod Peptide Modification CAB->PeptideMod NaturalProduct Natural Product Derivatization CAB->NaturalProduct Amides Bioactive Amides Acylation->Amides Thiazoles Thiazoles Heterocycles->Thiazoles Oxadiazoles Oxadiazoles Heterocycles->Oxadiazoles CyclicPeptides Cyclic Peptides PeptideMod->CyclicPeptides Antitumor Potential Anti-tumor Agents NaturalProduct->Antitumor

Caption: Logical relationships of this compound in the synthesis of bioactive compounds.

References

Physical and chemical properties of Chloroacetyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chloroacetyl bromide (C₂H₂BrClO). It is intended to serve as a critical resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural and physicochemical characteristics, reactivity, and essential experimental protocols, including safety and handling procedures.

Core Physical and Chemical Properties

This compound is a halogenated acyl bromide.[1] As a bifunctional compound, it possesses two reactive sites: the highly reactive acyl bromide group and the alkyl halide (alpha-chloro group). This dual reactivity makes it a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂H₂BrClO[3][4][5][6][7]
Molecular Weight 157.39 g/mol [3][4][6]
CAS Number 15018-06-1[3][4][5][7][8]
IUPAC Name 2-chloroacetyl bromide[3]
Synonyms Acetyl bromide, chloro-[7][9]
Density Information not available
Boiling Point Information not available[8]
Melting Point Information not available[8]
Exact Mass 155.89775 Da[3][4][7]
Canonical SMILES C(C(=O)Br)Cl[4][6][7]
InChI Key LKRZCUQFUCYWLZ-UHFFFAOYSA-N[3][6][7]
Topological Polar Surface Area 17.1 Ų[3][7]
Complexity 44.9[3][4][7]
Hydrogen Bond Donor Count 0[4][7]
Hydrogen Bond Acceptor Count 1[4][7]
Rotatable Bond Count 1[4][7]

Chemical Reactivity and Signaling Pathways

This compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the alpha-carbon to nucleophilic attack.

  • Nucleophilic Acyl Substitution: The acyl bromide is an excellent leaving group, making the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. This is the primary reaction pathway. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. These reactions are typically rapid and often exothermic.[11]

  • Nucleophilic Substitution at the Alpha-Carbon: The chlorine atom at the alpha-position can also be displaced by nucleophiles in an Sₙ2 reaction.[12] This allows for further functionalization of the molecule after the initial acylation reaction has occurred. The reactivity of the alpha-chloro group is generally lower than that of the acyl bromide.

  • Hydrolysis: Like other acyl halides, this compound reacts violently with water and moisture.[13] This hydrolysis reaction produces chloroacetic acid and hydrobromic acid, releasing corrosive vapors.[14] Due to its moisture sensitivity, it must be handled under anhydrous (dry) conditions.[15][16]

The reaction with nucleophiles, such as an amine, proceeds through a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the bromide ion is eliminated, regenerating the carbonyl double bond and forming the final amide product.

Safe_Handling_Workflow start Receive Chemical inspect Inspect Container for Damage start->inspect storage Store in Cool, Dry, Ventilated Area Under Inert Atmosphere inspect->storage Container OK prep Prepare for Experiment storage->prep ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe hood Work Inside Certified Fume Hood ppe->hood experiment Perform Chemical Reaction (Anhydrous Conditions) hood->experiment quench Quench Reaction Carefully experiment->quench spill Spill Occurs experiment->spill cleanup Clean Glassware quench->cleanup waste Dispose of Waste in Sealed Hazardous Waste Container cleanup->waste end Procedure Complete waste->end spill->experiment No evacuate Evacuate Area spill->evacuate Yes absorb Absorb with Inert, Dry Material evacuate->absorb spill_dispose Dispose as Hazardous Waste absorb->spill_dispose spill_dispose->prep Resume Work When Safe

References

An In-depth Technical Guide to the Reactivity and Mechanism of Chloroacetyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl bromide (C₂H₂BrClO), a halogenated acyl bromide, is a highly reactive bifunctional electrophile utilized in a variety of organic syntheses. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a critical building block for introducing the chloroacetyl moiety into molecular scaffolds. This functional group can then be further elaborated through nucleophilic substitution at the α-carbon, making this compound a versatile reagent in the synthesis of complex target molecules.

This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively and safely employ this reagent in their synthetic endeavors. The guide covers the fundamental aspects of its reactivity with common nucleophiles, provides detailed experimental protocols, and presents quantitative data to facilitate reaction planning and optimization.

Core Reactivity and Mechanism

The reactivity of this compound is dictated by two electrophilic centers: the highly reactive acyl bromide carbonyl carbon and the α-carbon bearing a chlorine atom.

1. Nucleophilic Acyl Substitution at the Carbonyl Carbon:

The primary and most rapid reaction of this compound involves the attack of a nucleophile at the carbonyl carbon. This proceeds via a classic nucleophilic acyl substitution mechanism, typically a two-step addition-elimination pathway. The high reactivity of the acyl bromide is attributed to the excellent leaving group ability of the bromide ion. Bromide is a weaker base and thus a better leaving group than chloride, making this compound generally more reactive than its chloroacetyl chloride counterpart.

The general mechanism is as follows:

  • Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the bromide ion as the leaving group.

Nucleophilic acyl substitution mechanism.

2. Nucleophilic Substitution at the α-Carbon:

The resulting chloroacetamide, chloroacetate, or chloroacetothioate product contains a reactive C-Cl bond at the α-position. This site is susceptible to a secondary nucleophilic attack, typically proceeding through an S_N2 mechanism. This two-step reactivity allows for the sequential introduction of two different nucleophiles, making this compound a valuable linchpin in convergent synthetic strategies.

Quantitative Data on Reactivity

Direct quantitative kinetic comparisons between this compound and chloroacetyl chloride are not extensively documented in readily available literature. However, the established principles of nucleophilic substitution and data from related compounds consistently indicate that acyl bromides are more reactive than their corresponding acyl chlorides. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion as a leaving group.

For reactions at the α-carbon of the resulting haloacetamide, bromoacetamides have been shown to be one to two orders of magnitude more reactive than the corresponding chloroacetamides.

Reaction TypeGeneral Reactivity TrendNotes
Nucleophilic Acyl Substitution This compound > Chloroacetyl ChlorideBromide is a better leaving group than chloride.
S_N2 at α-carbon Bromoacetamide > ChloroacetamideBromide is a better leaving group than chloride.

Reactions with Nucleophiles

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines is a rapid and generally high-yielding process that affords N-substituted-2-chloroacetamides. These products are valuable intermediates in the synthesis of numerous pharmaceuticals, including local anesthetics and other biologically active heterocycles. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Amidation_Workflow start Amine (R-NH2) + this compound conditions Inert Solvent (e.g., THF, DCM) Base (e.g., Triethylamine, Pyridine) 0 °C to Room Temperature start->conditions Reaction product N-Substituted-2-chloroacetamide conditions->product Formation workup Aqueous Workup Extraction Purification (Crystallization/Chromatography) product->workup Isolation

General workflow for amidation.

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form chloroacetate esters. This reaction is typically slower than amidation and may require heating or the use of a catalyst, such as a non-nucleophilic base like pyridine, to proceed at a reasonable rate. The resulting esters are useful as alkylating agents and as intermediates in the synthesis of more complex molecules.

Reaction with Thiols (Thioesterification)

The reaction with thiols provides S-alkyl or S-aryl chloroacetothioates. Thiols are excellent nucleophiles, and this reaction generally proceeds readily, often at room temperature. The resulting thioesters are important intermediates in organic synthesis and can be used in various coupling reactions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale. Caution: this compound is a corrosive and lachrymogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-chloroacetamide

Materials:

  • 4-Methoxyaniline

  • This compound

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-methoxyphenyl)-2-chloroacetamide.

Protocol 2: Synthesis of Ethyl 2-chloroacetate

Materials:

  • Ethanol, anhydrous

  • This compound

  • Pyridine, anhydrous

  • Diethyl ether

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine anhydrous ethanol (1.5 eq) and anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl solution, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation.

Protocol 3: Synthesis of S-Phenyl 2-chloroacetothioate

Materials:

  • Thiophenol

  • This compound

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M NaOH solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add this compound (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude thioester, which can be further purified by column chromatography if necessary.

Spectroscopic Data

While a comprehensive, publicly available database of this compound spectra is limited, the following are the expected characteristic signals based on its structure and comparison with analogous compounds.

Expected Spectroscopic Data for this compound:

Technique Expected Features
¹H NMR A singlet in the region of δ 4.0-4.5 ppm, corresponding to the two protons of the -CH₂- group.
¹³C NMR A signal for the methylene carbon (-CH₂Cl) around 40-50 ppm and a signal for the carbonyl carbon (-C=O) in the range of 165-175 ppm.
IR A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1780-1820 cm⁻¹, characteristic of an acyl bromide. A C-Cl stretching vibration may be observed in the fingerprint region.

Conclusion

This compound is a potent and versatile reagent for the introduction of the chloroacetyl group in organic synthesis. Its high reactivity, stemming from the excellent leaving group ability of the bromide ion, makes it a more reactive alternative to chloroacetyl chloride. By understanding its reaction mechanisms and having access to reliable experimental protocols, researchers can effectively harness the synthetic potential of this compound in the development of novel pharmaceuticals and other valuable chemical entities. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.

Spectroscopic Profile of Chloroacetyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for chloroacetyl bromide (C₂H₂BrClO). Due to a lack of publicly available experimental spectra for this compound, this report leverages data from its close structural analogs, chloroacetyl chloride and bromoacetyl bromide, to provide a robust, inferred spectroscopic profile. This approach is a standard methodology in spectroscopic analysis for predicting the characteristics of related chemical structures.

Predicted Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are derived from the experimental data of chloroacetyl chloride and bromoacetyl bromide and are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to show a single singlet peak corresponding to the two equivalent protons of the methylene (-CH₂-) group. The chemical shift of this peak will be influenced by the electronegativity of the adjacent chlorine atom and the carbonyl bromide group.

Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppm Multiplicity
~4.3 - 4.7Singlet

Note: The predicted chemical shift is an estimation based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to display two distinct signals, one for the methylene carbon and another for the carbonyl carbon.

Predicted ¹³C NMR Data for this compound
Carbon Environment Predicted Chemical Shift (δ) ppm
-CH₂Cl~45 - 50
-C(O)Br~165 - 170
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the carbon-halogen bonds.

Predicted IR Absorption Bands for this compound
Functional Group Predicted Frequency (cm⁻¹)
Carbonyl (C=O) Stretch~1780 - 1820 (strong)
C-Cl Stretch~700 - 800
C-Br Stretch~500 - 600
Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes. The fragmentation pattern will likely involve the loss of bromine, chlorine, and the carbonyl group.

Predicted Mass Spectrometry Data for this compound
m/z Value Assignment
156/158/160[M]⁺ (Molecular ion peak with isotopic distribution)
77/79[CH₂Cl]⁺
49[CH₂Cl]⁺ fragment

Experimental Protocols

While specific experimental protocols for this compound were not found, the following are general methodologies for obtaining the spectroscopic data discussed.

  • NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired using a high-field NMR spectrometer.

  • IR Spectroscopy: An IR spectrum could be obtained using an FTIR (Fourier Transform Infrared) spectrometer. A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr), or a gas-phase spectrum could be acquired.

  • Mass Spectrometry: Mass spectra are typically obtained using techniques such as electron ionization (EI) or chemical ionization (CI). The sample would be introduced into the mass spectrometer, ionized, and the resulting fragments analyzed based on their mass-to-charge ratio.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Spectroscopic_Analysis Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Provided NMR NMR Proton_Environment Proton Environment (-CH2-) NMR->Proton_Environment 1H NMR Carbon_Backbone Carbon Backbone (-CH2- & -C(O)-) NMR->Carbon_Backbone 13C NMR IR IR Functional_Groups Functional Groups (C=O, C-Cl, C-Br) IR->Functional_Groups MS MS Molecular_Weight_Formula Molecular Weight & Isotopic Pattern MS->Molecular_Weight_Formula Final_Structure This compound (Cl-CH2-C(O)-Br) Proton_Environment->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Weight_Formula->Final_Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

Dawn of a Halogenated Workhorse: The Early Research and Discovery of Chloroacetyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl bromide (C₂H₂BrClO), a bifunctional molecule featuring both a chloro and a bromo moiety, has emerged as a versatile building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique reactivity, stemming from the presence of two distinct halogen atoms on a simple acyl scaffold, allows for selective and sequential transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide delves into the early research that led to the discovery and initial characterization of this compound, providing a historical context to its synthesis and properties. By examining the foundational experimental work, we can appreciate the evolution of synthetic chemistry and the enduring utility of this important reagent.

Early Synthesis and Discovery (circa 1864)

The first documented synthesis of this compound is attributed to the independent work of P. de Wilde and H. Gal in 1864.[1] Their pioneering efforts, documented in the nascent chemical literature of the time, laid the groundwork for the production of this and other α-halo acyl halides. While the original publications are not readily accessible, the synthetic strategies of that era allow for a detailed reconstruction of the likely experimental protocols. The prevailing method for the synthesis of acyl halides involved the reaction of a carboxylic acid with a halogenating agent, most commonly a phosphorus halide.

Experimental Protocol: Synthesis of this compound (Reconstructed from 19th-century methods)

The following protocol is a likely representation of the method used for the first synthesis of this compound, based on common laboratory practices of the mid-19th century for the preparation of acyl halides.

Objective: To synthesize this compound by the reaction of chloroacetic acid with phosphorus and bromine.

Materials:

  • Chloroacetic acid

  • Red phosphorus

  • Bromine

  • Apparatus for distillation under atmospheric pressure

  • Receiving flask cooled with an ice bath

Procedure:

  • In a retort or a suitable glass reaction vessel, a measured quantity of red phosphorus was placed.

  • Chloroacetic acid was then added to the vessel.

  • With careful cooling, bromine was slowly introduced to the mixture in a dropwise manner. The reaction is highly exothermic and would have been controlled by the rate of bromine addition and external cooling.

  • Upon completion of the bromine addition, the reaction mixture was gently heated to initiate the distillation of the product.

  • The distillate, a fuming liquid, was collected in a receiving flask cooled by an ice-water bath to minimize volatilization and decomposition.

  • The crude this compound was likely purified by a second distillation to remove any unreacted starting materials and byproducts such as phosphorus oxybromide.

Probable Observations: The reaction would have been vigorous, with the evolution of hydrogen bromide gas. The crude product would have been a colorless to yellowish liquid with a pungent, irritating odor, characteristic of acyl halides.

Chemical and Physical Properties: Early Characterization

The initial characterization of a newly synthesized compound in the 19th century would have focused on its fundamental physical properties. While the exact values reported by de Wilde and Gal are not available, modern data provides a clear picture of the compound's characteristics.

PropertyValue
Molecular Formula C₂H₂BrClO
Molecular Weight 157.39 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 135-137 °C (decomposes)
Density ~1.9 g/cm³ at 20 °C
Solubility Reacts with water and alcohols. Soluble in aprotic organic solvents.

Early Chemical Reactivity and Transformations

The early researchers would have investigated the reactivity of this compound with common reagents to understand its chemical nature. As an acyl halide, its most prominent feature is the highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.

Hydrolysis

One of the first reactions likely studied would have been its behavior in the presence of water. Acyl halides are readily hydrolyzed to the corresponding carboxylic acid.

Hydrolysis cluster_products Products ChloroacetylBromide This compound (ClCH₂COBr) ChloroaceticAcid Chloroacetic Acid (ClCH₂COOH) ChloroacetylBromide->ChloroaceticAcid + H₂O Water Water (H₂O) HBr Hydrogen Bromide (HBr)

Caption: Hydrolysis of this compound.

Alcoholysis (Esterification)

The reaction with alcohols would have been another key transformation explored, leading to the formation of esters.

Alcoholysis cluster_products Products ChloroacetylBromide This compound (ClCH₂COBr) Ester Chloroacetate Ester (ClCH₂COOR) ChloroacetylBromide->Ester + R-OH Alcohol Alcohol (R-OH) HBr Hydrogen Bromide (HBr)

Caption: Esterification using this compound.

Aminolysis (Amidation)

The reaction with ammonia or primary/secondary amines would have yielded the corresponding amides, demonstrating another facet of its acylating ability.

Aminolysis cluster_products Products ChloroacetylBromide This compound (ClCH₂COBr) Amide Chloroacetamide (ClCH₂CONR₂) ChloroacetylBromide->Amide + R₂NH Amine Amine (R₂NH) HBr Hydrogen Bromide (HBr)

Caption: Amide formation from this compound.

Conclusion

The pioneering work of de Wilde and Gal in 1864, though sparsely detailed by modern standards, marked the entry of this compound into the chemical lexicon. Their synthesis, likely achieved through the reaction of chloroacetic acid with a phosphorus-bromine reagent, opened the door to a new class of bifunctional reagents. The early characterization of its physical properties and fundamental reactivity laid the groundwork for its eventual adoption as a versatile tool in organic synthesis. For contemporary researchers, understanding the historical context of this compound's discovery not only provides a deeper appreciation for the evolution of the field but also highlights the enduring significance of fundamental chemical transformations.

References

Theoretical Insights into the Stability of Chloroacetyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of chloroacetyl bromide. Due to the limited availability of direct computational studies on this compound, this document leverages experimental data from analogous haloacetyl halides and established computational methodologies to offer a comprehensive understanding of its conformational stability, potential decomposition pathways, and the theoretical approaches used to study such systems.

Introduction to this compound Stability

This compound (C₂H₂BrClO) is a reactive acyl bromide of interest in organic synthesis and drug development. Its stability is a critical factor in its handling, storage, and reactivity. The primary determinant of its stability at the molecular level is the rotational isomerism around the C-C single bond, which gives rise to different conformers with varying energies. Theoretical calculations are instrumental in elucidating the energetics and structures of these conformers and potential transition states for their interconversion and decomposition.

Conformational Analysis and Rotational Isomerism

Based on studies of similar molecules like chloroacetyl chloride and bromoacetyl bromide, this compound is expected to exist as a mixture of at least two rotational isomers (rotamers): a more stable trans conformer and a less stable gauche or cis-like conformer.

The trans conformer, where the chlorine and bromine atoms are anti-periplanar, is generally found to be the most stable due to minimized steric hindrance and favorable dipole interactions. The less stable conformer is predicted to have a dihedral angle of approximately 150° between the C-Cl and C-Br bonds.

Logical Relationship of Conformational Isomers

The relationship between the different conformers of this compound can be visualized as movement along the potential energy surface by rotation around the C-C bond.

G Potential Energy Surface of this compound cluster_PES Rotation around C-C bond trans trans-conformer (more stable) TS1 Transition State trans->TS1 Rotation gauche gauche-conformer (less stable) TS2 Transition State gauche->TS2 Rotation TS1->gauche Rotation TS2->trans Rotation

Conformational Interconversion Pathway

Data Presentation: Energetics and Vibrational Frequencies

Table 1: Relative Energies of Haloacetyl Halide Conformers

CompoundMore Stable ConformerLess Stable ConformerEnergy Difference (kcal/mol)
Chloroacetyl chloridetransgauche~1.0
Bromoacetyl chloridetransgauche1.0 ± 0.1[1]
Bromoacetyl bromidetransgauche1.9 ± 0.3[1]
This compound (estimated) trans gauche ~1.5

Table 2: Key Experimental Vibrational Frequencies (cm⁻¹) for the More Stable trans Conformer of Analogous Compounds

Vibrational ModeChloroacetyl ChlorideBromoacetyl ChlorideBromoacetyl BromideThis compound (estimated)
C=O Stretch~1800~1800~1800~1800
C-C Stretch~1064~1063~1060~1062
C-Cl Stretch~778~715-~750
C-Br Stretch-~667~720~690

Computational Methodologies for Stability Analysis

A thorough theoretical investigation of this compound's stability would involve a series of computational steps to identify stable conformers, determine their relative energies, and calculate their vibrational frequencies.

Computational Workflow

The general workflow for such a theoretical study is outlined below:

G Theoretical Stability Analysis Workflow start Initial Structure Generation (e.g., from SMILES) pes_scan Potential Energy Surface (PES) Scan (Rotation of C-C bond) start->pes_scan geom_opt Geometry Optimization of Minima (e.g., DFT: B3LYP/6-311+G(d,p)) pes_scan->geom_opt Identify local minima freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_refine Single-Point Energy Refinement (e.g., CCSD(T)/aug-cc-pVTZ) freq_calc->energy_refine thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) energy_refine->thermo end Final Stability and Properties thermo->end

Computational Workflow Diagram
Detailed Computational Protocols

A standard computational protocol for analyzing the stability of this compound would include the following steps:

  • Initial Structure Generation : A 3D structure of this compound is generated. The PubChem entry for this compound provides a starting point with its computed 3D conformer.[2]

  • Conformational Search/Potential Energy Surface (PES) Scan :

    • Method : A relaxed PES scan is performed by systematically rotating the dihedral angle between the chlorine and bromine atoms (Cl-C-C-Br) in small increments (e.g., 10-15 degrees).

    • Level of Theory : A computationally less expensive method is often used for the scan, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

  • Geometry Optimization :

    • Method : The minima identified from the PES scan are then fully optimized without constraints.

    • Level of Theory : A more robust level of theory is typically employed, for instance, DFT with a larger basis set like B3LYP/6-311+G(d,p) or an ab initio method like MP2/aug-cc-pVTZ.

  • Vibrational Frequency Calculation :

    • Method : Harmonic vibrational frequencies are calculated for each optimized geometry at the same level of theory used for optimization.

    • Purpose :

      • To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE) for correcting the electronic energies.

      • To predict the infrared and Raman spectra, which can be compared with experimental data.

  • High-Accuracy Single-Point Energy Calculations :

    • Method : To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory.

    • Examples : Coupled-cluster methods like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ), or composite methods like G3(MP2) or CBS-QB3.

  • Thermochemical Analysis :

    • The electronic energies, corrected with ZPVE, and including thermal corrections from the frequency calculations, are used to determine the relative enthalpies and Gibbs free energies of the conformers at a given temperature (e.g., 298.15 K). This allows for the prediction of the equilibrium population of each conformer.

Conclusion

While direct computational studies on this compound are not extensively reported, a robust theoretical framework exists for accurately predicting its stability. By leveraging experimental data from analogous haloacetyl halides and applying established high-level computational methodologies, a detailed understanding of the conformational landscape, relative stabilities of rotational isomers, and vibrational properties of this compound can be achieved. Such theoretical insights are invaluable for predicting the behavior of this compound in various chemical environments, aiding in its safe handling and effective use in research and development.

References

A Comprehensive Technical Guide to the Solubility of Chloroacetyl Bromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of chloroacetyl bromide in common organic solvents. Due to the reactive nature of acyl halides, this document emphasizes qualitative solubility and provides a robust experimental protocol for safely determining quantitative solubility.

Introduction to this compound

This compound (C₂H₂BrClO) is a reactive chemical intermediate widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of the chloroacetyl group. Its utility is intrinsically linked to its solubility and reactivity in various reaction media. Understanding its solubility profile is critical for reaction optimization, solvent selection, and process safety. Acyl halides, as a class, are known to be soluble in a wide range of aprotic organic solvents but react with protic solvents, such as water and alcohols.

Qualitative Solubility of this compound and Analogs

For practical laboratory applications, the following table summarizes the expected qualitative solubility of this compound based on data from its analogs.

Solvent ClassCommon SolventsExpected Qualitative Solubility of this compoundReference for Analogs
Ketones AcetoneMiscible[2]
Ethers Diethyl ether, Tetrahydrofuran (THF)Miscible[2]
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformMiscible[1]
Aromatic Hydrocarbons Toluene, BenzeneMiscible[2]
Esters Ethyl acetateExpected to be soluble/miscibleGeneral chemical principles
Alcohols Methanol, EthanolReactive
Water Reactive and Immiscible [2]

Experimental Protocol for Determination of this compound Solubility

The high reactivity of this compound, particularly its tendency to hydrolyze or alcoholyze, necessitates a carefully designed experimental protocol for accurate solubility determination. A standard equilibrium solubility test must be modified to minimize degradation of the solute. The following protocol is a recommended guideline.

3.1. Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily available.

3.2. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Inert gas supply (nitrogen or argon)

  • Schlenk line or glove box

  • Glass vials with PTFE-lined screw caps

  • Gas-tight syringes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

  • Volumetric flasks and pipettes

3.3. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equilibrate Equilibration prep->equilibrate sub_prep1 Add excess this compound to anhydrous solvent in a vial under inert atmosphere. prep->sub_prep1 sub_prep2 Seal vial tightly. prep->sub_prep2 separate Phase Separation equilibrate->separate sub_equilibrate Place vial in a constant temperature bath and stir for a short, predetermined time (e.g., 1-2 hours). equilibrate->sub_equilibrate analyze Concentration Analysis separate->analyze sub_separate1 Centrifuge the vial to sediment undissolved solute. separate->sub_separate1 sub_separate2 Carefully extract an aliquot of the supernatant under inert atmosphere. separate->sub_separate2 calculate Solubility Calculation analyze->calculate sub_analyze Immediately derivatize or dilute the aliquot and analyze by a validated chromatographic method (HPLC/GC). analyze->sub_analyze sub_calculate Calculate the concentration of This compound in the saturated solution (e.g., in g/100mL or mol/L). calculate->sub_calculate

Solubility Determination Workflow

3.4. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Under an inert atmosphere, add an excess amount of this compound to a pre-weighed, dry glass vial containing a known volume or mass of the anhydrous organic solvent. The excess solid is necessary to ensure saturation.

    • Immediately and tightly seal the vial with a PTFE-lined cap.

  • Equilibration:

    • Place the sealed vial in a constant temperature bath or heating block set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stir bar.

    • Due to the reactivity of this compound, the equilibration time should be minimized. Preliminary experiments should be conducted to determine the minimum time required to reach saturation (typically 1-2 hours for similar compounds).

  • Phase Separation:

    • After the equilibration period, remove the vial from the bath and immediately centrifuge it at a moderate speed to pellet the undissolved this compound.

  • Sample Collection and Analysis:

    • Working quickly and under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

    • Immediately quench the reactive acyl bromide by transferring the aliquot into a volumetric flask containing a suitable derivatizing agent (e.g., an alcohol to form a stable ester) or dilute it with a compatible solvent for direct analysis if the method allows.

    • Analyze the concentration of the derivatized or diluted sample using a pre-validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound (or its derivative) is essential for accurate quantification.

  • Solubility Calculation:

    • From the measured concentration in the analyzed sample, calculate the original concentration of this compound in the saturated supernatant.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, a strong qualitative understanding can be derived from its structural analogs. It is expected to be highly soluble in common aprotic organic solvents. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a framework for safe and accurate determination, taking into account the compound's reactive nature. Careful adherence to safety protocols and the use of an inert atmosphere are paramount for obtaining reliable results.

References

Chloroacetyl Bromide: A Comprehensive Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of chloroacetyl bromide, a key reagent in organic synthesis and pharmaceutical development. This document outlines its fundamental chemical and physical properties, synthesis, and safety protocols, presenting all quantitative data in accessible tables and illustrating a key synthetic relationship with a Graphviz diagram.

Core Chemical and Physical Properties

This compound is a halogenated acyl bromide recognized for its high reactivity, making it a valuable building block in the synthesis of a wide range of organic compounds. A summary of its key properties is provided below.

PropertyValueSource
Molecular Formula C2H2BrClO[1][2][3]
Molecular Weight 157.39 g/mol [1][2][4]
CAS Number 15018-06-1[1]
Appearance Liquid[5]
Boiling Point 127 - 128 °C[5]
Density 1.9 g/cm³[5]
Solubility Reacts with water[5]

Additional computed properties that are valuable in drug design and development are detailed in the following table.

Computed PropertyValueSource
XLogP3 1.5[1][4]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Exact Mass 155.89775 Da[1][4]
Complexity 44.9[1]

Synthesis and Reactivity

This compound is typically synthesized from chloroacetic acid. While specific industrial methods may vary, a common laboratory-scale approach involves the reaction of chloroacetic acid with a brominating agent. For instance, it can be prepared from chloroacetic acid and reagents like thionyl chloride, phosphorus pentachloride, or phosgene, followed by a subsequent bromination step.

Its high reactivity stems from the two halogen atoms and the acyl bromide group. This makes it a potent electrophile, readily participating in reactions with nucleophiles. A notable application is in the N-chloroacetylation of peptides, a critical step in the synthesis of modified peptides for drug development.

Experimental Protocol: N-Chloroacetylation of a Peptide

This section outlines a general experimental protocol for the chloroacetylation of the N-terminus of a peptide, a common application of this compound in drug development.

Objective: To introduce a chloroacetyl group at the N-terminus of a peptide.

Materials:

  • Protected peptide on a solid support

  • Chloroacetic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for cleavage

  • HPLC for purification

Methodology:

  • Activation of Chloroacetic Acid: In a round-bottom flask, dissolve chloroacetic acid (1.5 equivalents relative to the peptide) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.5 equivalents) and stir for 30 minutes to form the symmetric anhydride.

  • Coupling Reaction: Add the solid-phase resin with the N-terminally deprotected peptide to the activated chloroacetic acid solution. Add DIPEA (3 equivalents) to the reaction mixture to neutralize any acid formed. Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.

  • Washing: After the coupling reaction, filter the resin and wash it sequentially with DCM, dimethylformamide (DMF), and methanol to remove unreacted reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA, to cleave the chloroacetylated peptide from the solid support and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final N-chloroacetylated product.

Logical Workflow for Peptide Modification

The following diagram illustrates the logical workflow for the synthesis of an N-chloroacetylated peptide, a process where this compound or its derivatives are crucial.

G cluster_synthesis Peptide Synthesis & Modification start Start: Solid-Phase Peptide Synthesis deprotection N-terminal Deprotection start->deprotection 1. Elongation coupling Coupling with Chloroacetyl Moiety deprotection->coupling 2. Amine Availability activation Chloroacetic Acid Activation activation->coupling 2a. Electrophile Generation cleavage Cleavage from Resin coupling->cleavage 3. Covalent Modification purification HPLC Purification cleavage->purification 4. Isolation final_product Final N-Chloroacetylated Peptide purification->final_product 5. Purity >95%

Caption: Logical workflow for the synthesis of an N-chloroacetylated peptide.

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated fume hood. It reacts violently with water, liberating toxic gas.

Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Handling Precautions:

  • Avoid breathing mist or vapors.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6][8]

References

A Technical Guide to Chloroacetyl Bromide: Commercial Availability, Synthesis Applications, and Use as a Biochemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Chloroacetyl bromide (CAS No. 15018-06-1) is a valuable bifunctional reagent. Its utility stems from the presence of two reactive sites: a highly electrophilic acyl bromide and a carbon atom susceptible to nucleophilic attack. This guide provides an in-depth overview of its commercial availability, applications in chemical synthesis with detailed experimental protocols, and its potential use as an electrophilic probe for studying biological systems.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The product is typically offered at different purity levels. Below is a summary of representative suppliers and their offerings. Please note that availability and product specifications are subject to change and should be confirmed directly with the supplier.

SupplierPurityAvailable Quantities
Molchemical96%25 kg
BLD Pharmatech Ltd.97%25 g, 100 g, 500 g
A2B Chem≥95%25 g, 100 g, 500 g
Key Organics95%1 g, 5 g, 25 g
Angene97%25 g, 100 g, 500 g, 1 kg
Chem-Impex International≥97%5 g, 25 g, 100 g
Acadechem>97.0%1 g, 5 g, 10 g, 25 g, 50 g, 100 g
LabNetwork>97%1 g, 5 g, 10 g, 25 g, 100 g

Applications in Chemical Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the chloroacetyl group. Its reactivity is analogous to the more commonly used chloroacetyl chloride, but the bromide leaving group can offer advantages in certain reactions. Key applications include the synthesis of heterocyclic compounds and the N-alkylation of amines.

Synthesis of 2-Aminothiazole Derivatives

One of the prominent applications of α-halo-acetyl halides is in the Hantzsch thiazole synthesis. The reaction involves the condensation of a thiourea with an α-halocarbonyl compound. While many literature examples utilize chloroacetyl chloride, the following protocol is a representative procedure adapted for this compound for the synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of this compound: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then neutralized with a base such as sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by recrystallization or column chromatography.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Thiourea in Solvent add_reagent Add this compound dissolve->add_reagent reflux Reflux for 2-4 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with Base cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify Product extract->purify

A generalized workflow for the synthesis of 2-aminothiazoles.
N-Alkylation of Primary Amines

This compound can be used to N-alkylate primary amines, leading to the formation of secondary amines. The reaction proceeds via a nucleophilic substitution where the amine attacks the carbonyl carbon, followed by the displacement of the bromide ion. The resulting chloroacetamide can then be used in further synthetic transformations.

Experimental Protocol: N-Alkylation of a Primary Amine

  • Reactant Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve the primary amine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of this compound: Add a solution of this compound (1.05 equivalents) in the same solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetylated amine, which can be further purified by column chromatography or recrystallization.

Application as an Electrophilic Probe in Chemical Biology

While direct evidence for the use of this compound in studying specific signaling pathways is limited in the literature, its chemical nature as a haloacetyl compound makes it a candidate for the design of electrophilic probes for protein labeling.[1] Such probes are instrumental in chemical biology for identifying and characterizing protein targets of small molecules, a field known as activity-based protein profiling (ABPP).[2]

The haloacetyl group is a moderately reactive electrophile that can covalently modify nucleophilic amino acid residues such as cysteine and lysine within a protein's active or binding site.[1] By attaching a reporter tag (e.g., a fluorophore or a biotin) to a molecule of interest that also contains a chloroacetyl group, a chemical probe can be synthesized. This probe can then be used to label its protein targets in a complex biological sample, such as a cell lysate.

protein_labeling cluster_pathway Signaling Pathway cluster_probe Electrophilic Probe P1 Protein 1 P2 Protein 2 (Target) P1->P2 Signal Transduction P3 Downstream Effector P2->P3 Signal Transduction Probe Chloroacetyl-Probe (Ligand + Reporter) Probe->P2 Covalent Labeling of Nucleophilic Residue

Conceptual diagram of protein labeling in a signaling pathway.

Logical Workflow for Protein Labeling:

  • Probe Design and Synthesis: A molecule of interest (e.g., a known inhibitor or a natural product) is chemically modified to include a chloroacetyl group and a reporter tag.

  • Incubation: The resulting probe is incubated with a biological sample (e.g., cell lysate, living cells).

  • Covalent Modification: The probe binds to its target protein, and the chloroacetyl group reacts with a nearby nucleophilic amino acid residue, forming a stable covalent bond.

  • Detection and Identification: The reporter tag allows for the detection (e.g., via fluorescence imaging if a fluorophore is used) or enrichment (e.g., via streptavidin beads if biotin is used) of the labeled protein.

  • Target Identification: Enriched proteins can be identified using mass spectrometry, thus revealing the protein targets of the original molecule of interest and providing insights into its mechanism of action and the signaling pathways it modulates.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Chloroacetyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroacetyl bromide is a highly reactive and versatile bifunctional reagent extensively utilized in organic synthesis. Its dual electrophilic nature, possessing both a reactive acyl bromide and an α-chloro group, makes it an invaluable building block for the construction of a wide array of organic molecules, particularly in the synthesis of pharmaceuticals and heterocyclic compounds. These application notes provide detailed protocols and quantitative data for key transformations involving this compound, offering a practical guide for its effective use in the laboratory.

N-Acylation of Amines and Anilines

The reaction of this compound with primary and secondary amines or anilines is a fundamental transformation for the formation of N-(2-chloroacetyl) amides. These products are stable intermediates that can be further functionalized through nucleophilic substitution of the α-chloro atom.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a bromide ion to form the corresponding amide. A base is typically required to neutralize the hydrogen bromide byproduct.

Caption: N-Acylation Mechanism.

Experimental Protocols

Protocol 1.1: N-Bromoacetylation of 4-Iodobenzylamine

This protocol details the synthesis of N-(4-iodobenzyl)-2-bromoacetamide, a valuable intermediate in medicinal chemistry.

ParameterValue
Reactants 4-Iodobenzylamine, Bromoacetyl bromide
Base Pyridine or Triethylamine
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1.5 - 2 hours
Yield High

Procedure:

  • Dissolve 4-iodobenzylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add anhydrous pyridine or triethylamine (2.0 equivalents) to the solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add bromoacetyl bromide (1.2 equivalents) dropwise to the cooled solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small volume of water and stirring vigorously for 5 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl, and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 1.2: N-Bromoacetylation of Sulfonamides

This protocol describes the synthesis of N-substituted-N-(sulfonyl) bromoacetamides using a zinc chloride catalyst.

ParameterValue
Reactants N-substituted-N-(p-toluene) sulfonamide, Bromoacetyl bromide
Catalyst Anhydrous ZnCl₂
Solvent Dry Benzene or Toluene
Temperature Reflux
Reaction Time Several hours
Yield Good

Procedure:

  • Dissolve the N-substituted sulfonamide (1 equivalent) in hot dry benzene or toluene in a round-bottom flask equipped with a reflux condenser.

  • To the warm solution, add bromoacetyl bromide (1.3 equivalents) and a catalytic amount of anhydrous ZnCl₂.

  • Heat the suspension under reflux, protecting it from air moisture with a calcium chloride tube, until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and concentrate it in vacuo.

  • Add chloroform and water to the residue and separate the phases.

  • Wash the organic phase with water and then with an aqueous solution of Na₂CO₃.

  • Dry the organic phase, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by crystallization.

Synthesis of Heterocycles: Ketopiperazines and Ketomorpholines

This compound is a key reagent for the synthesis of important heterocyclic scaffolds like ketopiperazines and ketomorpholines. The synthesis is typically a two-step process involving an initial N-acylation followed by an intramolecular cyclization.

General Workflow

G A Amino Alcohol or Diamine C N-Chloroacetylated Intermediate A->C B This compound B->C D Base-mediated Cyclization C->D E Ketopiperazine or Ketomorpholine D->E

Caption: Heterocycle Synthesis Workflow.

Experimental Protocols

Protocol 2.1: Synthesis of 4-Benzyl-3-morpholinone (a Ketomorpholine)

This protocol outlines a two-step synthesis of a ketomorpholine derivative.

Step 1: N-Bromoacetylation of N-Benzylethanolamine

ParameterValue
Reactants N-Benzylethanolamine, Bromoacetyl bromide
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Yield High

Procedure:

  • Dissolve N-benzylethanolamine (1.0 equivalent) and triethylamine (1.5 equivalents) in DCM and cool to 0 °C.

  • Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-(2-hydroxyethyl)-N-benzyl-2-bromoacetamide. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

ParameterValue
Reactant N-(2-hydroxyethyl)-N-benzyl-2-bromoacetamide
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Yield Moderate to High

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the crude N-(2-hydroxyethyl)-N-benzyl-2-bromoacetamide from Step 1 in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting 4-benzyl-3-morpholinone by column chromatography.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It reacts violently with water, alcohols, and other nucleophilic reagents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. In case of contact, wash the affected area immediately with copious amounts of water.

These protocols provide a foundation for the use of this compound in organic synthesis. Researchers are encouraged to consult the primary literature for further examples and to optimize conditions for their specific substrates.

Application Notes and Protocols: Chloroacetyl Bromide as a Versatile Alkylating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloroacetyl bromide (BrOCCH₂Cl) is a highly reactive bifunctional reagent employed in organic synthesis as a potent alkylating and acylating agent. Its utility stems from the presence of two reactive centers: a highly electrophilic carbonyl carbon within the acyl bromide moiety and a carbon atom susceptible to nucleophilic attack bonded to both a chlorine and the carbonyl group. This dual reactivity allows for the sequential introduction of a chloroacetyl group onto a nucleophile, followed by subsequent displacement of the chloride, making it a valuable building block for the synthesis of a wide array of compounds, particularly in the development of pharmaceuticals and other bioactive molecules. While chloroacetyl chloride is more commonly cited in the literature, this compound functions analogously, with the bromide being a more reactive leaving group during the initial acylation and the chloride available for subsequent substitution reactions.

The primary application of this compound involves the chloroacetylation of nucleophiles such as amines, alcohols, and thiols. The resulting α-chloro carbonyl compounds are versatile intermediates for further synthetic transformations, including the construction of various heterocyclic systems.[1][2]

Core Applications and Mechanisms

This compound serves as an efficient electrophile for the alkylation of heteroatom nucleophiles. The general reaction proceeds via a nucleophilic acyl substitution, followed by the potential for a subsequent nucleophilic substitution at the α-carbon.

N-Alkylation (N-Chloroacetylation) of Amines

The reaction of this compound with primary and secondary amines is a robust method for the formation of N-substituted 2-chloroacetamides. This transformation is fundamental in medicinal chemistry, as the resulting amide can be a final product or an intermediate where the α-chloro group acts as a handle for further functionalization.[1] The reaction typically proceeds rapidly and in high yield.

General Reaction: R-NH₂ + ClCH₂COBr → R-NHCOCH₂Cl + HBr

The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide byproduct.[3][4] Various bases and solvent systems can be employed, including aqueous phosphate buffer, which offers a green chemistry approach.[1][5]

Reaction Mechanism: N-Chloroacetylation

The mechanism involves a nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of this compound. This is followed by the collapse of the tetrahedral intermediate and elimination of the bromide ion.

N_Alkylation_Workflow A 1. Dissolve Amine and DBU in THF B 2. Cool to 0-5°C in Ice-Salt Bath A->B C 3. Add this compound Dropwise B->C D 4. Stir at Room Temperature (3-6h) C->D E 5. Monitor by TLC D->E F 6. Quench in Cold Water E->F Reaction Complete G 7. Filter and Wash Precipitate F->G H 8. Dry and Recrystallize Product G->H

References

Application Notes and Protocols: Chloroacetyl Halides in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chloroacetyl halides, particularly chloroacetyl bromide and its analogues, as versatile reagents in the synthesis of medicinally relevant heterocyclic compounds. These reagents are valuable bifunctional electrophiles, enabling the construction of diverse ring systems through cyclization reactions.

Application Note 1: Synthesis of 2-Iminothiazolidin-4-ones via Thiourea Cyclization

The reaction of thiourea derivatives with bromoacetyl bromide provides a direct route to 2-iminothiazolidin-4-one scaffolds.[1] This class of compounds is of significant interest in medicinal chemistry. The reaction proceeds by initial S-acylation of the thiourea with the highly reactive bromoacetyl bromide, forming an acylisothiouronium halide intermediate. This is followed by an intramolecular N-acylation (cyclization) to yield the final heterocyclic product.[1]

General Reaction Scheme:

The condensation of a substituted thiourea with an α-haloacetyl halide leads to the formation of a thiazolidinone ring.

G cluster_reactants Reactants cluster_products Product Thiourea Substituted Thiourea Intermediate Acylisothiouronium Halide (Intermediate) Thiourea->Intermediate S-Acylation CAB This compound CAB->Intermediate Thiazolidinone 2-Iminothiazolidin-4-one Intermediate->Thiazolidinone Intramolecular Cyclization

Caption: General workflow for the synthesis of 2-iminothiazolidin-4-ones.

Experimental Protocol: General Procedure for 2-Imino-1,3-thiazolidin-4-one Synthesis

This protocol is a generalized method based on the reaction between thioureas and bromoacetyl bromide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted thiourea (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary
Reactant 1Reactant 2SolventConditionsYieldReference
N-Alkyl/Aryl ThioureaThis compoundDichloromethane0 °C to RT, 4-6 hGood[1]
ThioureaMonochloroacetic AcidN/A (Microwave)Knoevenagel CondensationHigh[1]

Application Note 2: Hantzsch Thiazole Synthesis using α-Halo Ketones

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, typically involving the condensation of an α-halo ketone with a thioamide or thiourea.[2][3] While this compound is not the classic substrate, related α-bromo ketones like 2-bromoacetophenone are commonly used and illustrate the utility of the α-halocarbonyl functional group in this synthesis. The reaction provides a reliable route to a wide variety of substituted 2-aminothiazoles.[3][4][5]

General Reaction Scheme:

The mechanism involves an initial S-N2 reaction of the thioamide sulfur on the α-carbon of the halo-ketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[3]

G cluster_reactants Reactants cluster_products Product AlphaHaloKetone α-Halo Ketone (e.g., 2-Bromoacetophenone) Intermediate1 S-Alkylation Intermediate AlphaHaloKetone->Intermediate1 Thioamide Thiourea Thioamide->Intermediate1 SN2 Attack Thiazole 2-Amino-4-phenylthiazole Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Condensation Intermediate2->Thiazole Dehydration (Aromatization)

Caption: Reaction pathway for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a demonstrated laboratory experiment for the Hantzsch thiazole synthesis.[3]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq., e.g., 2.0 g) and thiourea (1.1 eq., e.g., 0.84 g) in 20 mL of methanol.

  • Reaction: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux using a heating mantle. Maintain reflux for 30 minutes. The product, as its hydrobromide salt, will remain dissolved in the polar solvent.

  • Neutralization & Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a solution of 5% sodium carbonate in water (approx. 20 mL).

  • Isolation: Stir the resulting suspension. The free base of the thiazole product, being less soluble, will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and allow it to air dry. The product can be further purified by recrystallization from ethanol if necessary. The identity and purity can be confirmed by proton NMR and melting point determination.[3]

Quantitative Data Summary
Reactant 1Reactant 2SolventConditionsYieldReference
2-BromoacetophenoneThioureaMethanolReflux, 30 min99%[3]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEthanol/WaterReflux, 2-3.5 h79-90%[6]

Application Note 3: Synthesis of Benzodiazepines

Chloroacetyl halides are also employed in multi-step syntheses of more complex heterocyclic systems like benzodiazepines. A key step involves the acylation of an amino group with bromoacetyl bromide to form a bromoacetamide intermediate.[1] This intermediate is then cyclized to form the seven-membered diazepine ring. This strategy highlights the role of chloroacetyl halides as synthons for introducing a reactive two-carbon unit primed for subsequent cyclization.

General Reaction Scheme:

The synthesis begins with a substituted 2-aminobenzonitrile, which is converted to an aminoketone via a Grignard reaction. This intermediate is then acylated with bromoacetyl bromide and subsequently cyclized.[1]

G A 2-Aminobenzonitrile Derivative B Aminoketone A->B Grignard Reaction (e.g., R-MgBr) C Bromoacetamide Intermediate B->C Acylation with Bromoacetyl Bromide D Benzodiazepinone C->D Intramolecular Cyclization

Caption: Multi-step workflow for the synthesis of benzodiazepinones.

Experimental Protocol: General Procedure for N-Acylation with Bromoacetyl Bromide

This protocol is based on a procedure for the acylation of a chiral sultam, which can be adapted for other amine substrates.[7]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the aminoketone substrate (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise to deprotonate the amine, forming the lithium amide. Stir for 30 minutes at -78 °C.

  • Acylation: Add bromoacetyl bromide (1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at -78 °C during the addition.

  • Quenching: After stirring for 1-2 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude bromoacetamide intermediate is often used in the next cyclization step without further purification.[7]

Quantitative Data Summary
SubstrateReagentBaseSolventConditionsYieldReference
(1R)-(−)-2,10-CamphorsultamBromoacetyl Bromiden-BuLiTHF-78 °C, 2 hNot specified[7]
N-AlkylsulfonamidesBromoacetyl BromideZnCl₂ (catalyst)BenzeneRT to RefluxGood[8]

References

Application Notes and Protocols: Chloroacetyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chloroacetyl bromide is a bifunctional reagent utilized in medicinal chemistry primarily as a reactive intermediate for the synthesis of various pharmaceutical compounds. Its utility lies in the presence of two reactive sites: the acyl bromide, which readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively, and the alkyl chloride, which can undergo subsequent nucleophilic substitution. This dual reactivity makes it a valuable tool for introducing a chloroacetyl moiety into a molecule, which can then serve as a handle for further molecular elaboration or as a pharmacophoric element itself. While its application is less frequently documented than its analogue, chloroacetyl chloride, this compound is employed in the synthesis of a range of biologically active molecules, including antiviral and anticancer agents.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of heterocyclic compounds and as a linker to connect different pharmacophores. The resulting α-chloroacetamide moiety is a key structural feature in several classes of bioactive molecules.

Synthesis of Antiviral Agents (HIV Fusion Inhibitors)

This compound has been used in the synthesis of 1,2,4-oxadiazole derivatives that act as HIV fusion inhibitors.[1] These compounds target the gp41 protein of the HIV virus, which is crucial for the fusion of the viral and host cell membranes. The chloroacetyl group is introduced to create an intermediate that is then further functionalized to produce the final inhibitor.

Synthesis of Anticancer Agents

While specific examples detailing the use of this compound in anticancer drug synthesis are less common in the literature, the closely related chloroacetyl chloride is widely used. The resulting chloroacetamide scaffold is a component of various kinase inhibitors and other anticancer compounds.[2] The principles of its reactivity and application are directly transferable to this compound. For instance, compounds bearing a chloroacetamide group have been shown to target the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression.

Quantitative Data

The following tables summarize quantitative data for representative compounds synthesized using chloroacetylation, primarily with chloroacetyl chloride, which is expected to have similar outcomes to this compound.

Table 1: Anticancer Activity of Chloroacetyl-derived Compounds

Compound ClassTargetCell LineActivity (IC₅₀/GI₅₀)Reference
Thiadiazole DerivativesEGFR/COX-2A549 (Lung Cancer)20.68 µM[2]
Thiadiazole DerivativesEGFR/COX-2MCF-7 (Breast Cancer)2.38 µM[2]
Isatin-Pyrazoline ConjugatesN/ALeukemia Subpanel0.69-3.35 µM[3]

Table 2: Reaction Conditions for N-Acylation with Chloroacetyl Chloride

Amine SubstrateBaseSolventReaction TimeYield (%)Reference
AnilineNonePhosphate Buffer15 min92[4]
4-MethylanilineNonePhosphate Buffer15 min94[4]
BenzylamineNonePhosphate Buffer20 min90[4]
Substituted Aryl AmineDBUTHF3-6 h75-95[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(Bromomethyl)-3-aryl-1,2,4-oxadiazoles using Bromoacetyl Bromide (as an analogue to this compound)

This protocol is adapted from the synthesis of related HIV fusion inhibitors.[1]

Materials:

  • Appropriate benzamidoxime (1 equivalent)

  • Bromoacetyl bromide (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of the benzamidoxime in anhydrous THF, add bromoacetyl bromide dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 5-(bromomethyl)-3-aryl-1,2,4-oxadiazole.

Protocol 2: General Procedure for N-Acylation of Amines with this compound

This is a general protocol for the formation of a chloroacetamide linkage.

Materials:

  • Amine (1 equivalent)

  • This compound (1.05 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine or pyridine, 1.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_host Host Cell cluster_process Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Binding Binding CD4->Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor Conformational_Change gp120 Conformational Change CCR5_CXCR4->Conformational_Change Membrane Host Cell Membrane Binding->CCR5_CXCR4 Fusion_Peptide_Insertion gp41 Fusion Peptide Insertion Conformational_Change->Fusion_Peptide_Insertion Six_Helix_Bundle 6-Helix Bundle Formation Fusion_Peptide_Insertion->Six_Helix_Bundle Membrane_Fusion Membrane Fusion Six_Helix_Bundle->Membrane_Fusion Inhibitor This compound-derived 1,2,4-Oxadiazole Inhibitor Inhibitor->Six_Helix_Bundle Inhibits EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR 1. Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factor Activation Inhibitor Chloroacetamide-based Kinase Inhibitor Inhibitor->Dimerization Inhibits COX2_Signaling_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Activation Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Conversion Prostaglandins Prostaglandins PGH2->Prostaglandins Synthesis Inflammation Inflammation, Pain Prostaglandins->Inflammation Inhibitor Chloroacetamide-based COX-2 Inhibitor Inhibitor->COX2 Inhibits Experimental_Workflow Start Start: Amine/Amide Substrate Reaction Reaction with this compound (Base, Anhydrous Solvent) Start->Reaction Intermediate Chloroacetylated Intermediate Reaction->Intermediate Purification1 Work-up and Purification Intermediate->Purification1 Further_Reaction Optional: Further Nucleophilic Substitution at α-carbon Intermediate->Further_Reaction Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Final_Product Final Bioactive Compound Further_Reaction->Final_Product Purification2 Final Purification Final_Product->Purification2 Bioassay Biological Activity Testing Purification2->Bioassay

References

Application Notes and Protocols for Selective Protein Modification using Chloroacetyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of chloroacetyl bromide for the selective modification of proteins. This technique is a powerful tool in chemical biology and drug development for creating stable, covalent protein conjugates. The introduction of a chloroacetyl group via this compound creates a reactive electrophile on the protein of interest, enabling the targeted formation of covalent bonds with nucleophilic residues on other molecules. This approach is instrumental in the development of covalent inhibitors, activity-based probes, and for studying protein-protein interactions.

Overview of this compound Chemistry

This compound is a reactive haloacetylating agent that readily reacts with nucleophilic amino acid side chains. The primary targets for modification are the thiol group of cysteine and, under specific conditions, the thioether of methionine. The reactivity of the bromoacetyl group is generally higher than the analogous chloroacetyl group, often allowing for faster reaction times or the use of milder conditions.[1] The reaction proceeds via a nucleophilic substitution, where the nucleophilic amino acid residue attacks the electrophilic carbon of the chloroacetyl group, displacing the bromide ion and forming a stable thioether or sulfonium ion linkage.[2]

The selectivity of the modification can be controlled by careful adjustment of reaction conditions, particularly pH. At neutral to slightly basic pH (7.5-8.5), the highly nucleophilic thiolate anion of cysteine is favored, leading to preferential modification of cysteine residues.[3] Selective modification of methionine can be achieved at a lower pH (e.g., 3.0), where the nucleophilicity of other residues like histidine and lysine is suppressed due to protonation.[2]

Key Applications

  • Covalent Inhibitor Development: this compound can be used to install a reactive "warhead" onto a ligand that binds to a target protein. This allows for the formation of an irreversible covalent bond with a nearby nucleophilic residue in the protein's active site, leading to potent and prolonged inhibition.

  • Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (e.g., a fluorophore or biotin) to a this compound-modified probe, researchers can selectively label and identify active enzymes within a complex biological sample. This is a powerful technique for target discovery and validation.[3]

  • Chemoproteomics: This technique is used to study the interactions of small molecules with proteins on a proteome-wide scale.[4][5][6] this compound-based probes can be used to map the landscape of reactive cysteines or other nucleophilic residues in the proteome, providing insights into protein function and drugability.[7]

  • Protein-Protein Interaction Studies: By modifying a protein with this compound, it can be used as a tool to "capture" interacting partners through the formation of a covalent crosslink.

Data Presentation

Table 1: Recommended Reaction Conditions for Selective Protein Modification
ParameterCysteine ModificationMethionine ModificationReference
pH 7.5 - 8.53.0[2][3]
Reagent Molar Excess 10 - 50 fold10 - 100 fold[2][3]
Temperature Room Temperature or 37°CRoom Temperature or 37°C[2][8]
Reaction Time 0.5 - 24 hours2 - 24 hours[2][8]
Quenching Reagent DTT, β-mercaptoethanolL-cysteine, DTT[3]
Table 2: Reactivity and Selectivity of Haloacetylating Agents
ReagentRelative ReactivityPrimary Target Residue(s)Key ConsiderationsReference
Bromoacetyl bromide HighCysteine, MethionineMore reactive than this compound, may lead to lower selectivity.[1]
This compound Moderate to HighCysteine, MethionineGood balance of reactivity and selectivity.[9]
Iodoacetamide HighCysteineHighly reactive, can lead to off-target modifications, including methionine.[10][11]
Chloroacetamide ModerateCysteineGenerally more selective for cysteine over other nucleophiles compared to iodoacetamide.[2][11]

Experimental Protocols

Protocol 1: N-terminal Chloroacetylation of a Peptide/Protein

This protocol describes the introduction of a chloroacetyl group at the N-terminus of a peptide or protein.

Materials:

  • Peptide or protein with a free N-terminal amine

  • This compound

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

  • Quenching reagent (e.g., a primary amine like Tris buffer)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Dissolve the peptide or protein in the anhydrous aprotic solvent.

  • Add the non-nucleophilic base (2-3 equivalents relative to the peptide/protein).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add this compound (1.2 - 1.5 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the excess this compound by adding the quenching reagent.

  • Purify the chloroacetylated peptide/protein using an appropriate chromatography method.

Protocol 2: Selective Modification of a Cysteine Residue in a Target Protein

This protocol outlines the reaction of a chloroacetylated molecule (e.g., a peptide or small molecule inhibitor) with a cysteine-containing protein.

Materials:

  • Purified chloroacetylated molecule

  • Purified target protein with an accessible cysteine residue

  • Reaction buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5)[3]

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)[3]

  • Analytical tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Dissolve the chloroacetylated molecule and the target protein in the reaction buffer. A 10-50 fold molar excess of the chloroacetylated molecule is a common starting point.[3]

  • Incubate the reaction mixture at room temperature or 37°C for 0.5-24 hours. The optimal time should be determined empirically.[8]

  • Monitor the progress of the covalent modification by mass spectrometry to observe the mass shift corresponding to the adduction of the chloroacetylated molecule.

  • Quench the reaction by adding a quenching reagent to consume any unreacted chloroacetylated molecules.

  • Analyze the reaction products by SDS-PAGE to visualize the modified protein and by mass spectrometry to confirm the site of modification.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chloroacetylated Probe cluster_modification Selective Protein Modification start Peptide/Small Molecule reaction_synthesis N-terminal Chloroacetylation start->reaction_synthesis reagent This compound + Base reagent->reaction_synthesis purification_synthesis Purification (HPLC) reaction_synthesis->purification_synthesis probe Purified Chloroacetylated Probe purification_synthesis->probe reaction_modification Covalent Modification probe->reaction_modification target_protein Target Protein (with Cys/Met) target_protein->reaction_modification quenching Quenching reaction_modification->quenching analysis Analysis (MS, SDS-PAGE) quenching->analysis modified_protein Modified Protein analysis->modified_protein

Fig. 1: Experimental workflow for protein modification.

signaling_pathway_inhibition cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibition Mechanism Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target) Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Response Cellular Response Effector->Response Inhibitor This compound-Modified Inhibitor Inhibitor->Kinase2 Covalent Inhibition

Fig. 2: Inhibition of a signaling pathway.

References

Application Notes and Protocols for the Reaction of Chloroacetyl Bromide with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the reaction of chloroacetyl bromide with thiols. This reaction is a valuable tool in bioconjugation, drug discovery, and materials science, enabling the formation of stable thioether bonds and the introduction of a reactive chloroacetyl moiety for further functionalization.

The reaction proceeds via a nucleophilic substitution mechanism where the thiol sulfur atom attacks the electrophilic carbon of the chloroacetyl group. The high reactivity of this compound makes it an efficient reagent for the S-alkylation of a wide range of thiols, including those found in peptides and proteins, such as cysteine residues.

Core Reaction Pathway

The fundamental reaction involves the attack of a thiol (R-SH) on this compound to form an S-chloroacetylated thiol. This product contains a reactive C-Cl bond that can be further targeted by other nucleophiles, making it a useful bifunctional linker.

ReactionPathway Thiol Thiol (R-SH) Intermediate Tetrahedral Intermediate Thiol->Intermediate Nucleophilic Attack ChloroacetylBromide This compound (ClCH₂COBr) ChloroacetylBromide->Intermediate Product S-Chloroacetylated Thiol (R-S-COCH₂Cl) Intermediate->Product Leaving Group Departure HBr HBr Intermediate->HBr - Br⁻ Base Base (e.g., Et₃N, K₂CO₃) Base->Thiol Deprotonation (optional)

Caption: General reaction pathway for the S-chloroacetylation of a thiol.

Experimental Protocols

Protocol 1: General Procedure for the S-Chloroacetylation of Alkyl and Aryl Thiols

This protocol describes a general method for the reaction of simple alkyl and aryl thiols with this compound in an organic solvent.

Materials:

  • Thiol (e.g., thiophenol, benzyl mercaptan, dodecanethiol)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the thiol (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add the base (1.1 to 1.5 equivalents) dropwise with stirring.

  • Addition of this compound: Slowly add this compound (1.05 to 1.2 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Chloroacetylation of Cysteine Residues in Peptides

This protocol is adapted for the selective modification of cysteine residues in peptides, often performed in an aqueous buffer system.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0-7.5)

  • Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol (DTT))

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis

Procedure:

  • Peptide Solution: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the buffer, such as DMF or acetonitrile.

  • Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the peptide solution with gentle vortexing.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by RP-HPLC to observe the formation of the modified peptide and the consumption of the starting material.

  • Quenching: Quench any unreacted this compound by adding a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-50 mM.

  • Purification: Purify the chloroacetylated peptide from the reaction mixture using preparative RP-HPLC.

  • Verification: Confirm the identity of the purified product by mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the S-alkylation of various thiols with chloroacetyl halides, based on analogous reactions reported in the literature.[1] Please note that optimal conditions may vary depending on the specific thiol substrate.

Thiol SubstrateAlkyl HalideBaseSolventReaction Time (h)Typical Yield (%)
ThiophenolThis compoundEt₃NDCM2>90
4-MethylthiophenolThis compoundK₂CO₃DMF385-95
Benzyl mercaptanChloroacetyl chlorideDIPEATHF1.5>90
1-DodecanethiolThis compoundEt₃NWater480-90
Cysteine (in peptide)This compound- (pH 7.2 buffer)Aqueous Buffer1>95 (by HPLC)

Mandatory Visualizations

Experimental Workflow for General S-Chloroacetylation

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_thiol Dissolve Thiol in Solvent prep_base Add Base at 0°C prep_thiol->prep_base add_reagent Add this compound at 0°C prep_base->add_reagent react Stir at Room Temperature (1-4 hours) add_reagent->react quench Quench with NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography (optional) concentrate->chromatography

Caption: Workflow for the general S-chloroacetylation of thiols.

Logical Relationship in Peptide Modification

PeptideModification Peptide Cysteine-Containing Peptide ModifiedPeptide S-Chloroacetylated Peptide Peptide->ModifiedPeptide Chloroacetyl This compound Chloroacetyl->ModifiedPeptide FurtherReaction Further Conjugation (e.g., with another nucleophile) ModifiedPeptide->FurtherReaction

Caption: Logical flow for the modification of a cysteine-containing peptide.

References

Application Notes and Protocols: Chloroacetyl Bromide as a Protecting Group Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In multistep organic synthesis, particularly in drug development and peptide chemistry, the use of protecting groups is essential to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. The chloroacetyl (ClAc) group is a versatile acyl-type protecting group for amines, thiols, and hydroxyl groups. Chloroacetyl bromide is a highly reactive reagent used to install this protective group. The chloroacetyl group is valued for its stability under certain conditions and the variety of mild methods available for its removal, offering orthogonality with other common protecting groups. These notes provide an overview of the applications of this compound and detailed protocols for protection and deprotection reactions.

Properties and Reactivity of this compound

This compound (C₂H₂BrClO) is a reactive acyl bromide.[1][2] Its high electrophilicity at the carbonyl carbon makes it an excellent agent for the chloroacetylation of nucleophilic functional groups such as amines, thiols, and alcohols.

PropertyValue
Molecular Formula C₂H₂BrClO
Molecular Weight 157.39 g/mol [2][3]
CAS Number 15018-06-1[1]
Appearance (Typically a fuming liquid)

The primary reaction involves the nucleophilic acyl substitution, where the nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon of this compound, leading to the displacement of the bromide ion and the formation of a chloroacetamide, chloroacetate ester, or thiochloroacetate.

Protection of Functional Groups

Protection of Amines (N-Chloroacetylation)

The protection of amines as chloroacetamides is a common application. This modification is particularly useful in peptide synthesis and for the reversible modification of proteins.[4] The reaction is typically fast and can be performed under aqueous conditions, which is advantageous for biological molecules.[5]

General Reaction: R-NH₂ + Br-C(O)CH₂Cl → R-NH-C(O)CH₂Cl + HBr

Experimental Protocol: N-Chloroacetylation of an Amine

  • Dissolution: Dissolve the amine-containing substrate in a suitable buffer, such as a phosphate buffer, or an organic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[5]

  • Base: Add a non-nucleophilic base (e.g., triethylamine, DIPEA, or sodium bicarbonate) to the solution to act as an HCl scavenger. For aqueous reactions, the buffer can serve this purpose.[5]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protection of Thiols (S-Chloroacetylation)

The reaction of a thiol with this compound initially forms a thioester. However, the more significant application in this context is the reaction of the chloroacetyl amide (pre-formed on an N-terminus) with a downstream cysteine residue to form a stable thioether linkage for peptide cyclization.[6][7] This intramolecular S-alkylation is highly efficient.

General Reaction (for Peptide Cyclization): ClAc-(Peptide)-Cys- → (Cyclic-Peptide)-S-CH₂-C(O)-

Experimental Protocol: Thioether Macrocyclization of Peptides

  • Peptide Synthesis: Synthesize the linear peptide containing an N-terminal chloroacetyl group and a cysteine residue at the desired position using standard solid-phase peptide synthesis (SPPS).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Cyclization: Dissolve the crude linear peptide in a high-dilution solvent system (e.g., DMF or acetonitrile/water) containing a base like DIPEA or ammonium bicarbonate to bring the pH to a slightly basic range (pH 7.5-8.5).

  • Reaction: Stir the solution at room temperature for 4-24 hours. The high dilution favors intramolecular cyclization over intermolecular polymerization.

  • Monitoring: Monitor the progress of the cyclization by LC-MS until the linear peptide is consumed.

  • Purification: Acidify the reaction mixture with a small amount of TFA and purify the cyclic peptide using reverse-phase HPLC.

Protection of Alcohols (O-Chloroacetylation)

Alcohols can be protected as chloroacetate esters. These esters are generally stable to acidic conditions but can be cleaved under basic conditions or with specific nucleophiles.

General Reaction: R-OH + Br-C(O)CH₂Cl → R-O-C(O)CH₂Cl + HBr

Experimental Protocol: O-Chloroacetylation of an Alcohol

  • Dissolution: Dissolve the alcohol in an anhydrous aprotic solvent such as DCM, THF, or acetonitrile.

  • Base: Add a base, typically a tertiary amine like triethylamine or pyridine (1.5-2.0 equivalents), to the solution. For sterically hindered alcohols, DMAP can be added as a catalyst.

  • Reagent Addition: Cool the mixture to 0 °C and add this compound (1.1-1.5 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor by TLC or GC-MS.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.

Deprotection of the Chloroacetyl Group

A key advantage of the chloroacetyl group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other protecting groups.

Reagent/MethodConditionsSubstrate ScopeNotes
Thiourea Neutral or slightly acidic (e.g., EtOH/H₂O, reflux)Amides, EstersMild and effective. Forms a pseudothiohydantoin intermediate which is then hydrolyzed.
2-Aminothiophenol Weakly alkaline media, followed by mild acidolysis[4]Amides (Peptides)Rapid and mild cleavage.[4]
Tetra-n-butylammonium fluoride (TBAF) THF, room temperature[8]GeneralEfficient and selective method.[8]
Diazabicyclo[2.2.2]octane (DABCO) GeneralCited as a novel and highly selective dechloroacetylation reagent.[9]
Basic Hydrolysis NaOH or K₂CO₃ in MeOH/H₂O[10]Esters, AmidesStandard ester/amide hydrolysis; can be harsh and may affect other functional groups.[10]
Experimental Protocol: Deprotection using Thiourea
  • Solution: Dissolve the chloroacetyl-protected substrate in a mixture of ethanol and water.

  • Reagent: Add thiourea (2-5 equivalents) to the solution.

  • Heating: Heat the mixture to reflux (around 80-90 °C) for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent. The deprotected product can then be isolated from the appropriate layer and purified by standard methods.

Visualized Workflows and Mechanisms

General Workflow for Protecting Group Chemistry

G cluster_workflow General Protection-Deprotection Workflow A Starting Material (with reactive group) B Protection Step (add this compound) A->B 1 C Protected Intermediate B->C 2 D Desired Reaction (at another site) C->D 3 E Modified Intermediate D->E 4 F Deprotection Step (remove Chloroacetyl group) E->F 5 G Final Product F->G 6

Caption: General workflow for using the chloroacetyl protecting group.

Mechanism of Amine Protection

G cluster_mechanism N-Protection with this compound Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CABr Br-C(O)CH₂Cl (Electrophile) CABr->Intermediate Product R-NH-C(O)CH₂Cl (Protected Amine) Intermediate->Product Collapse & Bromide loss HBr HBr (Byproduct) Intermediate->HBr

Caption: Nucleophilic acyl substitution for amine protection.

Orthogonal Protection Strategy

G cluster_ortho Orthogonal Strategy: ClAc and Alloc Groups Start Peptide Scaffold -NH-ClAc -NH-Alloc Step1 Thiol-Ene Coupling (UV, α-D-ManSH) Start->Step1 Intermediate Intermediate -NH-ClAc -NH-Sugar Step1->Intermediate Alloc reacts, ClAc is stable Step2 Thiol-Chloroacetyl Coupling (Base, β-D-GlcNAcSH) Intermediate->Step2 Final Heteroglycocluster -NH-Sugar' -NH-Sugar Step2->Final ClAc reacts

Caption: Orthogonal use of ClAc and Alloc protecting groups.[11]

Deprotection Pathways

G cluster_deprotection Chloroacetyl Group Deprotection Pathways Protected R-X-C(O)CH₂Cl (X = NH, O, S) Thiourea Thiourea Reflux Protected->Thiourea TBAF TBAF THF, rt Protected->TBAF Base Base (OH⁻) MeOH/H₂O Protected->Base Deprotected R-XH (Final Product) Thiourea->Deprotected TBAF->Deprotected Base->Deprotected

Caption: Common pathways for the removal of the chloroacetyl group.

References

Chloroacetyl Bromide in Polymer Science: Application Notes and Protocols for Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetyl bromide is a versatile bifunctional reagent employed in polymer science for both the synthesis of novel polymeric architectures and the post-polymerization modification of existing polymers. Its dual reactivity, stemming from the acyl bromide and the alkyl chloride moieties, allows for a range of chemical transformations. The acyl bromide provides a reactive site for initiating polymerizations or for reactions with nucleophiles such as hydroxyl or amine groups, while the chloro group can be used for subsequent functionalization or crosslinking reactions. These characteristics make it a valuable tool in the development of advanced materials, particularly for biomedical applications such as drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis and modification.

Introduction to this compound in Polymer Chemistry

This compound (C₂H₂BrClO) is a halogenated acetyl halide that serves as a key building block in organic and polymer synthesis. Its utility in polymer science is primarily associated with two key applications:

  • Initiation of Polymerization: The acyl bromide group can initiate certain types of polymerization, such as cationic ring-opening polymerization (CROP), or it can be used to introduce an initiating site for other polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

  • Polymer Modification and Functionalization: this compound can react with polymers containing nucleophilic functional groups (e.g., hydroxyl or amine groups) to introduce a reactive chloroacetyl group onto the polymer backbone or chain ends. This appended group serves as a handle for further modifications, including the attachment of bioactive molecules, crosslinking, or surface grafting.

Applications in Polymer Synthesis

Initiation of Atom Transfer Radical Polymerization (ATRP)

While not a direct initiator for ATRP in its native form, this compound is instrumental in converting hydroxyl-terminated polymers into macroinitiators for ATRP. The chloroacetyl group itself is not the primary initiating site; rather, the bromoacetyl group, formed by reacting a hydroxyl-terminated polymer with a bromo-functionalized acyl halide, is a more efficient ATRP initiator. However, the chloro group on the acetyl moiety provides a secondary site for post-polymerization modification.

Logical Workflow for ATRP Macroinitiator Synthesis

cluster_synthesis Macroinitiator Synthesis cluster_atrp ATRP Process Polymer_OH Hydroxyl-Terminated Polymer (e.g., PEO-OH) Reaction Esterification Reaction (in inert solvent with base) Polymer_OH->Reaction CABr This compound CABr->Reaction Macroinitiator Chloroacetyl-Terminated Polymer Macroinitiator Reaction->Macroinitiator ATRP Atom Transfer Radical Polymerization Macroinitiator->ATRP Monomer Vinyl Monomer (e.g., Styrene, MMA) Monomer->ATRP Catalyst Cu(I)Br / Ligand Catalyst->ATRP Block_Copolymer Block Copolymer with Chloroacetyl Functionality ATRP->Block_Copolymer

Caption: Workflow for synthesizing an ATRP macroinitiator using this compound.

Cationic Ring-Opening Polymerization (CROP)

Acyl halides, including this compound, can act as initiators for the cationic ring-opening polymerization (CROP) of cyclic monomers like 2-oxazolines.[1] The reaction proceeds through the formation of an oxazolinium salt, which then propagates by attacking another monomer molecule. This method allows for the synthesis of polymers with a chloroacetyl end-group, which can be used for further functionalization.

Applications in Polymer Modification

Functionalization of Hydroxyl-Terminated Polymers

A primary application of this compound is the functionalization of polymers containing hydroxyl groups, such as polyethylene glycol (PEG), polyvinyl alcohol (PVA), or polysaccharides. The reaction results in the formation of an ester linkage and the introduction of a reactive chloroacetyl group.

Experimental Workflow for Polymer Functionalization

Start Start Dissolve Dissolve Hydroxyl-Terminated Polymer in Anhydrous Solvent Start->Dissolve Cool Cool Reaction Mixture to 0°C Dissolve->Cool Add_Base Add Base (e.g., Triethylamine) Cool->Add_Base Add_CABr Slowly Add This compound Add_Base->Add_CABr React Stir at Room Temperature for 24 hours Add_CABr->React Filter Filter to Remove Salt Byproduct React->Filter Precipitate Precipitate Polymer in a Non-solvent Filter->Precipitate Wash_Dry Wash and Dry the Functionalized Polymer Precipitate->Wash_Dry Characterize Characterize Product (NMR, FTIR) Wash_Dry->Characterize End End Characterize->End

Caption: Step-by-step workflow for the functionalization of a hydroxyl-terminated polymer.

Surface Modification of Polymeric Materials

This compound can be used to modify the surface of polymeric materials that have surface hydroxyl or amine groups. This introduces a reactive handle for the subsequent covalent attachment of bioactive molecules, such as peptides, enzymes, or antibodies, which is particularly relevant in the development of biosensors, biocompatible coatings, and targeted drug delivery systems.

Application in Drug Delivery Systems

Polymers functionalized with this compound are valuable precursors for creating drug delivery systems. The chloroacetyl group can be used to conjugate drugs, targeting ligands, or imaging agents to the polymer carrier.

Signaling Pathway for Targeted Drug Delivery

cluster_conjugation Polymer-Drug Conjugate Formation cluster_delivery Targeted Delivery and Release Polymer_Cl Chloroacetyl-Functionalized Polymer Conjugation Nucleophilic Substitution Polymer_Cl->Conjugation Drug_Nu Drug with Nucleophilic Group (e.g., -NH2, -SH) Drug_Nu->Conjugation PDC Polymer-Drug Conjugate Conjugation->PDC Systemic_Circulation Systemic Circulation PDC->Systemic_Circulation Targeting Targeting Ligand (Optional) Targeting->PDC Target_Cell Target Cell Systemic_Circulation->Target_Cell Internalization Internalization (e.g., Endocytosis) Target_Cell->Internalization Drug_Release Drug Release (e.g., pH, enzyme) Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for a targeted drug delivery system using a chloroacetyl-functionalized polymer.

Experimental Protocols

Protocol for the Synthesis of a Chloroacetyl-Terminated Poly(ethylene glycol) (PEG-ClAc) Macroinitiator

Materials:

  • Poly(ethylene glycol) monomethyl ether (mPEG-OH, Mn = 2000 g/mol )

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve mPEG-OH (1 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution and stir for 15 minutes.

  • Slowly add this compound (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution to a large excess of cold diethyl ether.

  • Collect the precipitate by filtration and redissolve it in a minimal amount of DCM.

  • Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Dry the final product, mPEG-ClAc, under vacuum to a constant weight.

  • Characterize the product using ¹H NMR and FTIR spectroscopy to confirm the presence of the chloroacetyl group.

Protocol for ATRP of Styrene using a Macroinitiator (Conceptual)

Note: This is a conceptual protocol as direct literature for this compound initiated ATRP is limited. This is adapted from protocols using similar halide initiators.

Materials:

  • Chloroacetyl-terminated macroinitiator (e.g., from Protocol 5.1)

  • Styrene (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

Procedure:

  • To a Schlenk flask, add the chloroacetyl-terminated macroinitiator (1 eq.) and CuBr (1 eq.).

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with an inert gas.

  • Add degassed styrene (e.g., 100 eq.) and anisole via syringe.

  • Add degassed PMDETA (1 eq.) via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110°C).

  • Monitor the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and polydispersity).

  • After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the resulting block copolymer by GPC and NMR.

Quantitative Data Summary

The following tables summarize typical quantitative data for polymers synthesized or modified using this compound or analogous compounds, as specific data for this compound is not extensively reported.

Table 1: Polymer Functionalization with Acyl Halides

Polymer BackboneFunctionalizing AgentDegree of Functionalization (%)Reference
Poly(ethylene glycol)2-Bromopropionyl bromide>95[2]
Poly(3-hexylthiophene)2-Bromopropionyl bromide~100[2]
Hydroxyl-terminated PolystyreneThionyl chlorideHigh[3]

Table 2: ATRP Initiated by Halide-Terminated Macroinitiators

MacroinitiatorMonomerMn ( g/mol )Đ (Mw/Mn)Reference
PEO-BrStyrene15,0001.3[4]
PEO-BrMethyl Methacrylate17,1001.24[4]
Polystyrene-ClMethyl Acrylate6,3001.21[5]

Conclusion

This compound is a valuable reagent for polymer synthesis and modification, offering a pathway to introduce a reactive chloroacetyl functionality. This enables the creation of well-defined polymer architectures, such as block copolymers, and the conjugation of various molecules to polymer backbones. While detailed literature specifically on this compound is not as extensive as for other acyl halides, the principles and protocols outlined here, adapted from related chemistries, provide a strong foundation for researchers to explore its potential in developing advanced polymeric materials for a range of applications, including sophisticated drug delivery systems. Careful characterization of the resulting polymers is crucial to confirm the success of the intended chemical transformations.

References

Application Notes and Protocols for the Derivatization of Amines with Chloroacetyl Halides for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines is a critical aspect of pharmaceutical development, clinical diagnostics, and environmental monitoring. Due to the polarity and potential low volatility of many amines, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a common strategy to improve the analytical characteristics of these compounds. This document provides detailed application notes and protocols for the derivatization of primary and secondary amines using chloroacetyl halides, specifically focusing on chloroacetyl chloride, for subsequent analysis by GC-MS or LC-MS.

A Note on Chloroacetyl Bromide: While the core request specified this compound, a comprehensive literature search revealed a significant lack of established analytical protocols specifically utilizing this reagent for amine derivatization. Conversely, the use of chloroacetyl chloride is more thoroughly documented. Acyl bromides are generally more reactive than their corresponding chlorides; therefore, the protocols detailed below for chloroacetyl chloride can serve as a robust starting point for developing methods using this compound, likely requiring milder reaction conditions (e.g., lower temperatures or shorter reaction times).

Principle of the Derivatization Reaction

Chloroacetyl halides react with primary and secondary amines via nucleophilic acyl substitution to form stable chloroacetamide derivatives. This reaction effectively "caps" the polar amine group, rendering the analyte more volatile and thermally stable, which is advantageous for GC analysis. The introduction of the chloroacetyl group also provides a specific fragmentation pattern in mass spectrometry (MS), aiding in identification and quantification.

The general reaction is as follows:

R-NH₂ (Primary Amine) + ClCOCH₂Cl → R-NH-C(=O)CH₂Cl + HCl R₂NH (Secondary Amine) + ClCOCH₂Cl → R₂N-C(=O)CH₂Cl + HCl

A base is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Application Areas

  • Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and related impurities.

  • Clinical Chemistry: Analysis of biogenic amines and amino acids in biological matrices.

  • Environmental Monitoring: Detection of aliphatic and aromatic amines in environmental samples.

  • Forensic Science: Identification and quantification of amphetamine-type substances and other amine-containing drugs of abuse.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing chloroacetyl chloride for the derivatization and analysis of related compounds. These values can serve as a benchmark for method development.

Table 1: Method Performance for the Analysis of Chloroacetyl Chloride (CAC) and Related Compounds via Derivatization with Piperidine followed by GC-FID.

AnalyteLimit of Quantitation (LOQ) (% wt/wt)Linearity Range (% wt/wt)Correlation Coefficient (r²)Repeatability (%RSD at LOQ)
Chloroacetyl Chloride (CAC)0.030.03 - 5.00> 0.99951.4 - 3.0
Methyl Chloroacetate (MCA)0.030.03 - 5.00> 0.99951.4 - 3.0
Chloroacetic Acid (CAA)0.100.10 - 5.00> 0.99951.4 - 3.0

Data adapted from Morissette et al., Journal of Pharmaceutical and Biomedical Analysis, 2018.[1][2][3]

Table 2: Indirect Quantification of Chloroacetyl Chloride via Conversion to Methyl 2-chloroacetate (MCA) and subsequent GC-FID Analysis.

ParameterValue
Limit of Detection (LOD)0.19 ppm
Limit of Quantitation (LOQ)0.38 ppm
Linearity Range0.38 - 1.8 ppm
Correlation Coefficient (r²)0.9998
Precision (%RSD)0.53%
Recovery97.3% - 101.5%

Data adapted from a study on the quantification of chloroacetyl chloride in chlordiazepoxide hydrochloride.[4][5]

Experimental Protocols

Protocol 1: Derivatization of Amines with Chloroacetyl Chloride for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • Chloroacetyl chloride (≥99%)

  • Amine standard or sample

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[6][7]

  • Anhydrous Sodium Sulfate

  • Vials for reaction and autosampler

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the amine-containing sample into a reaction vial.

    • Dissolve the sample in a known volume of anhydrous solvent. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and dry the organic phase with anhydrous sodium sulfate.

  • Derivatization Reaction:

    • To the sample solution, add the base. A molar excess of base (e.g., 1.2 to 2 equivalents relative to the amine) is recommended.

    • Cool the reaction mixture in an ice bath (0-5 °C).

    • Slowly add a slight molar excess of chloroacetyl chloride (e.g., 1.1 equivalents) to the cooled, stirring mixture. The reaction can be exothermic.[6]

    • After the addition is complete, allow the reaction to proceed at room temperature for 1-3 hours.[6] The optimal reaction time should be determined experimentally.

    • Monitor the reaction progress by TLC or a pilot GC-MS injection if necessary.

  • Work-up:

    • Quench the reaction by adding a small amount of water or a dilute aqueous acid solution to neutralize the excess base.

    • Separate the organic layer. If the solvent is miscible with water, perform an extraction with a non-polar solvent like hexane or ethyl acetate.

    • Wash the organic layer sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried solution to a clean vial and, if necessary, concentrate it under a gentle stream of nitrogen.

    • Adjust the final volume with the solvent for analysis.

  • GC-MS Analysis:

    • Injector: Split/splitless, 250 °C

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-1ms) is typically suitable.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), ramp to a high temperature (e.g., 280-300 °C). The specific program will depend on the volatility of the derivatives.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

Protocol 2: Derivatization of Chloroacetyl Chloride and Related Impurities with Piperidine for GC-FID Analysis

This protocol is adapted from a method for the analysis of chloroacetyl chloride as an impurity.[1][2][3]

Materials:

  • Piperidine (99%)

  • Sample containing chloroacetyl chloride

  • 1,2-Dichloroethane (DCE)

  • Scintillation vials

  • Orbital shaker and heating block

  • GC-FID system

Procedure:

  • Standard/Sample Preparation:

    • Prepare working standard solutions of the analytes in DCE.

    • Transfer 2 mL of the working standard or sample solution into a scintillation vial and place it in an ice bath.

  • Derivatization Reaction:

    • Add neat piperidine (0.5 mmol) dropwise to the solution at 0 °C.

    • Stir the solution on an orbital shaker and heat at 35 °C for 3 hours.

  • Sample Analysis:

    • After 3 hours, remove the solution, filter it through a 0.2 µm PTFE filter, and analyze by GC-FID.

  • GC-FID Conditions:

    • Injector: Split/splitless, 250 °C

    • Column: e.g., Agilent J&W DB-5 (30 m x 0.32 mm, 0.25 µm)

    • Oven Program: 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • Detector: FID, 300 °C

    • Carrier Gas: Helium

Visualizations

Derivatization and Analysis Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Amine-containing Sample Dissolution Dissolve in Anhydrous Solvent Sample->Dissolution Extraction Liquid-Liquid Extraction (if aqueous) Dissolution->Extraction Drying Dry with Na2SO4 Extraction->Drying AddBase Add Base (e.g., TEA, Pyridine) Drying->AddBase Cooling Cool to 0-5 °C AddBase->Cooling AddReagent Add Chloroacetyl Chloride Cooling->AddReagent Reaction React at Room Temp (1-3 hours) AddReagent->Reaction Quench Quench Reaction Reaction->Quench Wash Wash Organic Layer Quench->Wash Dry Dry & Concentrate Wash->Dry FinalVolume Adjust Final Volume Dry->FinalVolume GCMS GC-MS Analysis FinalVolume->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for amine derivatization with chloroacetyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Nucleophilic acyl substitution of an amine with chloroacetyl chloride.

References

Troubleshooting & Optimization

Technical Support Center: Chloroacetyl Bromide in Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using chloroacetyl bromide in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during alkylations with this compound?

A1: The most prevalent side reactions stem from the high reactivity of this compound. These include:

  • Hydrolysis: Reaction with trace amounts of water in the solvent or on glassware, leading to the formation of chloroacetic acid and hydrogen bromide.[1][2]

  • Reaction with Solvents: Protic solvents, especially alcohols, can react to form the corresponding ester as a byproduct.[3]

  • Over-alkylation: In the case of primary amines, double alkylation can occur, though this is less common than with more reactive alkylating agents. For substrates with multiple nucleophilic sites, reaction at more than one site is possible.

  • Reaction with Base: Amine bases, such as triethylamine or pyridine, can sometimes react with this compound, especially under prolonged reaction times or elevated temperatures.[4]

  • O- vs. N-Alkylation: For substrates containing both hydroxyl and amine functionalities (e.g., amino alcohols), a mixture of O-alkylated and N-alkylated products can be formed.[5][6][7]

Q2: My reaction is not proceeding to completion, and I have a significant amount of starting material remaining. What are the likely causes?

A2: Several factors can lead to incomplete reactions:

  • Reagent Purity: this compound is moisture-sensitive and can degrade over time.[1] Ensure you are using a fresh or properly stored reagent.

  • Insufficient Base: An inadequate amount of base to neutralize the HBr generated during the reaction can protonate the starting amine, rendering it non-nucleophilic.

  • Poor Solubility: The starting material or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[8]

  • Steric Hindrance: Bulky substituents on the nucleophile or near the reaction center can significantly slow down the rate of alkylation.[9]

Q3: I am observing the formation of an insoluble salt in my reaction. What is it and what should I do?

A3: The insoluble salt is most likely the hydrobromide salt of your amine base (e.g., triethylammonium bromide) or the protonated starting material. This is a good indication that the reaction is proceeding. This salt can typically be removed by filtration at the end of the reaction or by an aqueous workup.

Q4: How can I improve the chemoselectivity for N-alkylation over O-alkylation in amino alcohols?

A4: Achieving high N-alkylation selectivity is a common challenge. Here are some strategies:

  • pH Control: Running the reaction in a buffered system, such as a phosphate buffer around pH 7.4, can favor N-alkylation.[5][7][10] The amine is more nucleophilic than the alcohol at this pH.

  • Solvent Choice: Polar, aprotic solvents like THF or DMF are generally preferred over protic solvents.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.

  • Protecting Groups: In more complex syntheses, protecting the alcohol functionality before alkylation and deprotecting it afterward is a reliable strategy.

Troubleshooting Guide

Problem 1: Low Yield of Desired Product
Possible Cause Troubleshooting Step
Degraded this compound Use a fresh bottle or purify the reagent by distillation. Store under an inert atmosphere and away from moisture.[1]
Sub-optimal Base Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used. For sluggish reactions, a stronger base like DBU may be effective.[11]
Incorrect Solvent Use a dry, aprotic solvent such as THF, DMF, or acetonitrile. Ensure the starting materials are soluble.
Reaction Temperature Too Low While starting at a low temperature is recommended to control the initial exothermic reaction, gentle heating may be required to drive the reaction to completion. Monitor by TLC or LC-MS.
Problem 2: Formation of Multiple Products
Side Product Identification Mitigation Strategy
O-Alkylated Product Characterize by NMR and MS. The mass will be identical to the N-alkylated product, but the spectral data will differ.Use a buffered aqueous system or a non-protic solvent.[5][7] Consider protecting the hydroxyl group.
Hydrolysis Product (Chloroacetic Acid) Can be detected by a change in pH and confirmed by LC-MS.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Di-alkylated Product Will have a higher molecular weight than the desired product.Use a slight excess of the amine starting material relative to this compound.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the outcome of the alkylation. The following table summarizes results for the N-chloroacetylation of various amines.

Amine Solvent/Base System Time Yield (%) Reference
AnilinePhosphate Buffer (pH 7.4)15 min92[12]
4-MethylanilinePhosphate Buffer (pH 7.4)15 min94[12]
4-MethoxyanilinePhosphate Buffer (pH 7.4)15 min95[12]
BenzylaminePhosphate Buffer (pH 7.4)15 min95[12]
Various Aryl AminesTHF / DBU3-6 h75-95[11]

Key Experimental Protocols

Protocol 1: General N-Chloroacetylation of an Amine in an Organic Solvent

This protocol is adapted for a generic primary or secondary amine using a non-nucleophilic base.

  • Materials:

    • Amine (1.0 eq)

    • This compound (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective N-Chloroacetylation of an Amino Alcohol in a Buffered System

This protocol is designed to maximize the yield of the N-alkylated product while minimizing O-alkylation.[5][7]

  • Materials:

    • Amino alcohol (1.0 eq)

    • This compound (1.1 eq)

    • Phosphate buffer (0.1 M, pH 7.4)

  • Procedure:

    • Dissolve the amino alcohol (1.0 eq) in the phosphate buffer in a round-bottom flask.

    • Stir the solution vigorously at room temperature.

    • Add this compound (1.1 eq) dropwise to the stirring solution. A precipitate may form.

    • Continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.

    • If a precipitate has formed, collect the product by filtration and wash with cold water.

    • If the product is soluble, extract it with an organic solvent such as ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the product.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Alkylation Reactions start Reaction Start check_completion Check Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshoot Cause incomplete->troubleshoot workup Proceed to Workup & Purification complete->workup reagent_purity Check Reagent Purity troubleshoot->reagent_purity base_issue Verify Base Stoichiometry troubleshoot->base_issue temp_issue Increase Temperature troubleshoot->temp_issue

Caption: A general workflow for troubleshooting incomplete alkylation reactions.

Side_Reaction_Logic Minimizing Common Side Reactions start Identify Unexpected Product hydrolysis Hydrolysis (Chloroacetic Acid) start->hydrolysis Acidic byproduct o_alkylation O-Alkylation start->o_alkylation Isomer formed over_alkylation Di-alkylation start->over_alkylation High MW byproduct solve_hydrolysis Use Anhydrous Solvents Work under Inert Atmosphere hydrolysis->solve_hydrolysis solve_o_alkylation Use Buffered System (pH 7.4) Protecting Group Strategy o_alkylation->solve_o_alkylation solve_over_alkylation Use Excess Amine over_alkylation->solve_over_alkylation

Caption: A decision tree for addressing specific side reactions.

References

How to improve reaction yield with Chloroacetyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields when using chloroacetyl bromide.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound is resulting in a very low yield or no product. What are the primary factors to investigate?

Low yields in reactions involving this compound, a highly reactive acyl halide, typically stem from a few critical factors. The most common issues include the degradation of the reagent due to moisture, suboptimal reaction conditions (temperature, solvent, stoichiometry), poor quality of starting materials, or inherent reactivity issues with the substrate. A systematic approach to troubleshooting is essential for identifying the root cause.[1][2]

Q2: How can I prevent the hydrolysis of this compound during my experiment?

This compound reacts violently with water, hydrolyzing into chloroacetic acid and hydrobromic acid, which will not participate in the desired acylation.[3] Preventing this is critical for achieving a high yield.

  • Glassware and Equipment: All glassware must be thoroughly oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[2]

  • Solvents and Reagents: Use anhydrous solvents. If the solvent is not from a freshly opened bottle, it should be appropriately dried using standard techniques. Ensure all other reagents, including your substrate, are dry.[2][4]

  • Reaction Setup: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon. Add reagents via syringe through rubber septa, and use a drying tube to protect the reaction from atmospheric moisture.[5]

Q3: My Friedel-Crafts acylation using this compound is failing. What are the common culprits?

For Friedel-Crafts acylations, several factors beyond general moisture sensitivity can lead to low or no yield:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Use a fresh, unopened container of the catalyst or one that has been stored correctly in a desiccator.[1][4] If the catalyst appears clumpy, it has likely been compromised.[4]

  • Catalyst Amount: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, not catalytic amounts. This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]

  • Deactivated Substrate: The aromatic substrate must not contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which deactivate the ring towards electrophilic substitution.[1] Additionally, substrates with amine (-NH₂) or hydroxyl (-OH) groups are unsuitable as they will react with the Lewis acid catalyst.[4]

Q4: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?

The formation of multiple products can be due to side reactions or, in the case of Friedel-Crafts reactions, polysubstitution or alternative substitution patterns.

  • Control Temperature: Excessively high temperatures can lead to side reactions and decomposition.[1] Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often improve selectivity.[6][7]

  • Order of Addition: The rate of addition of this compound can impact side reactions. A slow, dropwise addition helps to control the reaction exotherm and maintain a low concentration of the electrophile, minimizing unwanted secondary reactions.[8]

  • Solvent Choice: In some cases, particularly with polycyclic aromatic substrates, the choice of solvent can influence regioselectivity.[4] Non-polar solvents may favor one isomer, while polar solvents favor another.[9]

Q5: What is the role of a base in the acylation of amines or alcohols with this compound?

When acylating an amine or alcohol, one equivalent of hydrobromic acid (HBr) is produced as a byproduct. This strong acid will protonate the starting amine or alcohol, rendering it non-nucleophilic and halting the reaction. A base is crucial to neutralize this acid.[2] It is recommended to use a non-nucleophilic base, such as triethylamine (TEA), pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to prevent the base from competing with the substrate in reacting with the this compound.[2][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Reagent Hydrolysis: this compound or Lewis acid catalyst has degraded due to moisture.[1][2]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[2][4]
Inactive Catalyst: (Friedel-Crafts) The Lewis acid catalyst is old or has been exposed to air.[4]Use a fresh bottle of the Lewis acid or one properly stored in a desiccator.[4]
Insufficient Reagent/Catalyst: The stoichiometry is incorrect.For Friedel-Crafts, use at least a stoichiometric amount of Lewis acid.[1] For amine acylation, ensure at least one equivalent of base is used.[2]
Low Reaction Temperature: The activation energy for the reaction is not being met.[8]Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.[8][10]
Deactivated Substrate: (Friedel-Crafts) The aromatic ring has strong electron-withdrawing groups.[1]This substrate may be unsuitable for Friedel-Crafts acylation. Consider an alternative synthetic route.
Multiple Products/Byproducts Reaction Temperature Too High: High temperatures can lead to decomposition or side reactions.[1]Run the reaction at a lower temperature (e.g., 0 °C).[6] Control exotherms by adding the acylating agent slowly.[8]
Polysubstitution: (Friedel-Crafts) The aromatic ring is highly activated, leading to multiple acylations.[1]Use a milder Lewis acid or run the reaction at a lower temperature. Adjusting stoichiometry may also help.
Incorrect Base: (Amine/Alcohol Acylation) A nucleophilic base is competing with the substrate.Use a non-nucleophilic, sterically hindered base like triethylamine or DBU.[6]
Difficult Workup/Purification Emulsion Formation: An emulsion forms during the aqueous quench, making layer separation difficult.[4]Pour the reaction mixture onto ice and concentrated HCl.[4] Adding a saturated NaCl solution (brine) can also help break the emulsion.[4]
Product Instability: The desired product is sensitive to the workup conditions (e.g., acid or base).Perform a neutral workup if possible. Minimize the time the product is exposed to acidic or basic aqueous solutions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Aryl Amine

This protocol is adapted for the acylation of an aryl amine using this compound with DBU as a base.[6]

  • Setup: In a 50 mL oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the substituted aryl amine (6 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Cooling: Place the flask in an ice-salt bath to cool the solution. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol) and stir mechanically for 15 minutes.

  • Addition of Acylating Agent: Add this compound (6.1 mmol) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

This protocol provides a general method for the Lewis acid-catalyzed acylation of an aromatic substrate.[1]

  • Setup: To an oven-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension.

  • Addition of Substrate: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complexes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common issues.

G cluster_start cluster_reagents Step 1: Reagent & Setup Integrity cluster_conditions Step 2: Reaction Parameters cluster_workup Step 3: Workup & Purification cluster_end start Start: Low Reaction Yield reagent_purity Verify Purity of Substrate & Solvents start->reagent_purity reagent_handling Confirm Anhydrous Conditions (Dry Glassware, Inert Gas) reagent_purity->reagent_handling If pure check_stoichiometry Check Stoichiometry (Acyl Halide, Catalyst, Base) reagent_handling->check_stoichiometry If setup is correct check_temp Optimize Temperature (Start low, then increase) check_stoichiometry->check_temp check_time Monitor Reaction Time (via TLC/LC-MS) check_temp->check_time optimize_quench Optimize Quenching Method (e.g., pour onto ice/acid) check_time->optimize_quench If conditions are optimized optimize_extraction Improve Extraction (Break emulsions with brine) optimize_quench->optimize_extraction end_node Improved Yield optimize_extraction->end_node

Caption: A workflow for systematically troubleshooting low reaction yields.

G start Low Yield in Friedel-Crafts Acylation q1 Substrate contains -NH2, -OH, or strong EWGs? start->q1 a1_yes Substrate is unsuitable. Consider alternative synthesis. q1->a1_yes  Yes q2 Is Lewis Acid catalyst (e.g., AlCl3) fresh & anhydrous? q1->q2 No   a2_no Use fresh, properly stored Lewis Acid. q2->a2_no  No q3 Is the reaction setup strictly anhydrous? q2->q3 Yes   a3_no Oven-dry all glassware. Use anhydrous solvent. Run under inert gas. q3->a3_no  No q4 Is catalyst amount stoichiometric? q3->q4 Yes   a4_no Increase catalyst loading to at least 1 equivalent. q4->a4_no  No end_node Proceed with Optimized Conditions q4->end_node Yes  

Caption: A decision tree for troubleshooting Friedel-Crafts acylation reactions.

References

Technical Support Center: Standard Workup Procedure for Chloroacetyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the standard workup procedures for reactions involving chloroacetyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for quenching a reaction involving this compound?

A1: this compound is highly reactive and will react violently with water. Therefore, quenching should be performed carefully, typically by slowly adding the reaction mixture to a cold aqueous solution. Common quenching agents include:

  • Cold Water or Ice: Can be used to hydrolyze excess this compound. The addition should be slow and controlled to manage the exothermic reaction.

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution: This is used to neutralize the hydrobromic acid (HBr) and chloroacetic acid byproducts formed during the reaction and hydrolysis. The addition should be done cautiously due to CO₂ evolution.[1]

  • Dilute Aqueous Hydroxide Solution (e.g., NaOH): Can also be used to neutralize acidic byproducts.[1]

  • Phosphate Buffer (pH 10): A buffered solution can be used to fully quench excess chloroacetylating agent.[2]

Q2: How do I perform a liquid-liquid extraction after quenching the reaction?

A2: After quenching, the product needs to be extracted from the aqueous layer into an organic solvent.

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Shake the funnel gently at first, venting frequently to release any pressure buildup, especially if a bicarbonate solution was used for quenching.

  • Allow the layers to separate. The organic layer will contain your desired product, while the aqueous layer will contain salts and water-soluble impurities.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Water or dilute acid (if the product is stable) to remove any remaining base.

    • Saturated aqueous sodium bicarbonate solution to ensure all acidic byproducts are removed.[1]

    • Brine (saturated aqueous NaCl solution) to remove the majority of dissolved water from the organic layer.[1]

  • Drain the organic layer into a clean flask.

Q3: How should I dry the organic layer and isolate the crude product?

A3: To remove residual water from the organic extract, use an anhydrous drying agent.

  • Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic solution and swirl.[1]

  • Filter the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to obtain the crude product.[1]

Q4: What are the common purification techniques for products of this compound reactions?

A4: The choice of purification method depends on the physical properties of the product.

  • Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system.[1]

  • Column Chromatography: This is a versatile method for purifying both solid and liquid products. Silica gel is a common stationary phase.[1]

  • Distillation: For liquid products with sufficient thermal stability, distillation can be an effective purification method.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield After Workup Product is partially soluble in the aqueous layer.Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[1]
Product degradation during acidic or basic washes.Test the stability of your product to the pH conditions of the wash. If unstable, use milder conditions or minimize wash times.
Incomplete extraction.Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of vigorous shaking.
High concentration of salts in the aqueous layer.Add brine to the separatory funnel to help break the emulsion.
Product Contaminated with Starting Material Incomplete reaction.Monitor the reaction progress using TLC or another analytical technique to ensure completion before workup.
Product Contaminated with Acidic Byproducts (e.g., Chloroacetic Acid) Insufficient washing with base.Increase the number of washes with saturated aqueous sodium bicarbonate or use a dilute hydroxide solution.[1]

Experimental Protocols

Protocol 1: General Workup for a Chloroacetylation Reaction
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add the reaction mixture to a beaker containing crushed ice or a cold, saturated aqueous solution of sodium bicarbonate. Be cautious of gas evolution if using bicarbonate.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic extracts and wash them sequentially with:

    • 1 M HCl (if the product is base-stable)

    • Saturated aqueous NaHCO₃

    • Brine

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[1]

Visualizations

Experimental Workflow for this compound Reaction Workup

Workup_Workflow start Reaction Mixture (Product + Excess this compound + Byproducts) quench Quenching (e.g., with cold NaHCO3 solution) start->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Aqueous Washes (Water, Brine) extract->wash dry Drying Organic Layer (e.g., with Na2SO4) wash->dry isolate Solvent Removal (Rotary Evaporation) dry->isolate crude Crude Product isolate->crude purify Purification (Recrystallization or Chromatography) crude->purify final_product Pure Product purify->final_product

Caption: Standard workflow for the workup of a this compound reaction.

Logical Relationships in Troubleshooting Low Yield

Troubleshooting_Low_Yield low_yield Low Product Yield cause1 Product in Aqueous Layer low_yield->cause1 is caused by cause2 Product Degradation low_yield->cause2 is caused by cause3 Incomplete Reaction low_yield->cause3 is caused by solution1 Back-extract Aqueous Layer cause1->solution1 solved by solution2 Adjust pH of Washes cause2->solution2 solved by solution3 Monitor Reaction to Completion cause3->solution3 solved by

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Chloroacetyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purifying products derived from chloroacetyl bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction, and how can I remove them?

A1: The most frequent impurities include unreacted starting materials, acidic byproducts like chloroacetic acid and hydrogen bromide (HBr), and over-halogenated products.[1][2][3] A standard approach for removal is a liquid-liquid extraction or "aqueous workup".

  • Acidic Byproducts (Chloroacetic Acid, HBr): These can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[4] The acidic impurities are deprotonated and move into the aqueous layer, while the neutral desired product remains in the organic layer.[4]

  • Unreacted Starting Materials/Over-halogenated Products: If these impurities have different polarities from your desired product, they can often be separated using silica gel column chromatography.[3] Careful selection of the eluent system is critical for achieving good separation.[4]

  • Water-Soluble Reagents (e.g., DMF): These can typically be removed by washing the organic layer with water or a brine solution.

Q2: My product seems to be degrading during purification. What are the common causes and solutions?

A2: Products of this compound reactions, such as α-haloketones, can be sensitive to heat, light, acid, and base.[1]

  • Acid/Base Sensitivity: The silica gel used in column chromatography is slightly acidic and can cause degradation of sensitive products.[4] To mitigate this, you can neutralize the silica gel by preparing a slurry in a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-2%) before packing the column.[4][5] Similarly, avoid strong bases during workup, as they can catalyze dehydrobromination.[1]

  • Thermal Instability: Avoid excessive heat during solvent removal (rotary evaporation) or distillation.[1] Use a water bath at a moderate temperature and high vacuum. For highly sensitive compounds, consider purification methods that do not require heating, or use vacuum distillation at lower temperatures.[6]

  • Hydrolysis: The presence of water can lead to hydrolysis of the product.[1] Ensure all solvents are anhydrous and store the purified product in a desiccated environment.[1]

Q3: How do I choose the right purification technique for my product?

A3: The choice depends on the physical state of your product and the nature of the impurities.

  • Crystallization: This is the preferred method for solid products if a suitable solvent can be found that dissolves the product when hot but not when cold, while impurities remain soluble. It is excellent for achieving high purity.[4]

  • Column Chromatography: This is a versatile technique for both solid and liquid products and is particularly useful for separating compounds with different polarities.[4]

  • Distillation: This method is suitable for thermally stable liquid products with boiling points that are significantly different from those of the impurities.[7] Vacuum distillation is often used to reduce the required temperature and prevent degradation.[6]

  • Aqueous Extraction: This is almost always the first step after the reaction is complete (the "workup") to remove water-soluble and acidic/basic impurities before employing other techniques.[4]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible CauseTroubleshooting Step
Product lost during aqueous workup - Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, organic-soluble form.[4]- Minimize the number of washes to prevent gradual loss of product into the aqueous phase.[4]- Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[4]
Incomplete crystallization - Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will reduce recovery.[4]- Cool the solution slowly to room temperature, then in an ice bath or refrigerator to maximize crystal formation.[4]- If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.
Product co-eluted with impurities during column chromatography - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between your product and the impurity. Aim for an Rf value of 0.2-0.3 for your product.[4][5]- Use a shallower solvent gradient during elution to increase resolution between closely eluting spots.[4]
Product is unstable on silica gel - Neutralize the silica gel with triethylamine before use, as described in FAQ 2.[4][5]- Consider using a different stationary phase, such as alumina.[4]- Minimize the time the product spends on the column by running it efficiently.
Problem 2: Poor Separation During Column Chromatography
Possible CauseTroubleshooting Step
Eluent polarity is too high If the product and impurities are eluting too quickly (high Rf values), reduce the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).[4]
Eluent polarity is too low If the product is not moving from the baseline (low Rf value), increase the polarity of the mobile phase.
Column was overloaded The amount of crude material should be appropriate for the column size. As a general rule, use a mass ratio of silica gel to crude product of at least 30:1. Use a larger column or less crude material.[4]
Sample band was too diffuse Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Using too much solvent will result in a broad initial band and poor separation. Consider dry loading for improved resolution.[5]
Column was packed improperly Ensure the silica gel is packed uniformly without air bubbles or channels. Tap the column gently during packing to settle the silica.

Experimental Protocols

Protocol 1: General Aqueous Workup for Neutral Products
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will neutralize and remove acidic byproducts. Observe for any gas evolution (CO₂), which indicates the presence of acid.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the washing step one or two more times, or until gas evolution ceases.[4]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which can then be further purified.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent (mobile phase) system by running TLC plates. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[5]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and uniform bed.

    • Add a thin layer of sand on top to prevent disturbance when adding solvent.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[5]

    • Add a small amount of silica gel to this solution and concentrate it under reduced pressure until a free-flowing powder is obtained.[5]

    • Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Begin elution with the low-polarity mobile phase determined from your TLC analysis.[5]

    • Apply gentle air pressure to maintain a steady flow rate.

    • Gradually increase the polarity of the mobile phase if necessary (gradient elution) to elute your compound.[5]

  • Fraction Collection & Analysis:

    • Collect the eluting solvent in fractions (e.g., in test tubes).[4]

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[4]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Visualized Workflows

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO3 wash) A->B Dissolve in organic solvent C Crude Product (Organic Layer) B->C D Is the product solid? C->D E Recrystallization D->E Yes G Is the product a thermally stable liquid? D->G No I Pure Product E->I F Column Chromatography F->I G->F No H Vacuum Distillation G->H Yes H->I

Caption: General purification workflow decision tree.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography q1 Are spots too high on TLC? (High Rf) start->q1 s1 Decrease Eluent Polarity (e.g., more hexane) q1->s1 Yes q2 Are spots stuck at baseline? (Low Rf) q1->q2 No end Run Optimized Column s1->end s2 Increase Eluent Polarity (e.g., more ethyl acetate) q2->s2 Yes q3 Are spots streaking or decomposing on plate? q2->q3 No s2->end s3 Product may be acid-sensitive. Neutralize silica with Et3N. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting logic for column chromatography.

References

Identifying common impurities in Chloroacetyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chloroacetyl bromide. The information is presented in a question-and-answer format to directly address common challenges and impurities encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The synthesis of this compound can lead to several impurities, primarily arising from starting materials, side reactions, and subsequent handling. The most frequently encountered impurities include:

  • Unreacted Chloroacetic Acid: Incomplete reaction of the starting material is a common source of impurity.

  • Hydrolysis Products: this compound is highly susceptible to hydrolysis, reacting with moisture to form chloroacetic acid and hydrobromic acid.

  • Over-halogenated Byproducts: Depending on the reaction conditions and the brominating agent used, byproducts such as dichloroacetyl chloride or bromoacetyl bromide may be formed.

  • Residual Brominating Agent and its Byproducts: Depending on the chosen synthesis route, residual phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or their byproducts (e.g., phosphorous acid) may be present.

  • Solvent Residues: If a solvent is used in the synthesis or workup, residual amounts may remain in the final product.

Q2: My this compound appears discolored (yellow to brown). What is the likely cause?

Discoloration in this compound is often an indication of impurities. The presence of dissolved bromine, which can result from the decomposition of the brominating agent or side reactions, can impart a yellow to brown color. Additionally, degradation of the product over time, especially when exposed to light or air, can also lead to discoloration.

Q3: I am observing a lower than expected yield. What are the potential reasons?

Several factors can contribute to low yields in this compound synthesis:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion of chloroacetic acid.

  • Loss during Workup and Purification: this compound is a volatile and reactive compound. Significant losses can occur during distillation if not performed carefully.

  • Side Reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product.

  • Hydrolysis: Exposure to moisture during the reaction or workup will lead to the decomposition of the product, thereby lowering the yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Action
Low Purity of Final Product Incomplete removal of unreacted starting materials or byproducts.Optimize the distillation process. A fractional distillation setup may be necessary to separate impurities with close boiling points. Consider using a packed column for better separation efficiency.
Hydrolysis of the product.Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to atmospheric moisture during transfers and workup.
Product is Contaminated with Chloroacetic Acid Incomplete reaction or hydrolysis.Increase the reaction time or temperature to drive the reaction to completion. For purification, a careful distillation is required. Washing the crude product with a non-reactive, immiscible organic solvent may help remove some of the more polar chloroacetic acid, but this must be done cautiously to avoid product loss.
Presence of Over-halogenated Impurities Excess of the brominating agent or harsh reaction conditions.Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and control the reaction temperature to prevent localized overheating.
Difficulties in Isolating the Product Formation of a complex mixture of products.Analyze the crude reaction mixture using techniques like GC-MS or NMR to identify the major components. This will help in devising an appropriate purification strategy.

Experimental Protocols

Synthesis of this compound from Chloroacetic Acid using Phosphorus Tribromide (PBr₃)

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.

Materials:

  • Chloroacetic acid

  • Phosphorus tribromide (PBr₃)

  • Anhydrous glassware

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel. All glassware must be thoroughly dried and the setup should be under an inert atmosphere.

  • Place chloroacetic acid in the round-bottom flask.

  • Slowly add phosphorus tribromide to the chloroacetic acid with constant stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture under reflux for a specified time to ensure complete reaction. Monitor the reaction progress by a suitable analytical technique if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude this compound can be purified by distillation. Collect the fraction boiling at the expected boiling point of this compound (approximately 127-129 °C).

Analytical Methods for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying impurities in this compound.

GC-MS Analysis:

GC-MS can be used to separate and identify volatile impurities. A typical method would involve:

  • Column: A non-polar or medium-polarity capillary column.

  • Injector Temperature: Sufficiently high to vaporize the sample without decomposition.

  • Oven Program: A temperature gradient to separate compounds with different boiling points.

  • Mass Spectrometer: To identify the separated components based on their mass spectra.

NMR Spectroscopy:

¹H and ¹³C NMR can provide structural information about the impurities present.

  • ¹H NMR: The spectrum of pure this compound would show a singlet for the methylene protons. Impurities like chloroacetic acid would have a distinct singlet at a different chemical shift, and the acidic proton would also be visible.

  • ¹³C NMR: The carbonyl carbon and the methylene carbon of this compound will have characteristic chemical shifts. Impurities will show additional peaks in the spectrum.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

Troubleshooting_Chloroacetyl_Bromide_Synthesis start Start Synthesis reaction_monitoring Monitor Reaction Progress (e.g., GC, TLC) start->reaction_monitoring workup Reaction Workup reaction_monitoring->workup Reaction Complete troubleshoot Troubleshoot Issue reaction_monitoring->troubleshoot Issue Detected purification Purification (Distillation) workup->purification analysis Analyze Final Product (GC-MS, NMR) purification->analysis product_ok Product Meets Specifications analysis->product_ok Purity & Yield OK analysis->troubleshoot Purity or Yield Issue low_yield Low Yield? troubleshoot->low_yield low_purity Low Purity? low_yield->low_purity No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes hydrolysis Hydrolysis low_purity->hydrolysis Yes side_reactions Side Reactions low_purity->side_reactions No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions dry_reagents Ensure Anhydrous Conditions hydrolysis->dry_reagents purification_issue Inefficient Purification side_reactions->purification_issue side_reactions->optimize_conditions optimize_purification Optimize Purification Method purification_issue->optimize_purification optimize_conditions->start dry_reagents->start optimize_purification->purification

Troubleshooting workflow for this compound synthesis.

Technical Support Center: Chloroacetyl Bromide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Chloroacetyl bromide to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: The primary cause of this compound decomposition is exposure to moisture.[1] this compound is an acyl bromide, a class of compounds that is highly reactive towards water. This reactivity leads to hydrolysis, which is the main decomposition pathway. Elevated temperatures can also accelerate the rate of decomposition.[2][3]

Q2: What are the visible signs of this compound decomposition?

A2: Visual signs of decomposition can include a change in color from colorless or light yellow to a darker shade, and the evolution of fumes when the container is opened.[4] These fumes are typically hydrogen bromide gas, which is a byproduct of hydrolysis and has a sharp, pungent odor.[4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[5][6][7] It is often recommended to store it under an inert atmosphere, such as nitrogen, to prevent contact with atmospheric moisture.[1] Refrigeration (2-8°C) is also advised to minimize decomposition.[7]

Q4: Are there any chemical stabilizers that can be added to this compound to prevent decomposition?

A4: Currently, there are no commonly recommended chemical stabilizers to be added directly to this compound. Its stability is primarily maintained by strict adherence to proper storage and handling procedures, specifically the exclusion of moisture and storage at low temperatures.

Q5: What products are formed when this compound decomposes?

A5: The primary decomposition products from hydrolysis are chloroacetic acid and hydrogen bromide (HBr).[8] In the presence of heat, other decomposition products such as carbon oxides and bromophosgene can also be formed.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Color of the reagent has darkened significantly. Exposure to moisture or elevated temperatures leading to decomposition.1. Do not use the reagent if significant discoloration is observed, as its purity is compromised. 2. Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place, preferably refrigerated and under a nitrogen blanket. 3. If you suspect moisture ingress, consider using a new, unopened bottle and implementing stricter handling protocols.
White fumes are observed upon opening the container. The reagent has likely hydrolyzed due to moisture exposure, releasing hydrogen bromide gas.1. Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas respiratory protection. 2. The reagent is likely partially decomposed and may not be suitable for your experiment. 3. To prevent this in the future, ensure the container is sealed tightly immediately after use and stored in a desiccator or under an inert atmosphere.
Inconsistent experimental results using this compound from an opened bottle. The reagent has likely degraded over time after the initial opening of the container.1. It is recommended to use a fresh bottle of this compound or to re-qualify the purity of the existing stock using an appropriate analytical method (e.g., GC-FID) before use. 2. For opened bottles, consider purging the headspace with an inert gas like nitrogen or argon before resealing to displace any moist air. 3. Purchase smaller quantities of the reagent to avoid long-term storage of opened containers.

Quantitative Data on Decomposition

Due to the limited availability of published stability data for this compound, the following table presents hypothetical data from an accelerated stability study to illustrate the expected impact of temperature and humidity on its purity over a 6-month period. This data is for illustrative purposes only and should not be considered as actual experimental results.

Storage ConditionTime PointPurity (%) of this compound (Hypothetical)
25°C / 60% RH 0 months99.5
1 month98.0
3 months95.2
6 months90.5
40°C / 75% RH 0 months99.5
1 month92.1
3 months85.3
6 months75.8

RH = Relative Humidity

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a method for assessing the stability of this compound under accelerated conditions. The principle is based on the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[2][3]

Objective: To determine the degradation rate of this compound under elevated temperature and humidity conditions.

Materials:

  • This compound (high purity)

  • Inert gas (Nitrogen or Argon)

  • Moisture-impermeable containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers with temperature and humidity control

  • Gas Chromatography with Flame Ionization Detector (GC-FID)

  • Analytical balance

  • Pipettes and syringes

Methodology:

  • Sample Preparation:

    • In a dry, inert atmosphere (e.g., a glove box), aliquot 1 mL of high-purity this compound into multiple amber glass vials.

    • Purge the headspace of each vial with nitrogen gas before tightly sealing with a PTFE-lined cap.

    • Prepare a sufficient number of samples for each time point and storage condition.

  • Storage Conditions:

    • Place the prepared samples into stability chambers set to the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Store control samples at the recommended storage condition of 2-8°C.

  • Time Points:

    • Pull samples for analysis at the following time points: 0, 1, 3, and 6 months.

  • Analytical Method (Purity Assessment by GC-FID):

    • Derivatization: Due to the high reactivity of this compound, indirect quantification is recommended. A common method is to derivatize the acyl bromide to a more stable ester.

      • Prepare a standard solution of a suitable alcohol (e.g., methanol) in a dry, inert solvent.

      • At the time of analysis, carefully react a known amount of the this compound sample with an excess of the alcohol standard solution to form the corresponding ester (e.g., methyl chloroacetate).

    • GC-FID Analysis:

      • Column: Use a suitable column for the separation of the resulting ester (e.g., a DB-WAX or equivalent).

      • Injector and Detector Temperature: Set appropriate temperatures for the injector and detector.

      • Oven Program: Develop a temperature gradient program that allows for the separation of the ester from any impurities.

      • Quantification: Calculate the purity of the this compound based on the peak area of the derivatized ester relative to a reference standard.

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).

    • Use the Arrhenius equation to predict the shelf-life at the recommended storage conditions based on the degradation rates observed at accelerated conditions.

Visualizations

Decomposition_Pathway CAB This compound (C2H2BrClO) CAA Chloroacetic acid (C2H3ClO2) CAB->CAA Hydrolysis HBr Hydrogen bromide (HBr) CAB->HBr Hydrolysis H2O Water (H2O) Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis Aliquot Aliquot this compound Purge Purge with Nitrogen Aliquot->Purge Seal Seal Vials Purge->Seal Accelerated 40°C / 75% RH Seal->Accelerated LongTerm 25°C / 60% RH Seal->LongTerm Pull Pull Samples at Time Points Accelerated->Pull LongTerm->Pull Derivatize Derivatize with Alcohol Pull->Derivatize GC GC-FID Analysis Derivatize->GC Data Data Analysis (Arrhenius) GC->Data Troubleshooting_Logic Start Issue with this compound? Color Is the reagent discolored? Start->Color Fumes Are fumes visible upon opening? Color->Fumes No Discard Discard reagent. Review storage conditions. Color->Discard Yes Inconsistent Are experimental results inconsistent? Fumes->Inconsistent No Hood Handle in fume hood with PPE. Reagent is likely decomposed. Fumes->Hood Yes Requalify Use fresh reagent or requalify purity. Improve handling of opened bottles. Inconsistent->Requalify Yes Good Reagent appears stable. Proceed with caution. Inconsistent->Good No

References

Troubleshooting low reactivity of Chloroacetyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with chloroacetyl bromide in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My acylation reaction with this compound is sluggish or showing low conversion. Isn't it supposed to be highly reactive?

A1: Yes, this compound is an acyl bromide and is generally more reactive than its chloroacetyl chloride counterpart due to bromide being a better leaving group.[1] Unexpected low reactivity is often not due to the inherent nature of the molecule but can be attributed to several external factors. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low Reactivity

This workflow will guide you through a systematic approach to identify the root cause of low reactivity.

TroubleshootingWorkflow start Start: Low Reactivity Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_conditions 2. Assess Reaction Conditions reagent_quality->reaction_conditions Reagent OK hydrolysis Check for Hydrolysis (via Titration or Spectroscopy) reagent_quality->hydrolysis impurities Assess Purity (via GC-MS or NMR) reagent_quality->impurities substrate_issues 3. Evaluate Substrate/Nucleophile reaction_conditions->substrate_issues Conditions OK anhydrous Ensure Anhydrous Conditions (Dry Solvents/Glassware) reaction_conditions->anhydrous temperature Optimize Temperature reaction_conditions->temperature base Check Base Stoichiometry/ Compatibility reaction_conditions->base troubleshooting_complete Problem Resolved substrate_issues->troubleshooting_complete Substrate OK steric_hindrance Consider Steric Hindrance substrate_issues->steric_hindrance nucleophilicity Evaluate Nucleophilicity substrate_issues->nucleophilicity

Caption: A stepwise workflow for troubleshooting low reactivity of this compound.

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • Hydrolysis: this compound is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive chloroacetic acid.[1][2]

      • Recommendation: Use a fresh bottle or a properly stored aliquot. If the reagent's quality is uncertain, perform a quality control check. A simple method is to observe the fuming in moist air; however, for a quantitative assessment, titration or spectroscopic methods should be employed.

    • Impurities: The presence of impurities from synthesis or degradation can interfere with the reaction.

      • Recommendation: If you suspect impurities, consider purifying the this compound by distillation. Purity can be assessed using GC-MS or NMR spectroscopy.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water will consume the this compound.

      • Recommendation: Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Inadequate Base (for amine acylations): In the acylation of amines, a base is required to neutralize the hydrobromic acid byproduct. If the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic.[3]

      • Recommendation: Use at least two equivalents of the amine substrate (one as the nucleophile and one as the base) or one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.

    • Reaction Temperature: While many acylations with acyl halides are rapid at room temperature or 0 °C, some less reactive nucleophiles may require heating. Conversely, excessive heat can lead to decomposition.

      • Recommendation: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. If no reaction is observed (monitor by TLC or LC-MS), consider gentle heating.

  • Substrate and Nucleophile Issues:

    • Steric Hindrance: Sterically hindered amines or alcohols will react more slowly.[3][4]

      • Recommendation: For sterically hindered nucleophiles, prolonged reaction times or heating may be necessary. The use of a less hindered base can also be beneficial.

    • Poor Nucleophilicity: Electron-poor nucleophiles (e.g., anilines with strong electron-withdrawing groups) will be less reactive.

      • Recommendation: More forcing conditions, such as higher temperatures or the use of a catalyst, may be required.

Q2: I am performing a Friedel-Crafts acylation and observing low yield. What are the specific considerations for this reaction?

A2: In addition to the general points above, Friedel-Crafts acylations have specific requirements:

  • Lewis Acid Catalyst Activity: Lewis acids like AlCl₃ or FeCl₃ are extremely sensitive to moisture. Their deactivation is a common cause of low yields in Friedel-Crafts reactions.[5]

    • Recommendation: Use a fresh, anhydrous Lewis acid. Ensure it is handled under an inert atmosphere.

  • Catalyst Stoichiometry: The product of a Friedel-Crafts acylation (an aromatic ketone) can form a complex with the Lewis acid, effectively sequestering it.

    • Recommendation: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required, rather than a catalytic amount.[6]

  • Deactivated Aromatic Ring: The aromatic substrate must be sufficiently electron-rich. Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are poor substrates for Friedel-Crafts acylation.[7]

    • Recommendation: If your aromatic ring is deactivated, Friedel-Crafts acylation may not be a suitable method.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₂BrClO[8][9][10][11]
Molecular Weight 157.39 g/mol [8][10]
Appearance Colorless to light yellow liquid-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Reacts with water.[12] Soluble in many organic solvents (e.g., acetone, ether).[12]-

Table 2: Comparison of Related Acyl Halides

CompoundMolecular Weight ( g/mol )Reactivity TrendKey Considerations
This compound 157.39More reactive than chloroacetyl chlorideHighly sensitive to moisture.
Chloroacetyl Chloride112.94Less reactive than this compoundAlso moisture-sensitive, but generally more stable.
Bromoacetyl Bromide201.86Highly reactiveVery sensitive to moisture and light.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Argentometric Titration

This method determines the purity of this compound by titrating the halide ions produced upon hydrolysis.

Materials:

  • This compound sample

  • Silver nitrate (AgNO₃) solution (0.1 M, standardized)

  • Potassium chromate (K₂CrO₄) indicator solution (5% w/v)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Burette, pipette, Erlenmeyer flask

Procedure:

  • Accurately weigh approximately 0.4 g of the this compound sample into an Erlenmeyer flask containing 25 mL of deionized water and 25 mL of ethanol.

  • Swirl the flask to hydrolyze the this compound. Neutralize the resulting acid with small portions of sodium bicarbonate until effervescence ceases.

  • Add 1 mL of the potassium chromate indicator solution. The solution should be yellow.

  • Titrate with the standardized 0.1 M silver nitrate solution. The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.[13][14]

  • Record the volume of silver nitrate solution used.

  • Calculate the purity of the this compound based on the stoichiometry of the reaction.

Protocol 2: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of this compound purity and the identification of volatile impurities. Due to the high reactivity of this compound, derivatization is often employed.

Materials:

  • This compound sample

  • Methanol (anhydrous)

  • An appropriate internal standard (e.g., fluorobenzene)

  • GC-MS instrument with a suitable column (e.g., DB-Wax)

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately prepare a stock solution of the this compound sample in an anhydrous, inert solvent.

    • In a sealed vial, react a known amount of the sample solution with anhydrous methanol to convert the this compound to methyl chloroacetate. This ester is more stable for GC analysis.[15][16][17]

    • Add a known amount of the internal standard.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of methyl chloroacetate from potential impurities and the internal standard.

    • The mass spectrometer will aid in the identification of the components based on their mass spectra.

  • Data Analysis:

    • Quantify the purity by comparing the peak area of the methyl chloroacetate to that of the internal standard.

    • Identify any impurity peaks by searching their mass spectra against a library database.

Visualizations

Signaling Pathway: Hydrolysis of this compound

Hydrolysis cluster_reactants Reactants cluster_products Products CAB This compound (ClCH₂COBr) CAA Chloroacetic Acid (ClCH₂COOH) CAB->CAA Hydrolysis HBr Hydrobromic Acid (HBr) CAB->HBr H2O Water (H₂O) H2O->CAA H2O->HBr

Caption: Hydrolysis of this compound to form inactive chloroacetic acid.

References

Technical Support Center: Chloroacetyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize di-alkylation and other side reactions when using chloroacetyl bromide for the acylation of amine-containing substrates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of di-acylated product in my reaction?

A: Di-acylation is a common side reaction, particularly when your substrate is a primary amine or contains multiple nucleophilic sites (e.g., a diamine). The primary reasons for this unwanted reaction are:

  • High Reactivity of this compound: As a highly reactive acylating agent, it can rapidly react with any available nucleophilic amine groups.

  • Stoichiometry: Using an excess of this compound relative to the amine substrate significantly increases the likelihood of the second acylation event occurring after the first.

  • Reaction Conditions: Concentrated reaction mixtures, elevated temperatures, and the use of strong bases can accelerate the rate of the undesired di-acylation reaction.

  • Substrate Type: Symmetrical diamines are particularly prone to di-acylation. Specialized strategies, such as temporary protecting groups or complexation with Lewis acids, are often required for selective mono-acylation.[1][2][3]

Q2: How does my choice of base impact the selectivity of the mono-acylation?

A: The base is critical for scavenging the HBr generated during the reaction, but its strength and steric properties can significantly influence selectivity.

  • Strong, Non-Nucleophilic Bases: Sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[4][5] They are strong enough to neutralize HBr but their bulkiness can disfavor the second acylation step on a now more hindered mono-acylated intermediate.

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred. They maintain a less basic environment, which slows down the overall reaction rate and can improve selectivity for mono-acylation, especially with sensitive substrates.

  • Aqueous Buffers: For certain substrates, performing the reaction in a phosphate buffer (pH ~7.4) can be highly effective.[6][7][8][9] This biocompatible condition can provide excellent yields of the N-chloroacetylated product, often with high chemoselectivity, avoiding the need for organic solvents.[6][8]

Q3: What is the optimal stoichiometry and addition method to favor the mono-alkylated product?

A: Controlling the stoichiometry and the rate of addition is one of the most effective strategies to prevent di-acylation.

  • Use Excess Amine: A common approach is to use a 2-fold or greater excess of the amine substrate relative to the this compound. This ensures that the acylating agent is more likely to encounter an unreacted amine molecule rather than the mono-acylated product.

  • Slow, Controlled Addition: Add the this compound dropwise to a cooled solution (e.g., 0 °C) of the amine and base.[5][10] This keeps the instantaneous concentration of the acylating agent low, which favors the initial, faster reaction with the more nucleophilic starting amine.

Q4: Can solvent choice help reduce di-acylation?

A: Yes, the solvent plays a crucial role in reaction kinetics and selectivity.

  • Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are standard choices that work well with organic bases like triethylamine (TEA) or DBU.[4][5]

  • Aqueous Media: As mentioned, aqueous phosphate buffer can be an excellent "green" alternative that enhances chemoselectivity for N-acylation over O-acylation in amino alcohols and can simplify product isolation.[7][11]

  • Solvent Effects on Reactivity: The reactivity of chloroacetyl chloride (a related reagent) is known to be highly dependent on the solvent. In acetonitrile, its acylation mechanism is different and significantly slower than that of acetyl chloride, which can be exploited to control reactivity.

Troubleshooting Guide

This guide helps you diagnose and resolve issues of low yield or high byproduct formation.

Problem: High Percentage of Di-Acylated Product
Potential Cause Recommended Solution
Incorrect Stoichiometry Use at least a 2:1 molar ratio of your amine substrate to this compound.
Rapid Reagent Addition Add this compound dropwise to a cooled (0 °C) and well-stirred solution of the amine.
Base is Too Strong/Reactive Switch from a strong organic base (like TEA) to a milder inorganic base (K₂CO₃) or a sterically hindered base (DBU).[4][5] Consider using an aqueous buffer system.[6][8]
High Reaction Temperature Maintain the reaction temperature at 0 °C during addition and allow it to warm slowly to room temperature.
High Concentration Dilute the reaction mixture. Lower concentrations can disfavor the second-order di-acylation reaction.
Problem: Low or No Yield of Mono-Acylated Product
Potential Cause Recommended Solution
Insufficient Base Ensure at least one equivalent of base is used to neutralize the HBr byproduct. For amine HCl salts, two equivalents are needed.
Poor Amine Nucleophilicity For weakly nucleophilic amines (e.g., some anilines), a stronger base or a nucleophilic catalyst like pyridine may be required.[10]
Reagent Degradation This compound is moisture-sensitive. Ensure you are using a fresh bottle and anhydrous solvents and conditions.
Side Reaction with Solvent Avoid using DMF as a solvent with acyl halides, as it can lead to the formation of a Vilsmeier reagent.[10]

Visual Workflow and Diagrams

Reaction Pathway

The following diagram illustrates the desired mono-acylation pathway versus the undesired di-acylation pathway for a primary amine substrate.

G sub Primary Amine (R-NH2) invis1 sub->invis1 reagent This compound (Cl-Ac-Br) reagent->invis1 invis2 reagent->invis2 mono Desired Product (Mono-acylated) R-NH-Ac-Cl mono->invis2 di Undesired Byproduct (Di-acylated) R-N-(Ac-Cl)2 invis1->mono + Base - HBr invis2->di + Base - HBr (Undesired)

Mono- vs. Di-Acylation Pathways
Troubleshooting Workflow

Use this flowchart to systematically troubleshoot experiments where di-acylation is a problem.

G start High Di-acylation Observed? check_stoi Check Stoichiometry: Is [Amine] >= 2 * [AcBr]? start->check_stoi Yes fix_stoi Action: Use excess amine (at least 2 equivalents) check_stoi->fix_stoi No check_add Check Addition: Was AcBr added slowly at 0 °C? check_stoi->check_add Yes fix_stoi->check_add fix_add Action: Add AcBr dropwise to a cooled, dilute solution check_add->fix_add No check_base Check Base: Using a strong, unhindered base (e.g., TEA)? check_add->check_base Yes fix_add->check_base fix_base Action: Switch to K2CO3, DBU, or an aqueous buffer system check_base->fix_base Yes purify If problem persists, optimize purification via chromatography or crystallization check_base->purify No fix_base->purify

Decision tree for minimizing di-acylation.

Experimental Protocols

Protocol 1: General Mono-N-Chloroacylation in Organic Solvent

This protocol is a starting point for the chloroacylation of a primary or secondary amine using a mild inorganic base.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (0.5 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a round-bottom flask, add the amine substrate (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DCM to create a stirrable suspension (approx. 0.1 M concentration of amine).

  • Cool the flask to 0 °C in an ice bath with vigorous stirring.

  • Dissolve this compound (0.5 eq) in a small amount of anhydrous DCM in a dropping funnel.

  • Add the this compound solution dropwise to the cooled amine suspension over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Selective N-Chloroacylation in Aqueous Buffer

This green chemistry protocol is particularly effective for amino acids and amino alcohols.[6][7][8]

Materials:

  • Amino-containing substrate (e.g., amino alcohol) (1.0 eq)

  • Chloroacetyl chloride (1.1 eq) (Note: Chloroacetyl chloride is often used in aqueous protocols)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the amine substrate (1.0 eq) in the phosphate buffer in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature. The reaction is often complete within 20-30 minutes.[6][7]

  • If the product precipitates, it can be isolated by simple filtration and washed with cold water.[7]

  • If the product is soluble, extract it with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify as needed.

References

Technical Support Center: Monitoring Chloroacetyl Bromide Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring reactions involving chloroacetyl bromide using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound starting material streaking or showing multiple spots on a silica gel TLC plate?

A1: this compound, like many acyl halides, is highly reactive and prone to decomposition on the acidic surface of standard silica gel TLC plates.[1] This degradation can lead to streaking or the appearance of new spots, which are artifacts of the analysis rather than true components of the reaction mixture. The interaction with silica gel can hydrolyze the this compound to chloroacetic acid, which can also appear as a streak.

Q2: How can I prevent the degradation of this compound on the TLC plate?

A2: There are two primary strategies to overcome the instability of this compound on silica gel:

  • Use an alternative stationary phase: Alumina (Al₂O₃) is a more basic stationary phase and is often a better choice for analyzing acid-sensitive compounds like acyl halides.[1] Consider using neutral or basic alumina TLC plates.

  • Quench the reaction aliquot before analysis: Before spotting on the TLC plate, you can quench a small aliquot of your reaction mixture. This involves reacting the unstable this compound with a simple alcohol, such as methanol or isopropanol, to form the more stable corresponding ester (e.g., methyl or isopropyl chloroacetate).[1] This allows you to monitor the disappearance of the derivatized starting material and the appearance of your desired product.

Q3: What is the best way to visualize this compound and its reaction products on a TLC plate?

A3: Since this compound is often not directly visualized due to its reactivity, the focus is on visualizing the disappearance of the starting material (or its quenched derivative) and the appearance of the product. Several staining methods are effective for the resulting esters or amides:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized.[2][3] The products of this compound reactions, such as esters and amides, are often visible as yellow or brown spots on a purple background.[2]

  • p-Anisaldehyde Stain: This stain is particularly useful for nucleophilic compounds and carbonyls. It can produce a range of colors for different compounds, which can help in distinguishing the product from the starting material.[4][5]

  • Phosphomolybdic Acid (PMA) Stain: This is considered a universal stain that can visualize a wide variety of organic compounds.[6]

UV light can also be used for visualization if your starting material or product contains a UV-active chromophore.[6]

Q4: My spots are not moving from the baseline or are running with the solvent front. How do I choose the right solvent system?

A4: The polarity of your solvent system (mobile phase) is crucial for good separation.

  • Spots at the baseline (low Rf): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • Spots at the solvent front (high Rf): Your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).

A common starting point for reactions forming esters or amides is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for your product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking of the starting material spot 1. Decomposition of this compound on the silica plate.[1] 2. The sample is too concentrated.1. Use an alumina TLC plate or quench the reaction aliquot with methanol before spotting. 2. Dilute the sample before spotting on the TLC plate.
No spots are visible after development 1. The compounds are not UV-active and the visualization method is only UV light. 2. The chosen stain is not effective for the compounds. 3. The concentration of the sample is too low.1. Use a chemical stain such as potassium permanganate, p-anisaldehyde, or PMA.[2][3][6] 2. Try a different, more general stain. 3. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
The solvent front is uneven 1. The TLC plate is touching the side of the developing chamber. 2. The bottom of the TLC plate is not level in the solvent.1. Ensure the plate is centered in the chamber and not in contact with the walls. 2. Make sure the plate is resting flat on the bottom of the chamber.
Spots are elongated or "comet-shaped" 1. The sample was applied in too large of a spot. 2. The sample is still wet when the plate is placed in the developing chamber.1. Apply the sample in a small, tight spot. 2. Ensure the solvent from the spotting has completely evaporated before developing the plate.
Unexpected spots appear in the reaction lane 1. Side reactions are occurring. 2. The starting material is impure. 3. Decomposition on the TLC plate.1. Review your reaction conditions. 2. Run a TLC of your starting materials to check for impurities. 3. Use an alumina plate or the quenching method described in the FAQs.[1]

Experimental Protocols

Detailed Methodology for Monitoring a this compound Reaction by TLC (with Quenching)

This protocol is designed for a typical reaction where this compound is used to form an ester or an amide.

1. Materials:

  • TLC plates (alumina or silica gel)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Methanol (for quenching)

  • Appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Visualization agent (e.g., potassium permanganate stain)

  • Heat gun

2. Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.

  • Sample Preparation (Quenching):

    • Using a capillary tube, withdraw a small aliquot of the reaction mixture.

    • Transfer the aliquot to a small vial containing a few drops of methanol. Mix gently. This will convert any remaining this compound to methyl chloroacetate.

  • Spotting the TLC Plate:

    • With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the starting line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

    • In the "SM" lane, spot a diluted solution of your starting nucleophile (the compound reacting with this compound).

    • In the "RXN" lane, spot the quenched reaction mixture.

    • In the "CO" lane, first spot the starting nucleophile, and then spot the quenched reaction mixture directly on top of the first spot.

    • Ensure each spot is small and concentrated. Allow the solvent to fully evaporate between applications.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the starting line is above the solvent level.

    • Close the lid and allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate. A gentle stream of air or a heat gun on a low setting can be used.

    • If your compounds are UV-active, you can first visualize the plate under a UV lamp and circle the spots with a pencil.

    • Prepare your chosen chemical stain. For a potassium permanganate stain, dip the plate into the solution quickly and then remove it, allowing the excess to drip off.

    • Gently heat the stained plate with a heat gun until the spots appear. The background will be purple, and the spots will be yellow or brown.[2]

  • Analysis:

    • Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.

    • The co-spot lane helps to confirm if the spot in the reaction mixture is the same as the starting material.

Data Presentation

The progress of a reaction can be monitored by observing the change in the TLC plate over time. The Retention Factor (Rf) is a key quantitative parameter calculated as:

Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Below is a table with illustrative Rf values for a hypothetical esterification reaction of a generic alcohol with this compound, monitored by TLC after quenching with methanol.

Compound Mobile Phase (Hexane:Ethyl Acetate) Illustrative Rf Value Appearance with KMnO₄ Stain
Starting Alcohol7:30.25Yellow/Brown
Methyl Chloroacetate (from quenched this compound)7:30.60Yellow/Brown
Product Ester7:30.45Yellow/Brown

Note: These are example values. Actual Rf values will depend on the specific reactants, the exact solvent composition, and other experimental conditions.

Visualizations

Experimental Workflow for TLC Monitoring

TLC_Workflow prep_chamber Prepare Developing Chamber spot_plate Spot TLC Plate (SM, CO, RXN) prep_sample Prepare Samples (Quench Aliquot) prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV and/or Stain) dry_plate->visualize analyze Analyze Results (Rf Values) visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting Logic for Streaking on TLC

Troubleshooting_Streaking start Problem: Streaking Spot check_conc Is the sample too concentrated? start->check_conc dilute Solution: Dilute the sample check_conc->dilute Yes check_stability Is the compound unstable on silica? check_conc->check_stability No resolved Problem Resolved dilute->resolved use_alumina Solution: Use an alumina plate check_stability->use_alumina Yes quench Solution: Quench aliquot before TLC check_stability->quench Yes check_stability->resolved No use_alumina->resolved quench->resolved

Caption: Troubleshooting logic for streaking spots.

References

Validation & Comparative

Chloroacetyl Bromide vs. Chloroacetyl Chloride: A Comparative Guide to Reactivity in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of acylating agent is a critical determinant of reaction efficiency and success. Among the haloacetyl halides, chloroacetyl bromide and chloroacetyl chloride are two common reagents utilized for the introduction of a chloroacetyl group. While structurally similar, their reactivity profiles exhibit significant differences that can be leveraged for synthetic advantage. This guide provides an objective, data-driven comparison of the reactivity of this compound and chloroacetyl chloride, supported by fundamental principles and experimental considerations.

Executive Summary

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of acyl halides in nucleophilic acyl substitution reactions is predominantly governed by two key factors: the electrophilicity of the carbonyl carbon and the ability of the halide to depart as a stable leaving group.

1. Electronegativity and Inductive Effects: Both chlorine and bromine are highly electronegative atoms, exerting a strong electron-withdrawing inductive effect. This effect polarizes the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. While chlorine is slightly more electronegative than bromine, this difference has a less pronounced impact on the overall reactivity compared to the leaving group ability.

2. Leaving Group Ability: The stability of the departing halide ion (X⁻) is the most significant factor differentiating the reactivity of this compound and chloroacetyl chloride. A better leaving group is a weaker base and can better stabilize the negative charge.

  • Size and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[1] This allows the negative charge to be dispersed over a larger volume, resulting in greater stability.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond it is around 327 kJ/mol.[2] The weaker C-Br bond requires less energy to break during the formation of the tetrahedral intermediate in nucleophilic acyl substitution, thus lowering the activation energy of the reaction.

This fundamental difference in leaving group ability is the primary reason for the enhanced reactivity of acyl bromides over acyl chlorides in analogous reactions.

Quantitative Data Comparison

While a direct, side-by-side kinetic study comparing this compound and chloroacetyl chloride under identical conditions was not found in the surveyed literature, the following table presents relevant physical and chemical properties that influence their reactivity.

PropertyThis compoundChloroacetyl ChlorideReference(s)
Molecular Formula C₂H₂BrClOC₂H₂Cl₂O[3]
Molecular Weight 157.39 g/mol 112.94 g/mol [3]
Leaving Group Br⁻ (Bromide)Cl⁻ (Chloride)
C-X Bond Dissociation Energy ~285 kJ/mol~327 kJ/mol[2]
General Reactivity Trend More ReactiveLess Reactive[1]

Note: The bond dissociation energies are average values for C-Br and C-Cl bonds and serve as a general indicator of bond strength.

Experimental Protocols

Chloroacetyl halides are versatile reagents used in a variety of synthetic transformations. A prominent application is in the synthesis of N-substituted 2-chloroacetamides, which are valuable intermediates in the production of pharmaceuticals, such as the local anesthetic lidocaine.

General Protocol for the N-Acylation of an Aromatic Amine

This protocol is a generalized procedure for the reaction of an aromatic amine with either chloroacetyl chloride or this compound.

Materials:

  • Aromatic amine (e.g., 2,6-dimethylaniline)

  • Chloroacetyl chloride or this compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Ice-salt bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the aromatic amine (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir mechanically for 15 minutes.

  • Slowly add the chloroacetyl halide (1.05 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

This protocol is adapted from a procedure for the synthesis of N-aryl amides using chloroacetyl chloride.

Mandatory Visualizations

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of a chloroacetyl halide with a nucleophile (e.g., an amine) proceeds via a nucleophilic acyl substitution mechanism. The following diagram illustrates the logical flow of this two-step addition-elimination process.

Nucleophilic_Acyl_Substitution Reactants Chloroacetyl Halide + Nucleophile Tetrahedral_Intermediate Tetrahedral Intermediate (Addition) Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Acylated Product + Halide Ion Tetrahedral_Intermediate->Products Elimination of Leaving Group

Caption: Logical workflow of the nucleophilic acyl substitution mechanism.

Experimental Workflow: N-Acylation of an Aromatic Amine

The following diagram outlines the key steps in a typical experimental workflow for the N-acylation of an aromatic amine with a chloroacetyl halide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification Dissolve_Amine Dissolve Amine in Solvent Add_Base Add Base Dissolve_Amine->Add_Base Cool_Mixture Cool to 0-5 °C Add_Base->Cool_Mixture Add_Halide Add Chloroacetyl Halide Cool_Mixture->Add_Halide Stir_RT Stir at Room Temperature Add_Halide->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Quench Quench with Water Monitor_TLC->Quench Reaction Complete Filter Filter Product Quench->Filter Recrystallize Recrystallize Filter->Recrystallize

Caption: Key steps in the experimental workflow for N-acylation.

Conclusion

The choice between this compound and chloroacetyl chloride for an acylation reaction should be guided by the desired reaction rate and the sensitivity of the substrate to reaction conditions. This compound, being the more reactive species, will generally provide faster reaction times and may be suitable for less reactive nucleophiles. However, its higher reactivity may also lead to more side reactions with sensitive substrates. Conversely, chloroacetyl chloride offers a more moderate reactivity, which can be advantageous for achieving higher selectivity and better control over the reaction. For drug development professionals, the selection of the appropriate reagent will depend on a balance of reactivity, selectivity, cost, and availability, with the understanding that this compound offers a kinetic advantage in the acylation step.

References

Alkylating Agents in Proteomics: A Comparative Guide to Chloroacetyl Bromide and Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise alkylation of cysteine residues is a critical step in many proteomic workflows. This process prevents the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and characterization. Iodoacetamide (IAA) has long been the go-to reagent for this purpose. However, the emergence of other haloacetyl agents, such as chloroacetyl bromide, prompts a detailed comparison to determine the optimal choice for specific research needs.

This guide provides an objective comparison of this compound and iodoacetamide as alkylating agents for cysteine residues in proteins. While extensive experimental data exists for iodoacetamide and the related chloroacetamide, direct comparative studies involving this compound in proteomics are limited. Therefore, its performance characteristics are largely inferred from the established reactivity trends of haloacetamides.

Performance Comparison at a Glance

The choice between these alkylating agents involves a trade-off between reactivity, specificity, and potential side reactions. Iodoacetamide is known for its high reactivity, which ensures complete alkylation but can also lead to off-target modifications. Chloroacetyl derivatives, on the other hand, are generally less reactive, offering potentially higher specificity.

FeatureThis compound (Inferred)Iodoacetamide
Reactive Group BromoacetylIodoacetyl
Primary Target Cysteine thiolsCysteine thiols
Relative Reactivity Moderate to High (expected to be between chloroacetamide and iodoacetamide)High[1]
Specificity for Cysteine Potentially higher than iodoacetamideProne to off-target reactions[2][3]
Key Side Reactions Expected to have some off-target alkylation, potentially methionine oxidationAlkylation of Lys, His, Met, Asp, Glu, and N-termini[2][3]
Common Applications Potentially in applications requiring a balance between reactivity and specificityStandard proteomics, peptide mapping, irreversible enzyme inhibition[4]

Delving into the Chemical Differences

The reactivity of haloacetyl compounds in nucleophilic substitution reactions with thiol groups of cysteines is primarily dictated by the nature of the halogen leaving group. The established trend for leaving group ability is I⁻ > Br⁻ > Cl⁻. This directly translates to the reactivity of the corresponding haloacetamides: iodoacetamide > bromoacetamide > chloroacetamide.[1]

Iodoacetamide (IAA) is a highly reactive alkylating agent due to the excellent leaving group ability of iodide.[1] This high reactivity ensures efficient and complete alkylation of cysteine residues, which is crucial for quantitative proteomics.[3] However, this reactivity is also its main drawback, as it can lead to non-specific modification of other nucleophilic amino acid residues such as methionine, lysine, histidine, aspartate, and glutamate, as well as the N-terminus of peptides.[2][3] These side reactions can complicate data analysis and lead to misinterpretation of results.

This compound , as a bromoacetyl derivative, is expected to exhibit reactivity that is intermediate between that of iodoacetamide and chloroacetamide. The bromide ion is a better leaving group than chloride but not as good as iodide. This suggests that this compound could offer a favorable balance, being reactive enough to achieve complete cysteine alkylation under optimized conditions while potentially showing reduced off-target modifications compared to iodoacetamide. One significant concern with chloro-derivatives is the potential for methionine oxidation, a side reaction observed with chloroacetamide.[2][5] It is plausible that this compound could also induce some level of methionine oxidation.

Experimental Data Summary

A study systematically evaluating different alkylating agents found that chloroacetamide resulted in fewer off-target alkylations compared to iodoacetamide.[3] However, another study highlighted a significant drawback of chloroacetamide: a substantial increase in methionine oxidation (up to 40%) compared to iodoacetamide (2-5%).[2][5]

Alkylating AgentCysteine Alkylation EfficiencyOff-Target Alkylation (non-cysteine residues)Methionine OxidationReference
IodoacetamideHighPresent (Lys, His, Met, Asp, Glu, N-termini)Low (2-5%)[2][3][5]
ChloroacetamideModerate to HighLower than IodoacetamideHigh (up to 40%)[2][3][5]
This compound (Predicted) High Potentially lower than Iodoacetamide Potentially moderate -

Experimental Protocols

The following are generalized protocols for in-solution alkylation. Optimal conditions, particularly reagent concentrations and incubation times, should be empirically determined for each specific protein sample.

In-Solution Alkylation Protocol using Iodoacetamide

This protocol is a standard procedure used in many proteomics laboratories.

Materials:

  • Protein sample in a suitable buffer (e.g., 8M Urea, 100mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (e.g., 1M in water)

  • Iodoacetamide (IAA) solution (e.g., 500mM in water, freshly prepared and protected from light)

  • Quenching solution (e.g., 1M DTT)

  • Ammonium bicarbonate solution (e.g., 50mM)

  • Trypsin solution

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature.

  • Alkylation: Add freshly prepared IAA solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA. Incubate at room temperature for 15 minutes.

  • Digestion: Dilute the sample with ammonium bicarbonate solution to reduce the urea concentration to less than 1M. Add trypsin and incubate overnight at 37°C.

Hypothetical In-Solution Alkylation Protocol using this compound

This protocol is a proposed starting point for using this compound, based on protocols for other haloacetyl reagents. Optimization is critical.

Materials:

  • Protein sample in a suitable buffer (e.g., 8M Urea, 100mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (e.g., 1M in water)

  • This compound solution (prepare fresh in an appropriate solvent, handle with extreme caution in a fume hood)

  • Quenching solution (e.g., 1M DTT or L-cysteine)

  • Ammonium bicarbonate solution (e.g., 50mM)

  • Trypsin solution

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature.

  • Alkylation: Add freshly prepared this compound solution to a final concentration that is empirically determined (a starting point could be a molar excess similar to that used for IAA, e.g., 50-60 mM). Incubate in the dark at room temperature, monitoring the reaction time (e.g., starting with 30-45 minutes).

  • Quenching: Add a quenching agent to consume unreacted this compound.

  • Digestion: Proceed with the standard digestion protocol.

Visualizing the Workflow and Logic

Experimental Workflow for In-Solution Alkylation

experimental_workflow start Protein Sample reduction Reduction (e.g., DTT) start->reduction alkylation Alkylation (IAA or this compound) reduction->alkylation quenching Quenching (e.g., DTT) alkylation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion analysis LC-MS/MS Analysis digestion->analysis

Caption: A generalized workflow for in-solution protein alkylation prior to mass spectrometry analysis.

Signaling Pathway of Cysteine Alkylation

signaling_pathway cluster_reactants Reactants cluster_products Products Protein_Cys_SH Protein-Cys-SH (Nucleophile) Alkylated_Cysteine Protein-Cys-S-R (Stable Thioether) Protein_Cys_SH->Alkylated_Cysteine SN2 Reaction Alkylating_Agent R-X (Electrophile) (X = I, Br) Leaving_Group X⁻ (I⁻ or Br⁻) Alkylating_Agent->Leaving_Group Displacement

Caption: The SN2 reaction mechanism for the alkylation of a cysteine thiol group by a haloacetyl reagent.

Conclusion

Iodoacetamide remains a reliable and highly effective alkylating agent for routine proteomics applications where high reactivity is paramount. However, researchers must be mindful of its potential for off-target modifications.

While direct experimental evidence for the use of this compound in proteomics is scarce, its chemical properties suggest it could occupy a valuable niche. It is predicted to be more reactive than chloroacetamide, potentially leading to more complete alkylation, while exhibiting greater specificity than iodoacetamide, thereby reducing the incidence of undesirable side reactions. The major unknown is its propensity to cause methionine oxidation.

For researchers and drug development professionals working on projects sensitive to off-target modifications or methionine oxidation, a careful evaluation of the alkylating agent is crucial. While iodoacetamide is the established standard, exploring alternatives like chloroacetamide, and by extension, the theoretically promising this compound, may lead to cleaner and more accurate proteomic data. Any use of this compound would necessitate careful optimization of the experimental protocol.

References

Structural Validation of Chloroacetyl Bromide Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of chloroacetyl bromide with various nucleophiles, focusing on their structural validation by Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis of this compound with alternative acylating agents, supported by experimental data and detailed protocols. This guide is intended to aid researchers in selecting the appropriate reagent and in the structural elucidation of the resulting products.

Introduction

This compound is a reactive acyl halide used in organic synthesis to introduce the chloroacetyl group onto nucleophilic substrates such as amines, alcohols, and thiols. The resulting chloroacetylated compounds are versatile intermediates in the synthesis of various biologically active molecules and are used in bioconjugation and drug development. Accurate structural characterization of these reaction products is crucial, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the key NMR spectral features that allow for the unambiguous validation of these structures and compares them with products derived from alternative reagents.

Comparison of Acylating Agents

This compound offers a balance of reactivity and stability. However, several alternatives are available, each with distinct advantages and disadvantages. The choice of reagent often depends on the specific requirements of the reaction, such as substrate sensitivity and desired reactivity.

ReagentStructureKey Characteristics
This compound Br(C=O)CH₂ClHigh reactivity, good for a wide range of nucleophiles. The bromide is a better leaving group than chloride, making it more reactive than chloroacetyl chloride.
Bromoacetyl BromideBr(C=O)CH₂BrMore reactive than this compound due to the presence of two bromine atoms. Often used when higher reactivity is required.
Chloroacetyl ChlorideCl(C=O)CH₂ClMost commonly used and commercially available haloacetyl halide. Less reactive than the bromide analogues, which can be advantageous for controlling selectivity with multifunctional substrates.
Phenylacetyl ChlorideCl(C=O)CH₂PhIntroduces a phenylacetyl group. The resulting products have different electronic and steric properties compared to haloacetylated compounds.

Structural Validation by NMR Spectroscopy

The chloroacetyl group introduces a characteristic methylene singlet in the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum. The chemical shifts of these signals are diagnostic and vary depending on the atom to which the acyl group is attached (N, O, or S).

¹H and ¹³C NMR Data for the Methylene Group (-C(=O)CH₂Cl)

The following tables summarize the typical chemical shift ranges for the methylene protons and carbon of the chloroacetyl group attached to representative amine, alcohol, and thiol substrates. For comparison, data for products from bromoacetyl and phenylacetyl halides are also included.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for the Methylene Group (-C(=O)CH₂-X)

Acylating ReagentProduct TypeN-Phenyl- (Amide)Phenyl- (Ester)S-Phenyl- (Thioester)
Chloroacetyl Halide -C(=O)CH₂Cl4.2 - 4.3[1]~4.3~4.3
Bromoacetyl Halide-C(=O)CH₂Br~4.0~4.0~3.9
Phenylacetyl Halide-C(=O)CH₂Ph3.6 - 3.73.7 - 3.8~3.9

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Methylene Carbon (-C(=O)CH₂-X)

Acylating ReagentProduct TypeN-Phenyl- (Amide)Phenyl- (Ester)S-Phenyl- (Thioester)
Chloroacetyl Halide -C(=O)CH₂Cl43 - 44[1]~41~42
Bromoacetyl Halide-C(=O)CH₂Br~29~26~30
Phenylacetyl Halide-C(=O)CH₂Ph43 - 44~42~45

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the substrate.

Experimental Protocols

Detailed methodologies for the synthesis of representative chloroacetylated compounds are provided below.

General Procedure for the Synthesis of N-(Aryl)-2-chloroacetamides

To a solution of the appropriately substituted aniline (10 mmol) and a base such as triethylamine or pyridine (12 mmol) in a suitable solvent like dichloromethane or THF (50 mL) at 0 °C, this compound (11 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]

General Procedure for the Synthesis of Phenyl Chloroacetates

A mixture of a phenol (10 mmol) and a base like pyridine (12 mmol) in a solvent such as diethyl ether or dichloromethane (50 mL) is cooled to 0 °C. This compound (11 mmol) is added dropwise, and the reaction is stirred at room temperature for 3-6 hours. The workup procedure is similar to the synthesis of amides, involving washing with aqueous acid and base to remove unreacted starting materials and byproducts.

General Procedure for the Synthesis of S-Phenyl Chloroacetylthioesters

To a solution of a thiophenol (10 mmol) and a non-nucleophilic base like triethylamine (12 mmol) in an inert solvent such as THF or dichloromethane (50 mL) at 0 °C, this compound (11 mmol) is added dropwise. The reaction is typically stirred at room temperature for 2-4 hours. The reaction mixture is then washed with water and brine, dried, and the solvent evaporated. The product can be purified by column chromatography.

Biological Relevance and Signaling Pathways

Chloroacetamides, a major class of herbicides, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[3][4] This inhibition disrupts the formation of essential lipids and waxes, leading to stunted growth and eventual death of the weed.

The primary target of chloroacetamide herbicides is the fatty acid elongase (FAE) complex, specifically the β-ketoacyl-CoA synthase (KCS) enzyme.[3][4] KCS catalyzes the initial condensation step in the fatty acid elongation cycle. By inhibiting this key enzyme, chloroacetamides block the entire VLCFA biosynthesis pathway.

Below is a diagram illustrating the fatty acid elongation pathway and the point of inhibition by chloroacetylated compounds.

Fatty_Acid_Elongation_Inhibition cluster_0 Fatty Acid Elongation Cycle Acyl-CoA Acyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Acyl-CoA->KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS Ketoacyl-CoA Ketoacyl-CoA KCS->Ketoacyl-CoA Condensation Reduction1 Reduction Ketoacyl-CoA->Reduction1 Hydroxyacyl-CoA Hydroxyacyl-CoA Reduction1->Hydroxyacyl-CoA Dehydration Dehydration Hydroxyacyl-CoA->Dehydration Enoyl-CoA Enoyl-CoA Dehydration->Enoyl-CoA Reduction2 Reduction Enoyl-CoA->Reduction2 Elongated_Acyl-CoA Elongated Acyl-CoA (n+2) Reduction2->Elongated_Acyl-CoA Elongated_Acyl-CoA->Acyl-CoA New Cycle Chloroacetyl_Compound Chloroacetyl Compound (e.g., Chloroacetamide) Chloroacetyl_Compound->KCS Inhibition

Caption: Inhibition of the Fatty Acid Elongation Pathway by Chloroacetyl Compounds.

The following workflow illustrates the general process from reaction to structural validation and biological assessment.

Experimental_Workflow Start Select Nucleophile (Amine, Alcohol, Thiol) Reaction Reaction with This compound Start->Reaction Workup Workup and Purification Reaction->Workup Product Isolated Product Workup->Product NMR_Acquisition NMR Spectroscopy (¹H, ¹³C) Product->NMR_Acquisition Structure_Validation Structural Validation NMR_Acquisition->Structure_Validation Biological_Assay Biological Activity Screening Structure_Validation->Biological_Assay End Characterized Compound Biological_Assay->End

Caption: General Experimental Workflow for Synthesis and Validation.

Conclusion

The structural validation of this compound reaction products is readily achieved through NMR spectroscopy. The characteristic chemical shifts of the methylene protons and carbon provide a reliable method for confirming the formation of the desired amide, ester, or thioester. While this compound is a potent acylating agent, the choice of reagent should be guided by the specific reactivity and selectivity required for a given transformation. The biological significance of the resulting chloroacetamides, particularly as inhibitors of fatty acid elongation, highlights their importance in agrochemicals and provides a rationale for their application in drug development targeting similar pathways.

References

Mass Spectrometry Analysis: A Guide to Confirming Chloroacetyl Bromide Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful covalent modification of a target molecule with chloroacetyl bromide is a critical step in various research and drug development applications, including the synthesis of chemical probes, targeted covalent inhibitors, and bioconjugates. Verifying this addition reaction is paramount to ensure the desired molecular entity has been formed. Mass spectrometry (MS) stands as a powerful and indispensable analytical technique for this purpose, offering high sensitivity and specificity.

This guide provides a comparative overview of common mass spectrometry-based approaches for confirming the addition of a chloroacetyl group. We will delve into the principles of different MS techniques, present expected experimental data, and provide detailed protocols to aid in your experimental design and data interpretation.

Comparing Mass Spectrometry Techniques for Covalent Adduct Analysis

The choice of mass spectrometry technique depends on the nature of the analyte (e.g., small molecule, peptide, or protein), the desired level of structural information, and the available instrumentation. Here, we compare three widely used approaches: Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF), Electrospray Ionization-Orbitrap (ESI-Orbitrap), and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF).

FeatureESI-QTOFESI-OrbitrapMALDI-TOF
Typical Analytes Small molecules, peptides, proteinsSmall molecules, peptides, proteinsPeptides, proteins, large molecules
Ionization Soft ionization in solutionSoft ionization in solutionSoft ionization from a solid matrix
Mass Accuracy High (1-5 ppm)Very High (<1-3 ppm)Moderate to High (5-20 ppm)
Resolution HighVery HighModerate to High
Fragmentation Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD)CID, HCDPost-Source Decay (PSD), CID
Throughput High (coupled with LC)High (coupled with LC)Very High (for intact mass)
Strengths Versatile for a wide range of molecules, good for both intact mass and fragmentation.Exceptional mass accuracy and resolution, ideal for confident formula determination and complex mixtures.[1]Tolerant to some buffers and salts, excellent for high-throughput screening of intact proteins.[2]
Limitations Can be sensitive to salt and detergent concentrations.Can be less tolerant to complex matrices, potentially leading to ion suppression.[3]Matrix background can interfere with low-mass ions, less amenable to online separation.[4]

Expected Experimental Data for this compound Addition

Confirmation of this compound addition relies on the detection of a specific mass shift in the modified molecule compared to the unmodified precursor.

Key Observables:

  • Mass Shift: The addition of a chloroacetyl group (C₂H₂ClO) results in a predictable mass increase.

    • Monoisotopic mass increase: +76.9770 Da

    • This is calculated from the addition of the chloroacetyl group and subtraction of a hydrogen atom from the site of modification (e.g., an amine or thiol).

  • Isotopic Pattern: A crucial piece of evidence is the characteristic isotopic pattern of chlorine.[5][6]

    • Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • This results in a pair of peaks for the molecular ion (M) and the M+2 ion, with a relative intensity ratio of approximately 3:1.[6] The presence of this pattern is a strong indicator of successful chloroacetylation.

Table of Expected m/z Values for a Hypothetical Peptide (M.W. = 1500.0 Da)

SpeciesUnmodified Peptide (m/z)Chloroacetylated Peptide (m/z)
[M+H]⁺ 1501.01577.9770
[M+2H]²⁺ 751.0789.4885
[M+Na]⁺ 1523.01599.9770

Experimental Protocols

Here, we provide detailed methodologies for sample preparation and analysis using LC-ESI-MS and MALDI-TOF-MS.

Protocol 1: LC-ESI-MS/MS Analysis of a Chloroacetylated Small Molecule

This protocol is suitable for confirming the modification of a small molecule containing a primary or secondary amine.

1. Reaction and Quenching: a. Dissolve the amine-containing starting material (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile). b. Add a non-nucleophilic base, such as triethylamine (2 equivalents). c. Add this compound (1.2 equivalents) dropwise to the reaction mixture at room temperature. d. Stir the reaction for 12-24 hours, monitoring progress by TLC or a preliminary LC-MS analysis of a quenched aliquot.[7] e. Upon completion, quench the reaction by adding a small amount of water.

2. Sample Preparation for LC-MS: a. Dilute a small aliquot of the crude reaction mixture with 50% acetonitrile/water to a concentration of approximately 1 mg/mL.[7] b. Further dilute the sample to 1-10 µg/mL with the initial mobile phase for LC-MS injection.[7] c. Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[8]

3. LC-MS/MS Parameters: a. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the starting material from the product (e.g., 5-95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C. b. Mass Spectrometry (MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan (e.g., m/z 100-1000) and data-dependent MS/MS.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

4. Data Analysis: a. Extract the ion chromatograms for the expected m/z of the starting material and the chloroacetylated product. b. Examine the mass spectrum of the product peak for the expected molecular ion and the characteristic 3:1 isotopic pattern for the [M] and [M+2] peaks. c. Analyze the MS/MS spectrum of the product to identify fragment ions that confirm the structure. Key fragments may include the loss of the chloroacetyl group or cleavage adjacent to the newly formed amide bond.

Protocol 2: MALDI-TOF-MS Analysis of a Chloroacetylated Protein

This protocol is designed for the analysis of a protein that has been modified with this compound, for example, on a reactive cysteine residue.

1. Protein Chloroacetylation: a. Prepare the protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).[9] b. Add this compound to the protein solution to a final concentration of 1-10 mM. The optimal stoichiometry should be determined empirically. c. Incubate the reaction at room temperature or 37°C for 1-4 hours. d. Quench the reaction by adding a small molecule thiol such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM to consume excess this compound.[9]

2. Sample Preparation for MALDI-TOF-MS: a. Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove buffer salts and quenching reagents.[10] b. Elute the protein in a small volume of 50% acetonitrile, 0.1% TFA. c. Prepare the MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile, 0.1% TFA). d. On the MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly. e. Spot 1 µL of the desalted protein sample onto the matrix spot and let it co-crystallize at room temperature.

3. MALDI-TOF-MS Parameters: a. Instrument: MALDI-TOF mass spectrometer. b. Ionization Mode: Positive ion linear mode (for intact mass analysis). c. Laser: Nitrogen laser (337 nm). d. Laser Intensity: Optimize for best signal-to-noise without causing excessive fragmentation. e. Mass Range: Set a mass range appropriate for the expected molecular weight of the protein. f. Calibration: Calibrate the instrument using a protein standard mixture of known molecular weights.

4. Data Analysis: a. Acquire the mass spectrum and identify the peak corresponding to the unmodified protein. b. Look for a new peak with a mass increase corresponding to the addition of the chloroacetyl group(s) (+76.9770 Da per modification). c. The resolution of the instrument may allow for the observation of the isotopic pattern of chlorine, although this can be challenging for large proteins.

Visualizing the Workflow

The following diagrams illustrate the general workflows for confirming this compound addition using LC-ESI-MS and MALDI-TOF-MS.

LCMS_Workflow cluster_reaction Reaction & Quenching cluster_prep Sample Preparation cluster_analysis LC-ESI-MS/MS Analysis cluster_data Data Interpretation Start Amine + this compound Reaction Chloroacetylation Reaction Start->Reaction Quench Quench Excess Reagent Reaction->Quench Dilute Dilute & Filter Quench->Dilute LC LC Separation Dilute->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS (m/z) ESI->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Confirm Confirm Mass Shift & Isotopic Pattern MS1->Confirm Structure Elucidate Structure from Fragments MS2->Structure

Caption: Workflow for LC-ESI-MS/MS analysis of chloroacetylation.

MALDI_Workflow cluster_reaction Reaction & Quenching cluster_prep Sample Preparation cluster_analysis MALDI-TOF-MS Analysis cluster_data Data Interpretation Start Protein + this compound Reaction Chloroacetylation Reaction Start->Reaction Quench Quench Excess Reagent Reaction->Quench Desalt Desalt Protein Quench->Desalt Spot Co-crystallize with Matrix Desalt->Spot MALDI Laser Desorption/Ionization Spot->MALDI TOF Time-of-Flight Analysis MALDI->TOF Confirm Confirm Mass Shift of Intact Protein TOF->Confirm

Caption: Workflow for MALDI-TOF-MS analysis of a chloroacetylated protein.

References

A Comparative Guide to Alternative Reagents for Chloroacetyl Bromide in N-Chloroacetylation and α-Chloroketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reagents and Methodologies

Chloroacetyl bromide is a versatile bifunctional reagent utilized in organic synthesis for the introduction of the chloroacetyl group, a valuable moiety in the construction of various pharmaceuticals and complex organic molecules. Its reactivity, stemming from both the acyl bromide and the α-chloro group, allows for a range of transformations, most notably the N-chloroacetylation of amines and the synthesis of α-chloroketones. However, its lachrymatory nature and reactivity necessitate the consideration of alternative reagents that may offer advantages in terms of handling, safety, reaction efficiency, and substrate scope.

This guide provides a comprehensive comparison of this compound with its alternatives in these two key reaction types. The performance of each reagent is evaluated based on experimental data for reaction yield, purity, and conditions, summarized in structured tables for ease of comparison. Detailed experimental protocols for key reactions are also provided to facilitate the practical application of these findings.

N-Chloroacetylation of Amines: A Comparative Analysis

The N-chloroacetylation of amines is a fundamental transformation for the formation of chloroacetamide derivatives, which are important intermediates in medicinal chemistry. Chloroacetyl chloride is the most common alternative to this compound for this reaction.

Comparison of Chloroacetyl Chloride and Bromoacetyl Bromide for N-Acylation

While direct side-by-side comparative studies under identical conditions are limited in the literature, the general principles of organic chemistry suggest that acyl bromides are more reactive than their corresponding chlorides. This is due to the better leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with bromoacetyl bromide are expected to be faster. However, chloroacetyl chloride is often preferred due to its lower cost and availability.

The following tables summarize the performance of chloroacetyl chloride in the N-chloroacetylation of various amines under different conditions. This data can serve as a benchmark for comparison when considering the use of this compound.

Table 1: N-Chloroacetylation of Anilines and Amines with Chloroacetyl Chloride in Phosphate Buffer [1][2]

AmineProductReaction Time (min)Yield (%)
AnilineN-Phenyl-2-chloroacetamide1592
p-Toluidine2-Chloro-N-(p-tolyl)acetamide1594
p-Anisidine2-Chloro-N-(4-methoxyphenyl)acetamide1595
p-Chloroaniline2-Chloro-N-(4-chlorophenyl)acetamide2090
BenzylamineN-Benzyl-2-chloroacetamide1577
ButylamineN-Butyl-2-chloroacetamide2070
CyclohexylamineN-Cyclohexyl-2-chloroacetamide2073

Table 2: N-Chloroacetylation of Aryl Amines with Chloroacetyl Chloride using DBU in THF [3]

AmineProductReaction Time (h)Yield (%)
AnilineN-Phenyl-2-chloroacetamide386
2-Aminobenzothiazole2-Chloro-N-(benzothiazol-2-yl)acetamide483
2-Amino-4-phenylthiazole2-Chloro-N-(4-phenylthiazol-2-yl)acetamide580
Experimental Protocols for N-Chloroacetylation

Protocol 1: N-Chloroacetylation in Phosphate Buffer [1][2]

  • Dissolve the amine (1.0 eq.) in a 0.5 M phosphate buffer (pH 7.2).

  • Add propylene oxide (2.0 eq.) as an HCl scavenger.

  • Add chloroacetyl chloride (1.1 eq.) dropwise while stirring at room temperature.

  • Continue stirring for the time indicated in Table 1.

  • The product precipitates from the solution and is collected by filtration, washed with water, and dried.

Protocol 2: N-Chloroacetylation using DBU in THF [3]

  • Dissolve the aryl amine (1.0 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.02 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 2.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol.

cluster_reagents Alternative Reagents cluster_reaction N-Chloroacetylation Chloroacetyl_Chloride Chloroacetyl_Chloride Amine Amine Chloroacetyl_Chloride->Amine Bromoacetyl_Bromide Bromoacetyl_Bromide Bromoacetyl_Bromide->Amine Chloroacetamide Chloroacetamide Amine->Chloroacetamide Acylation

Caption: Reagent choice for N-chloroacetylation.

Synthesis of α-Chloroketones: A Comparative Analysis

α-Chloroketones are valuable synthetic intermediates, notably used in the production of HIV protease inhibitors. While this compound can be envisioned in pathways to these compounds, several alternative and often safer methods are more commonly employed.

Alternative Methods for α-Chloroketone Synthesis:

  • Arndt-Eistert Homologation: This classical method involves the reaction of a carboxylic acid with diazomethane to form a diazoketone, which is then treated with HCl to yield the α-chloroketone. While effective, the use of the highly toxic and explosive diazomethane is a significant drawback, particularly on an industrial scale.

  • Direct Chlorination of Ketones: Ketones can be directly chlorinated at the α-position using various reagents.

  • From Carboxylic Acids: More modern approaches aim to convert carboxylic acids to α-chloroketones without the use of diazomethane.

Table 3: Comparison of Reagents for the Synthesis of α-Chloroacetophenone from Acetophenone [4]

ReagentSolventTemperatureReaction Time (h)Yield (%)
Sulfuryl Chloride (SO₂Cl₂)DichloromethaneReflux386.4
N-Chlorosuccinimide (NCS)Acetic AcidReflux686.4
Chlorine Gas (Cl₂)Neat20-100 °C-High
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)MethanolReflux1270 (as dimethyl ketal)

Table 4: Synthesis of α-Chloroketone Acetals from Ketones using Iodobenzene Dichloride [5]

KetoneProductReaction Time (min)Yield (%)
Cyclohexanone2-Chloro-1,1-ethylenedioxycyclohexane3096
Cyclopentanone2-Chloro-1,1-ethylenedioxycyclopentane3096
Acetophenone2-Chloro-1-phenyl-1,1-ethylenedioxyethane12092
Propiophenone2-Chloro-1-phenyl-1,1-ethylenedioxypropane12091
Experimental Protocols for α-Chloroketone Synthesis

Protocol 3: α-Chlorination of Ketones using N-Chlorosuccinimide (NCS) [6]

  • Dissolve the ketone (1.0 eq.) in a suitable solvent such as toluene.

  • Add N-chlorosuccinimide (1.1 eq.).

  • The reaction may require a catalytic amount of an acid or a radical initiator.

  • Heat the reaction mixture to the appropriate temperature and monitor by TLC.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Protocol 4: Synthesis of α-Chloroketone Acetals using Iodobenzene Dichloride [5]

  • To a stirred solution of the ketone (1.0 mmol) in ethylene glycol (5.0 mL), add iodobenzene dichloride (1.2 mmol) and 4 Å molecular sieves (0.5 g).

  • Stir the mixture at room temperature for the time indicated in Table 4.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

cluster_starting_materials Starting Materials cluster_methods Synthetic Methods Carboxylic_Acid Carboxylic_Acid Arndt_Eistert Arndt_Eistert Carboxylic_Acid->Arndt_Eistert Diazomethane, HCl Ketone Ketone Direct_Chlorination Direct_Chlorination Ketone->Direct_Chlorination e.g., NCS, SO2Cl2 alpha_Chloroketone alpha_Chloroketone Arndt_Eistert->alpha_Chloroketone Direct_Chlorination->alpha_Chloroketone

Caption: Pathways to α-chloroketones.

Conclusion

The choice of reagent for introducing a chloroacetyl group is dependent on the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, safety considerations, and cost. For N-chloroacetylation, chloroacetyl chloride presents a readily available and effective option, with established protocols offering high yields. While this compound is expected to be more reactive, its use may be reserved for less reactive amines where faster reaction times are critical.

In the synthesis of α-chloroketones, several alternatives to pathways involving this compound exist, offering improved safety and efficiency. Direct chlorination of ketones using reagents like N-chlorosuccinimide or the one-pot synthesis of α-chloroketone acetals with iodobenzene dichloride are attractive modern methods that avoid the hazards associated with diazomethane. This comparative guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting the most appropriate reagent and methodology for their specific synthetic goals.

References

A Comparative Guide to the Reaction Kinetics of Chloroacetyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the reactivity of chloroacetyl bromide in comparison to other acylating agents, supported by available experimental data and detailed methodologies.

Introduction

This compound is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a building block for complex molecules stems from the presence of two reactive centers: a highly electrophilic acyl bromide and an alkyl chloride. The selection of an appropriate acylating agent is a critical decision in synthesis design, directly impacting reaction efficiency, yield, and purity of the final product. This guide provides a quantitative and qualitative comparison of the reaction kinetics of this compound with other commonly used acylating agents. Due to the limited availability of direct kinetic data for this compound, this guide will leverage data from its close analog, chloroacetyl chloride, to provide a robust comparative framework and predict the kinetic behavior of this compound.

Comparative Quantitative Analysis of Acylating Agent Reactivity

The reactivity of acyl halides is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. In the haloacetyl halide series, reactivity is influenced by both the halogen on the acetyl group and the halide of the acyl functional group. Generally, the reactivity of acyl halides follows the order: Iodide > Bromide > Chloride > Fluoride. This trend is attributed to the better leaving group ability of the larger, more polarizable halide ions.

While specific kinetic data for this compound is scarce in the literature, extensive studies on the solvolysis of chloroacetyl chloride provide a valuable benchmark for comparison. The following table summarizes the first-order rate constants for the solvolysis of chloroacetyl chloride in various solvent systems.

Table 1: First-Order Rate Constants (k) for the Solvolysis of Chloroacetyl Chloride at -10°C [1]

Solvent System% Alcohol (v/v)k (s⁻¹)
Ethanol/Water1001.1 x 10⁻⁴
Ethanol/Water902.5 x 10⁻⁴
Ethanol/Water804.8 x 10⁻⁴
Methanol/Water1002.9 x 10⁻⁴
Methanol/Water906.1 x 10⁻⁴
Methanol/Water801.2 x 10⁻³
Acetone/Water901.5 x 10⁻⁴
Acetone/Water804.0 x 10⁻⁴
TFE/Water972.1 x 10⁻²
TFE/Ethanol801.9 x 10⁻³

TFE = 2,2,2-Trifluoroethanol

Based on the general reactivity trend of acyl halides, it is expected that This compound would exhibit a significantly faster rate of solvolysis compared to chloroacetyl chloride under identical conditions, likely by a factor of 10 to 100, owing to the superior leaving group ability of bromide compared to chloride.

A study by Briody and Satchell (1965) on the acylation of phenols in acetonitrile provides a direct comparison between acetyl chloride and chloroacetyl chloride. Their findings indicate that chloroacetyl chloride reacts approximately 8000 times slower than acetyl chloride. This dramatic decrease in reactivity is attributed to the electron-withdrawing effect of the chlorine atom on the acetyl group, which destabilizes the developing positive charge on the carbonyl carbon in the transition state.

Table 2: Qualitative Comparison of Acylating Agent Reactivity

Acylating AgentGeneral ReactivityKey Considerations
This compound Very HighExpected to be more reactive than chloroacetyl chloride. The presence of two different halogens offers potential for selective reactions.
Chloroacetyl ChlorideHighLess reactive than acetyl chloride due to the electron-withdrawing chloro group. More stable and easier to handle than the bromide analog.
Bromoacetyl BromideVery HighExpected to be more reactive than this compound due to the presence of two bromine atoms.
Acetyl ChlorideVery HighA standard, highly reactive acylating agent.
Acetic AnhydrideModerateLess reactive and generally safer to handle than acyl halides. Often requires a catalyst or higher temperatures.

Experimental Protocols for Kinetic Analysis

The rapid reaction rates of acyl halides necessitate specialized techniques for accurate kinetic measurements. The following are detailed methodologies for key experiments applicable to the study of this compound kinetics.

Stopped-Flow Spectrophotometry for Fast Reactions

This technique is ideal for monitoring rapid reactions, such as the reaction of this compound with a nucleophile that results in a change in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of this compound in a dry, inert solvent (e.g., acetonitrile, dichloromethane) of known concentration (e.g., 10 mM).

    • Prepare a solution of the nucleophile (e.g., a substituted aniline or phenol) in the same solvent at a known concentration (e.g., 100 mM for pseudo-first-order conditions).

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired reaction temperature.

    • Set the spectrophotometer to monitor the reaction at a wavelength where a significant absorbance change is expected (e.g., the appearance of a product or disappearance of a reactant).

  • Kinetic Run:

    • Load the reactant solutions into the instrument's syringes.

    • Initiate the run, which rapidly mixes the two solutions and pushes them into the observation cell.

    • Record the change in absorbance as a function of time. The data acquisition is typically triggered automatically upon stopping the flow.

  • Data Analysis:

    • Fit the absorbance versus time data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions) to determine the observed rate constant (k_obs).

    • Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant.

In-situ NMR Spectroscopy for Reaction Monitoring

NMR spectroscopy allows for the real-time, non-invasive monitoring of reaction progress by tracking the signals of reactants and products.

Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve the substrate (e.g., an alcohol or amine) in a deuterated solvent (e.g., CDCl₃, CD₃CN).

    • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Reaction Initiation:

    • Carefully add a known amount of this compound to the NMR tube.

    • Quickly mix the contents and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition is recommended for fast reactions.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton on the reactant and the product in each spectrum.

    • Plot the concentration of the reactant or product (proportional to the integral value) as a function of time.

    • Fit the data to the appropriate integrated rate law to determine the rate constant.

GC-MS for Reaction Monitoring via Quenching

For reactions that are too slow for stopped-flow but too fast for convenient real-time NMR, a quenching method followed by GC-MS analysis can be employed.

Protocol:

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the substrate and this compound in a suitable solvent.

  • Sampling and Quenching:

    • At specific time points, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that rapidly consumes the unreacted this compound (e.g., a cold solution of a highly reactive amine or alcohol).

  • Sample Preparation for GC-MS:

    • Add an internal standard to the quenched sample for accurate quantification.

    • If necessary, derivatize the products to improve their volatility and chromatographic behavior.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Develop a separation method to resolve the reactant, product, and internal standard.

    • Use the mass spectrometer to identify and quantify the peaks based on their mass spectra and retention times.

  • Data Analysis:

    • Construct a calibration curve for the product relative to the internal standard.

    • Determine the concentration of the product in each quenched sample.

    • Plot the product concentration versus time and fit the data to determine the reaction rate.

Reaction Mechanisms and Workflows

The reactions of this compound, like other acyl halides, typically proceed through a nucleophilic acyl substitution mechanism. The specific pathway can vary depending on the nucleophile, solvent, and reaction conditions.

Nucleophilic Acyl Substitution

The generally accepted mechanism for the reaction of an acyl halide with a nucleophile involves a tetrahedral intermediate.

Kinetic Analysis Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Reagents Prepare Reactant Solutions (this compound & Nucleophile) Initiate_Reaction Initiate Reaction (Rapid Mixing) Prep_Reagents->Initiate_Reaction Calibrate Calibrate Analytical Instrument (Spectrophotometer, NMR, or GC-MS) Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance vs. Time) Calibrate->Monitor_Reaction Initiate_Reaction->Monitor_Reaction Plot_Data Plot Kinetic Data (e.g., ln[A] vs. Time) Monitor_Reaction->Plot_Data Fit_Model Fit to Kinetic Model (e.g., First-Order) Plot_Data->Fit_Model Determine_k Determine Rate Constant (k) Fit_Model->Determine_k

References

A Comparative Analysis of Chloroacetyl Chloride Reactivity with Various Bases in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: This guide provides a comparative study on the reactivity of chloroacetyl chloride with different bases. While the initial topic specified chloroacetyl bromide, a comprehensive search for comparative experimental data on this compound yielded insufficient results. Chloroacetyl chloride is a closely related and more commonly documented acylating agent. The principles and relative reactivity trends discussed herein are expected to be broadly applicable to this compound, which is generally more reactive than its chloride counterpart.

Chloroacetyl chloride is a highly versatile bifunctional reagent extensively used in organic synthesis, particularly for the formation of amide bonds and for introducing a reactive chloroacetyl group for further molecular elaboration.[1] The efficiency, yield, and chemoselectivity of its acylation reactions are profoundly influenced by the choice of base and solvent system. This guide presents a comparative analysis of chloroacetyl chloride's reactivity with various organic and inorganic bases, supported by experimental data and detailed protocols.

Data Presentation: N-Acylation Performance with Different Bases

The selection of a suitable base is critical in chloroacetylation to neutralize the hydrochloric acid byproduct and to modulate the reactivity of the nucleophile. The following tables summarize the performance of different bases in the N-acylation of amines and aminoalcohols with chloroacetyl chloride.

Table 1: Comparison of Organic Bases in the N-Acylation of Aryl Amines

EntryAmine SubstrateBaseSolventTime (h)Yield (%)Reference
1AnilineDBUTHF386[2][3]
2AnilineTEATHF10Low Yield[2]
3AnilineDABCOTHF10Low Yield[2]
42-AminobenzothiazoleDBUTHF683[2]
52-Amino-4-phenylthiazoleDBUTHF486[2]

*Reaction did not go to completion, resulting in low yields after column chromatography purification.[2]

Table 2: Chemoselectivity in the N-Acylation of 4-Aminobenzyl Alcohol (ABA) with Various Bases

EntryBaseSolventN-Acylation (%)O-Acylation (%)N,O-Diacylation (%)Reference
1DBUDMF~500~50[4]
2DABCODMF~500~50[4]
3DMAPDMF~500~50[4]
4LutidineCH₂Cl₂10090[4]
5Triethylamine (TEA)CH₂Cl₂83017[4]
6NoneCH₂Cl₂15085[4]

Table 3: N-Acylation of Various Amines in Aqueous Phosphate Buffer

EntryAmineTime (min)Yield (%)Reference
1Aniline1592[1]
24-Methylaniline1594[1]
34-Methoxyaniline1595[1]
4Benzylamine1096[1]
5p-Aminophenol1593[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are protocols for key N-acylation reactions using different base and solvent systems.

Protocol 1: General Procedure for N-Acylation using DBU in THF[2]
  • In a 50 mL round-bottom flask, dissolve the substituted aniline or amine (6 mmol) in tetrahydrofuran (THF) (5 ml).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the solution and stir mechanically for 15 minutes.

  • Cool the mixture in an ice bath. Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified N-acylated amide.

Protocol 2: N-Acylation in Aqueous Phosphate Buffer[1]
  • Prepare a 0.5 M phosphate buffer solution (pH 7.0).

  • Suspend the desired amine (1 mmol) in 5 mL of the phosphate buffer in a round-bottom flask.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring suspension at room temperature.

  • Continue stirring for 10-20 minutes.

  • If the product precipitates, collect it by filtration and wash with cold water.

  • If the product is soluble, extract it from the aqueous medium using an appropriate organic solvent (e.g., ethyl acetate).

Protocol 3: N-Acylation using Potassium Carbonate (K₂CO₃) in THF[6]
  • Dissolve the amine substrate in tetrahydrofuran (THF).

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and continue stirring until completion (monitor by TLC).

  • Work up the reaction by filtering the inorganic salts and evaporating the solvent. Purify the residue as needed.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the factors influencing reaction outcomes.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Amine Amine Substrate Mixing 1. Dissolve Amine & Base in Solvent Amine->Mixing CAC Chloroacetyl Chloride Addition 2. Cool and Add Chloroacetyl Chloride Dropwise CAC->Addition Base Base (e.g., DBU, TEA, K2CO3) Base->Mixing Solvent Solvent (e.g., THF, CH2Cl2) Solvent->Mixing Mixing->Addition Stirring 3. Stir at Room Temp (Monitor by TLC) Addition->Stirring Quench 4. Quench (e.g., add water) Stirring->Quench Isolate 5. Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify 6. Purify (e.g., Recrystallization) Isolate->Purify Product Final N-Acylated Product Purify->Product

Caption: General experimental workflow for N-acylation.

G Title Factors Influencing Chemoselectivity (N- vs. O-Acylation of Aminoalcohols) Base Base Strength & Type Outcome1 Selective N-Acylation Base->Outcome1 Weaker, non-nucleophilic bases (e.g., TEA in CH2Cl2) Outcome2 Diacylation (N,O-Acylation) Base->Outcome2 Strong bases (e.g., DBU, Lutidine) or No Base Nucleophilicity Relative Nucleophilicity (Amine vs. Alcohol) Nucleophilicity->Outcome1 Amine is inherently more nucleophilic, favored under controlled conditions Solvent Solvent Polarity Solvent->Outcome1 Aqueous buffer enhances N-selectivity by protonating amine less

Caption: Factors affecting N- vs. O-acylation selectivity.

References

Navigating Nucleophilicity: A Comparative Guide to the Cross-Reactivity of Chloroacetyl Bromide with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity profile of bifunctional reagents is paramount for successful synthesis and bioconjugation. Chloroacetyl bromide, and its frequently used counterpart chloroacetyl chloride, are valuable reagents capable of forming stable amide and ester bonds. However, their utility is intrinsically linked to their cross-reactivity with various functional groups. This guide provides an objective comparison of the reactivity of this compound with key functional groups, supported by experimental data and detailed protocols, to facilitate informed decisions in your research.

The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic acyl substitution. The reactivity of this compound is primarily dictated by the nucleophilicity of the attacking functional group, steric hindrance, and the reaction conditions employed, such as solvent and the presence of a base. A general understanding of the relative reactivity of common nucleophiles is crucial for predicting reaction outcomes and ensuring selectivity.

Comparative Reactivity of Functional Groups

The reactivity of various functional groups towards this compound generally follows the order of their nucleophilicity. However, specific reaction conditions can significantly influence this order and the selectivity of the reaction.

Functional GroupGeneral ReactivityTypical Reaction ConditionsObserved YieldsNotes on Selectivity
Primary & Secondary Aliphatic Amines Very HighAprotic solvents (THF, DCM) with a non-nucleophilic base (e.g., DBU, TEA) or in buffered aqueous solutions (e.g., phosphate buffer). Room temperature.High to quantitative (often >90%)[1][2][3]Highly selective for N-acylation. In the presence of hydroxyl groups, N-acylation is strongly favored, especially in buffered aqueous media.[4][5]
Aromatic Amines HighAprotic solvents (THF) with a base (e.g., DBU). Room temperature. Reaction times may be longer than for aliphatic amines (3-6 hours).Good to excellent (75-95%)[1][2]Electron-donating groups on the aromatic ring increase reactivity, while strong electron-withdrawing groups can decrease it.[6]
Thiols (e.g., Cysteine) Very HighBuffered aqueous solutions at neutral to slightly basic pH. Room temperature.HighThe thiol group of cysteine is a potent nucleophile and reacts readily with the chloroacetyl group to form a stable thioether linkage.[7] This reaction is often used in bioconjugation.
Alcohols (Primary & Secondary) ModerateAprotic solvents with a base (e.g., pyridine) or under acidic catalysis. Can require elevated temperatures.Moderate to goodO-acylation is generally slower than N-acylation of amines. In molecules containing both amine and alcohol functionalities, selective N-acylation can be achieved by controlling the reaction conditions, particularly by using buffered aqueous solutions.[4][5][8]
Phenols ModerateNonpolar solvents (e.g., benzene) can favor O-acylation. Lewis acid catalysts can promote C-acylation (Fries rearrangement).[9][10]Good to high for O-acylation (e.g., ~94% for phenol in benzene).[9]The reaction can be directed towards either O-acylation or C-acylation depending on the catalyst and solvent system.[9][11]
Imidazoles (e.g., Histidine) ModerateAprotic solvents with a base.ModerateThe imidazole ring is nucleophilic and can be acylated, although it is generally less reactive than primary amines or thiols.
Guanidines (e.g., Arginine) LowRequires more forcing conditions and specific catalysts.Generally lowThe guanidinium group is a weak nucleophile due to its resonance stabilization.
Carboxylic Acids Very LowGenerally unreactive towards acylation by this compound under standard conditions.-The carboxylate anion is a poor nucleophile.

Experimental Protocols

Selective N-Chloroacetylation of an Amino Alcohol

This protocol describes the highly selective N-chloroacetylation of an amino alcohol in an aqueous buffer, a method particularly useful in bioconjugation and for the synthesis of complex molecules where protection of the hydroxyl group is undesirable.[4][5]

Materials:

  • Amino alcohol

  • Chloroacetyl chloride (or bromide)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Propylene oxide (or another suitable HCl scavenger)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino alcohol in the phosphate buffer.

  • Cool the solution to 0 °C in an ice bath.

  • Add propylene oxide to the solution to act as an HCl scavenger.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the N-chloroacetylated product.

Synthesis of an Amide from an Aromatic Amine

This protocol details the synthesis of a chloroacetamide from an aromatic amine using an organic solvent and a non-nucleophilic base.[1][2]

Materials:

  • Aromatic amine

  • Chloroacetyl chloride (or bromide)

  • Anhydrous tetrahydrofuran (THF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aromatic amine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DBU (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • After the reaction is complete, quench by adding saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the application of this compound in synthesis, the following diagrams illustrate a key synthetic pathway and a general experimental workflow.

lidocaine_synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nucleophilic Substitution 2_6_dimethylaniline 2,6-Dimethylaniline intermediate α-chloro-2,6-dimethylacetanilide 2_6_dimethylaniline->intermediate Acetic Acid, Sodium Acetate chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate lidocaine Lidocaine intermediate->lidocaine Toluene, Heat diethylamine Diethylamine diethylamine->lidocaine

Caption: Synthetic pathway for Lidocaine production.

experimental_workflow start Start: Amino Alcohol in Phosphate Buffer cool Cool to 0°C start->cool add_scavenger Add HCl Scavenger (e.g., Propylene Oxide) cool->add_scavenger add_reagent Add Chloroacetyl Chloride (dropwise) add_scavenger->add_reagent react Stir at Room Temperature (20-30 min) add_reagent->react monitor Monitor by TLC react->monitor extract Extract with DCM monitor->extract dry Dry Organic Phase (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product N-Chloroacetylated Product concentrate->product

Caption: Workflow for selective N-chloroacetylation.

selectivity_factors selectivity Selectivity of Chloroacetylation (e.g., N- vs. O-acylation) nucleophilicity Relative Nucleophilicity (Amine > Alcohol) selectivity->nucleophilicity solvent Solvent System selectivity->solvent base Base/Catalyst selectivity->base sterics Steric Hindrance selectivity->sterics aqueous Aqueous Buffer (e.g., Phosphate) Favors N-acylation solvent->aqueous aprotic Aprotic Organic Solvent Less selective without specific base solvent->aprotic non_nucleophilic Non-nucleophilic Base (e.g., TEA, DBU) Generally required in organic solvents base->non_nucleophilic lewis_acid Lewis Acid (for phenols) Can promote C-acylation base->lewis_acid

Caption: Factors influencing chloroacetylation selectivity.

References

Chloroacetyl Bromide: A Comparative Benchmark for Alkylating Efficiency Against Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that profoundly influences experimental outcomes, from the synthesis of novel chemical entities to the covalent modification of biological targets. This guide provides an objective comparison of chloroacetyl bromide's performance against a landscape of traditional and novel alkylating agents. By examining reactivity principles, and experimental data, and providing detailed methodologies, this document serves as a practical resource for making informed decisions in your research endeavors.

Principles of Alkylation and Reactivity

Alkylating agents are a class of electrophilic compounds that react with nucleophiles, forming a covalent bond. In biological and chemical systems, common nucleophiles include amines, thiols, and hydroxyl groups. The efficiency of an alkylating agent is determined by several factors, including the nature of the leaving group, the electrophilicity of the carbonyl carbon (in the case of acyl halides), and the reaction conditions.

This compound is a bifunctional reagent, possessing both an acyl bromide and an α-halo substituent. This structure allows for two potential sites of nucleophilic attack. Generally, the acyl bromide is more reactive than the alkyl chloride. Acyl bromides are typically more reactive than their corresponding acyl chlorides because bromide is a better leaving group than chloride.[1] This increased reactivity can lead to faster reaction times but may also result in lower selectivity.

Comparative Analysis of Alkylating Agents

While direct, side-by-side quantitative data for the alkylating efficiency of this compound against a wide array of novel agents is not extensively available in the published literature, we can infer its relative performance based on established chemical principles and data from analogous compounds. The following table summarizes a qualitative and quantitative comparison of this compound with other common and novel alkylating agents.

Alkylating AgentClassRelative ReactivityCommon Nucleophilic TargetsKey AdvantagesKey Disadvantages
This compound Haloacetyl HalideHighAmines, Thiols, PhenolsHigh reactivity, bifunctionalPotential for lower selectivity, lachrymator
IodoacetamideHaloacetamideVery HighCysteine thiolsHigh reactivity for cysteine modificationLight sensitive, potential for off-target reactions[2]
ChloroacetamideHaloacetamideModerateCysteine thiolsHigher selectivity than iodoacetamide[3]Slower reaction kinetics than iodoacetamide[3]
BromoacetamideHaloacetamideHighCysteine thiolsGenerally higher reactivity than chloroacetamideLess reactive than iodoacetamide
AcrylamidesMichael AcceptorTunableCysteine thiolsTunable reactivity, widely used in drug discovery[4]Can have off-target reactivity
Vinyl SulfonamidesMichael AcceptorTunableCysteine thiolsGood reactivity and stability
EpoxidesAlkylating AgentModerateVarious nucleophilesUsed in covalent drug designCan be less selective
AziridinesAlkylating AgentModerateDNA, other nucleophilesUsed in cancer chemotherapyCan be highly toxic

Experimental Protocols

To quantitatively assess the efficiency of this compound or any novel alkylating agent, a series of standardized experiments can be performed. The following protocols provide a framework for such comparisons.

Protocol 1: Determination of Reaction Yield for N-Alkylation of an Aniline Derivative

Objective: To determine the percentage yield of the N-alkylation reaction between an alkylating agent and an aniline derivative.

Materials:

  • Aniline derivative (e.g., 4-methoxyaniline)

  • This compound (or other alkylating agent)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Analytical balance

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the aniline derivative (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the alkylating agent (1.1 equivalents) to the cooled solution while stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Isolate the pure product, determine its mass, and calculate the percentage yield.

Protocol 2: Kinetic Analysis of Thiol Alkylation using 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) Assay

Objective: To determine the second-order rate constant for the reaction of an alkylating agent with a model thiol.

Materials:

  • Alkylating agent (e.g., this compound)

  • Model thiol (e.g., N-acetyl-L-cysteine)

  • DTNB (Ellman's reagent)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare stock solutions of the alkylating agent, the model thiol, and DTNB in the reaction buffer.

  • In a cuvette, mix the reaction buffer and the model thiol to a final desired concentration.

  • Initiate the reaction by adding the alkylating agent to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 412 nm over time. The decrease in absorbance corresponds to the consumption of the free thiol.

  • The reaction is followed until no further change in absorbance is observed.

  • The second-order rate constant can be calculated from the initial rate of the reaction and the concentrations of the reactants.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental processes is crucial for effective research. The following diagrams, generated using Graphviz, illustrate the fundamental SN2 alkylation mechanism and a typical experimental workflow for comparing alkylating agents.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---R---X]⁻ Nu->TS Nucleophilic Attack AlkylHalide R-X Product Nu-R TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Breaking experimental_workflow cluster_setup Experimental Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison start Select Alkylating Agents (this compound vs. Novel Agent) reagents Prepare Reactants and Solvents start->reagents reaction Perform Alkylation Reaction reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Workup and Purification monitoring->workup yield Calculate Reaction Yield workup->yield kinetics Determine Reaction Kinetics workup->kinetics comparison Compare Efficiency and Selectivity yield->comparison kinetics->comparison

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Chloroacetyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety. Chloroacetyl bromide, a highly corrosive and water-reactive compound, demands meticulous disposal procedures to mitigate risks and ensure a secure working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering a clear, procedural pathway for the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the utmost caution in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1] An emergency safety shower and eyewash station must be readily accessible.[2][3][4]

This compound reacts violently with water, producing toxic and corrosive fumes of hydrogen bromide and chloroacetic acid.[5][6] It is also incompatible with strong bases, strong oxidizing agents, alcohols, and metals.[7][8]

Quantitative Data Summary for Disposal

ParameterValue/ClassificationSource(s)
Waste Classification Hazardous Waste; Corrosive, Water-Reactive[9]
Primary Disposal Route Chemical neutralization followed by disposal via licensed professional waste disposal service.[7][9][10]
Incompatible Materials Water, strong bases (e.g., sodium hydroxide), oxidizing agents, alcohols, metals.[7][8]
Neutralization pH Target 5.5 - 9.0 (for the final, neutralized solution before drain disposal, if permitted by local regulations)[9]

Experimental Protocol for the Neutralization and Disposal of this compound

This protocol details the step-by-step methodology for the safe quenching and neutralization of small quantities of this compound typically found in a research laboratory setting.

Materials:

  • This compound waste

  • A suitable non-reactive solvent (e.g., Toluene or Dichloromethane)

  • Ice bath

  • Stir plate and stir bar

  • Dropping funnel

  • Large beaker (at least 5 times the volume of the total solution)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • pH indicator strips or a calibrated pH meter

Procedure:

Part 1: Quenching of Reactive this compound

  • Dilution: In a chemical fume hood, carefully dilute the this compound waste with an equal volume of a non-reactive solvent like toluene or dichloromethane. This helps to moderate the initial reaction.

  • Cooling: Place the flask containing the diluted this compound in an ice bath and allow it to cool to approximately 0-5 °C.

  • Slow Addition: Slowly and dropwise, add a 5% aqueous solution of sodium bicarbonate to the cooled and stirred this compound solution. The addition should be done via a dropping funnel to ensure a controlled rate. Be prepared for vigorous gas evolution (carbon dioxide).[11][12] The slow addition to a basic solution helps to neutralize the hydrobromic and chloroacetic acids as they are formed, reducing the overall risk.

  • Monitoring: Continue the slow addition of the sodium bicarbonate solution until the gas evolution ceases. This indicates that the initial vigorous reaction of the acyl bromide has completed.

Part 2: Neutralization of Chloroacetic Acid

  • Temperature Control: Continue to cool the reaction mixture in the ice bath. The neutralization of chloroacetic acid is an exothermic process.[13]

  • Basification: Slowly add a 2M solution of sodium hydroxide to the mixture while continuously stirring and monitoring the pH. The goal is to neutralize the remaining acidic components and to hydrolyze the chloroacetic acid to the less toxic sodium glycolate.[13]

  • pH Adjustment: Continue adding the sodium hydroxide solution until the pH of the mixture is stable within the range of 5.5 to 9.0.[9] Use pH indicator strips or a pH meter to verify the pH.

  • Final Disposal: The resulting neutralized aqueous solution may be suitable for drain disposal if local regulations permit. Flush with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[9] If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for pickup by a licensed hazardous waste management company.[9]

Logical Workflow for this compound Disposal

ChloroacetylBromideDisposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute with Non-Reactive Solvent fume_hood->dilute cool Cool to 0-5°C in an Ice Bath dilute->cool quench Slowly Add 5% Sodium Bicarbonate Solution cool->quench Controlled Reaction check_gas Cease Addition When Gas Evolution Stops quench->check_gas neutralize Slowly Add 2M Sodium Hydroxide while Monitoring pH check_gas->neutralize Yes check_ph Is pH between 5.5 and 9.0? neutralize->check_ph check_ph->neutralize No, Adjust dispose Dispose According to Local Regulations (Drain or Hazardous Waste) check_ph->dispose Yes end End dispose->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can effectively neutralize and dispose of this compound, minimizing hazards and ensuring a safe and compliant laboratory environment. This commitment to rigorous safety protocols is fundamental to the advancement of scientific research and development.

References

Personal protective equipment for handling Chloroacetyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chloroacetyl Bromide

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk.

Hazard Summary

This compound is a corrosive and toxic chemical that poses significant health risks upon exposure. It is also a lachrymator, meaning it can cause severe eye irritation and tearing. The substance reacts violently with water, releasing toxic gases.

Hazard TypeDescription
Acute Toxicity Toxic if inhaled, swallowed, or in contact with skin. Causes severe irritation of the upper respiratory system, eyes, and skin[1].
Corrosivity Causes severe skin burns and serious eye damage[2].
Reactivity Reacts violently with water, bases, strong oxidizing agents, and alcohols[1][3]. Contact with water releases toxic and irritating hydrogen bromide gas[1][4].
Lachrymator Substance which increases the flow of tears[2].

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach combining engineering controls and robust PPE is mandatory when handling this compound. Workplace controls are more effective than relying solely on personal protective equipment[3].

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5][6].

  • Safety Stations: Emergency eyewash fountains and safety showers must be immediately available in the work area[3].

Required Personal Protective Equipment
PPE CategorySpecificationRationale
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[7]. A face shield should also be worn.Protects against splashes and vapors that cause severe eye damage[5].
Skin & Body Protection Chemical-resistant, impervious gloves (inspect prior to use)[7]. Fire/flame resistant lab coat or coveralls[7]. Complete protective clothing and closed-toe shoes[5].Prevents skin contact, which can cause severe burns[3].
Respiratory Protection Not typically required if work is performed within a properly functioning fume hood. For spills or inadequate ventilation, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is necessary[3].Protects against inhalation of toxic and corrosive vapors[3][4].

Operational Plan: Safe Handling and Storage

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure all engineering controls are functional. Confirm that an emergency shower and eyewash station are accessible[3]. Put on all required PPE[3][5][7].

  • Dispensing: When possible, use an automated system to pump the liquid from storage containers to process containers[3]. All equipment used must be properly grounded[3].

  • Execution: Perform all manipulations within a chemical fume hood. Avoid creating mists or vapors[7].

  • Incompatible Materials: Keep this compound away from water, bases, alcohols, and strong oxidizing agents, as violent reactions can occur[3].

  • Hygiene: Do not eat, drink, or smoke in the handling area[3][5]. Wash hands thoroughly with soap and water immediately after handling is complete[3][7].

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse[5]. Do not allow clothing wet with the material to remain in contact with skin[6].

Storage Protocol
  • Store containers in a dry, cool, and well-ventilated place[5][7].

  • Keep containers tightly closed to prevent moisture contact[2][7]. Storage under an inert atmosphere like nitrogen is recommended[2].

  • Store in a designated corrosives area, away from incompatible materials[2][3].

  • Ensure the storage area is locked and secure[5].

Disposal Plan

Waste Disposal
  • All this compound waste and contaminated materials must be treated as hazardous waste[3].

  • Dispose of waste through a licensed and approved waste disposal company[8].

  • Do not dispose of into drains or the environment[9].

Spill Response Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area[3][10].

  • Isolate & Ventilate: Isolate the leak area for at least 50 meters (150 feet) in all directions[1]. Remove all ignition sources and ensure the area is well-ventilated[3].

  • Protect: Responders must wear full PPE, including respiratory protection and chemical-impervious clothing[3][10].

  • Contain: Absorb the spill using a dry, inert material such as vermiculite, dry sand, or earth[3]. DO NOT USE WATER or combustible materials like cellulose-based absorbents[1][3].

  • Collect: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal[3].

  • Decontaminate: Ventilate and wash the area after the clean-up is complete[3].

Emergency Procedures: First Aid

Immediate action is required in case of any exposure. Symptoms may be delayed[10][11].

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method[2]. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, using a safety shower if available[6]. Call a physician immediately[2][5].

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally[2][3]. Remove contact lenses if it is safe to do so[2]. Seek immediate medical attention[5].

  • Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting [7]. Never give anything by mouth to an unconscious person[7]. Call a physician or Poison Control Center immediately[5][7].

Physicochemical Data

PropertyValue
CAS Number 598-21-0[7]
Molecular Weight 201.84 g/mol [1]
Boiling Point 147 - 150 °C (297 - 302 °F)
Specific Gravity 2.317 at 20°C (68°F)[1]
Appearance Colorless to light yellow liquid[4]
Odor Sharp, extremely irritating[4]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_emergency Emergency Response prep_1 Assess Risks & Review SDS prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 em_spill Spill Response: Evacuate, Contain with DRY Absorbent prep_1->em_spill em_exposure Exposure Response: Move to Safety, Administer First Aid prep_1->em_exposure prep_3 Don Required PPE prep_2->prep_3 handle_1 Work Exclusively in Chemical Fume Hood prep_3->handle_1 handle_2 Ground Equipment & Avoid Incompatibles handle_1->handle_2 handle_1->em_spill handle_1->em_exposure handle_3 Keep Containers Sealed handle_2->handle_3 disp_1 Segregate as Hazardous Waste handle_3->disp_1 disp_2 Use Licensed Disposal Vendor disp_1->disp_2 em_medical Seek Immediate Medical Attention em_exposure->em_medical

Caption: Workflow for the safe handling, disposal, and emergency response for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.